molecular formula C15H23N5O5 B1246879 Dihydrozeatin riboside CAS No. 64070-21-9

Dihydrozeatin riboside

Katalognummer: B1246879
CAS-Nummer: 64070-21-9
Molekulargewicht: 353.37 g/mol
InChI-Schlüssel: DBVVQDGIJAUEAZ-YXYADJKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dihydrozeatin riboside is a purine nucleoside.
This compound has been reported in Pseudomonas savastanoi with data available.

Eigenschaften

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)/t8?,9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVVQDGIJAUEAZ-YXYADJKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441247
Record name Dihydrozeatin riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64070-21-9
Record name Dihydrozeatin riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Definitive Guide to Dihydrozeatin Riboside in Plant Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, plays a crucial, albeit nuanced, role in the intricate network of phytohormone-regulated plant growth and development. As a riboside of dihydrozeatin (DHZ), it is often considered a transport and storage form of the active cytokinin. However, emerging research indicates its own specific activities and regulatory functions. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, transport, and signaling of DHZR, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. Understanding the precise role of DHZR is paramount for developing novel strategies in crop improvement and therapeutic applications.

Introduction to this compound

This compound belongs to the isoprenoid class of cytokinins, which are N6-substituted adenine (B156593) derivatives. It is structurally similar to the more abundant zeatin riboside, with the key difference being the saturation of the isoprenoid side chain. This seemingly minor modification has significant implications for its metabolic stability and receptor interactions. DHZR is found across various plant species and tissues, participating in fundamental processes such as cell division, differentiation, and responses to environmental stimuli.

Biosynthesis and Metabolism of this compound

The biosynthesis of DHZR is intrinsically linked to the overall cytokinin metabolic pathway. The immediate precursor to DHZR is dihydrozeatin (DHZ), which is formed through the reduction of zeatin.

Key Metabolic Conversions:

  • Formation from Zeatin Riboside: The primary route to DHZR involves the conversion of trans-zeatin (B1683218) riboside (tZR).

  • Conversion to Dihydrozeatin: DHZR can be hydrolyzed to the active form, dihydrozeatin (DHZ), by cytokinin nucleosidases.

  • Glucosylation: For storage and deactivation, DHZR can be glucosylated to form DHZR-O-glucosides.

  • Stability: A key feature of DHZ and its riboside is their resistance to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which readily breaks down zeatin. This resistance contributes to their stability and prolonged activity in plant tissues.

dot

tZR trans-Zeatin Riboside DHZR This compound tZR->DHZR Zeatin Reductase Zeatin Zeatin tZR->Zeatin DHZ Dihydrozeatin (Active Form) DHZR->DHZ Cytokinin Nucleosidase DHZ_Glucoside DHZR-O-Glucoside (Storage) DHZR->DHZ_Glucoside Glucosyltransferase CKX Cytokinin Oxidase/ Dehydrogenase (CKX) Degradation Degradation Products CKX->Degradation Zeatin->tZR Zeatin->CKX

Caption: Metabolic pathway of this compound (DHZR).

Transport of this compound

Cytokinins are transported throughout the plant via both the xylem and phloem to coordinate growth and development between the roots and shoots. DHZR, along with other cytokinin ribosides, is a major long-distance transport form found in the xylem sap. This upward transport from the roots, a primary site of cytokinin synthesis, to the aerial parts of the plant is crucial for regulating shoot growth and leaf senescence. While specific transporters for DHZR have not been fully elucidated, it is believed to be transported by equilibrative nucleoside transporters (ENTs) which have been shown to transport other cytokinin ribosides. In germinating lupin seeds, a polarized movement of exogenously applied DHZR has been observed from the embryonic axis to the cotyledons, highlighting its role in early seedling development.[1][2]

Signaling Pathway of Dihydrozeatin and its Riboside

The signaling of cytokinins is mediated by a multi-step phosphorelay system. While DHZR itself is generally considered a transport form, its active counterpart, DHZ, elicits a signaling cascade upon binding to specific receptors.

Recent studies in Arabidopsis thaliana have revealed a specific role for DHZ in promoting root cell differentiation through a distinct signaling pathway.[3] It has been demonstrated that DHZ is specifically and uniquely perceived by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[3] This interaction initiates a phosphorylation cascade that ultimately activates type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are transcription factors that regulate the expression of cytokinin-responsive genes. Specifically, the DHZ-AHK3 interaction has been shown to activate ARR1, ARR11, and ARR12, leading to the promotion of cell differentiation in the root meristem.[3]

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cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ Dihydrozeatin (DHZ) AHK3 AHK3 Receptor DHZ->AHK3 Binding & Activation AHP AHP (Histidine Phosphotransfer Protein) AHK3->AHP Phosphorelay ARR_B Type-B ARRs (ARR1, ARR11, ARR12) AHP->ARR_B Phosphorylation TargetGenes Target Gene Expression (e.g., cell cycle inhibitors) ARR_B->TargetGenes Transcription Regulation CellDifferentiation Cell Differentiation TargetGenes->CellDifferentiation

Caption: Dihydrozeatin signaling pathway via the AHK3 receptor.

Physiological Roles of this compound

DHZR and its active form, DHZ, are implicated in a variety of physiological processes:

  • Root Development: Exogenous application of DHZ promotes cell differentiation in the Arabidopsis root meristem, leading to a reduction in meristem size.[3]

  • Seed Germination and Seedling Establishment: DHZ-type cytokinins are the predominant free cytokinins in the dry seeds of some species like maize and lucerne, suggesting a role in the early stages of germination.[4]

  • Stress Response: The levels of DHZR can be altered in response to both biotic and abiotic stresses. For example, in flax, DHZR levels decrease early and remain low during infection with Fusarium oxysporum.[5]

  • Leaf Senescence: Due to its stability against CKX degradation, DHZ is thought to play a role in maintaining cytokinin activity and delaying senescence in oxidative environments.

Quantitative Data on this compound Effects

The following table summarizes quantitative data from various studies on the effects and presence of DHZR and DHZ.

Plant SpeciesTissue/OrganExperimental ConditionConcentration/LevelObserved EffectReference
Arabidopsis thalianaRoot MeristemExogenous DHZ application (16h)0.5 µMDecrease in root meristem size[3]
Arabidopsis thalianaRoot MeristemExogenous DHZ application (24h)1 µMSignificant reduction in root length in wild-type[3]
Lupinus luteusGerminating Seeds[3H]-DHZR application-Polarized transport from embryo to cotyledons[1][2]
Zea maysDry SeedsEndogenous levelHigh concentrationsPredominant free cytokinin[4]
Linum usitatissimumShootsFusarium oxysporum infection (2 days)DecreasedEarly and sustained decrease in DHZR levels[5]

Experimental Protocols

Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of DHZR from plant tissues.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v)

  • Internal standards (e.g., deuterated DHZR)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Homogenization: Homogenize 50-100 mg of plant tissue in liquid nitrogen.

  • Extraction: Add 1 mL of pre-chilled extraction solvent containing internal standards to the homogenized tissue. Vortex and incubate at -20°C for 1 hour.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Re-extract the pellet with 0.5 mL of extraction solvent, vortex, and centrifuge again. Pool the supernatants.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the residue in 1 mL of 1% acetic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid, followed by 1 mL of methanol.

    • Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compounds.

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for DHZR and its internal standard.

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Start Plant Tissue Homogenization Extraction Extraction with Methanol/Water/Formic Acid + Internal Standards Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation & Reconstitution in 1% Acetic Acid Centrifugation->Evaporation1 SPE Solid-Phase Extraction (SPE) (MCX Cartridge) Evaporation1->SPE Elution Elution with NH4OH in Methanol SPE->Elution Evaporation2 Final Evaporation & Reconstitution Elution->Evaporation2 LCMS LC-MS/MS Analysis Evaporation2->LCMS

Caption: Experimental workflow for DHZR extraction and analysis.

Conclusion and Future Perspectives

This compound is an important, yet sometimes overlooked, cytokinin with distinct roles in plant physiology. Its stability and specific signaling interactions suggest functions that are complementary to the more well-studied zeatin-type cytokinins. Future research should focus on identifying the specific transporters for DHZR, further elucidating the downstream targets of the DHZ-AHK3 signaling pathway, and exploring its role in mediating plant responses to a wider range of environmental stresses. A deeper understanding of DHZR's function holds significant potential for the development of more resilient and productive crops.

References

Unveiling Dihydrozeatin Riboside: A Technical Guide to its Discovery, Isolation, and Function in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological role of dihydrozeatin riboside (DHZR), a naturally occurring cytokinin in plants. Dihydrozeatin and its riboside play a crucial role in various aspects of plant growth and development, including cell division and differentiation. This document details the methodologies for its extraction, purification, and quantification, and explores its signaling pathway, offering valuable insights for researchers in plant biology and drug development.

Discovery and Presence in the Plant Kingdom

This compound, a derivative of the cytokinin zeatin, has been identified in a variety of plant species. Its presence is not ubiquitous, and its concentration can vary significantly depending on the plant species, tissue type, and developmental stage. Early identification was achieved through techniques such as Sephadex LH20 chromatography and combined gas chromatography-mass spectrometry (GC-MS) in plants like the decapitated bean (Phaseolus vulgaris)[1].

Quantitative Data on this compound (DHZR) Levels

The endogenous levels of DHZR are typically low and are often measured in picomoles per gram of fresh weight (pmol/g FW). The following tables summarize the quantitative data of DHZR and related cytokinins in various plant tissues from several studies.

Table 1: this compound (DHZR) Concentration in Different Plant Species and Tissues

Plant SpeciesTissueConditionDHZR Concentration (pmol/g FW)Reference
Phaseolus vulgaris cv. ContenderLeavesControl~1.5[2]
Phaseolus vulgaris cv. ContenderLeavesAluminum Treatment~4.5[2]
Phaseolus vulgaris cv. StrikeLeavesControl~2.0[2]
Phaseolus vulgaris cv. StrikeLeavesAluminum Treatment~6.0[2]
Linum usitatissimum (Flax)ShootsControlBelow detection limit[3]
Linum usitatissimum (Flax)ShootsFusarium oxysporum infection (Day 14)Decreased[3]
Rosa progress (Rose)Bud RegionTop Cuttings (Day 1)~1.5[4]
Rosa progress (Rose)Stem BaseTop Cuttings (Day 1)~0.5[4]
Natal briar (Rose)Bud RegionTop Cuttings (Day 1)~1.0[4]
Natal briar (Rose)Stem BaseTop Cuttings (Day 1)~0.4[4]

Table 2: Comparative Levels of Various Cytokinins (including DHZR) in Plant Tissues

Plant SpeciesTissueCytokininConcentration (pmol/g FW)Reference
Arabidopsis thaliana10-day-old plantsDihydrozeatin (DHZ)~0.1[5]
Arabidopsis thaliana10-day-old plantsThis compound (DHZR)~0.2[5]
Arabidopsis thalianaRoots (23-day-old)Dihydrozeatin (DHZ)Variable among accessions[6]
Arabidopsis thalianaRoots (23-day-old)This compound (DHZR)Variable among accessions[6]
Prunus avium (Cherry)Leaves (Green areas, infected)Zeatin Riboside (ZR)462.2[7]
Rubus ulmifoliusLeaves (Green areas, infected)Zeatin Riboside (ZR)441.6[7]

Experimental Protocols for Isolation and Quantification

The accurate analysis of DHZR requires meticulous extraction and purification procedures to remove interfering compounds. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantification.

Extraction

A widely used and effective method for cytokinin extraction is the use of a modified Bieleski's solvent.

Protocol for Extraction:

  • Homogenization: Freeze plant tissue (typically 10-100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

  • Solvent Addition: Add 1 mL of pre-chilled (-20°C) modified Bieleski's solvent (methanol:formic acid:water, 15:1:4, v/v/v) to the powdered tissue.

  • Extraction: Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour (overnight is also common) with occasional shaking to ensure complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted cytokinins for further purification.

Purification

Solid-phase extraction (SPE) is a critical step to clean up the extract and concentrate the cytokinins. A mixed-mode cation exchange and reversed-phase sorbent, such as Oasis MCX, is highly effective.

Protocol for SPE Purification using Oasis MCX Cartridges:

  • Cartridge Conditioning: Condition an Oasis MCX cartridge (e.g., 30 mg) by sequentially passing through 1 mL of methanol (B129727) and 1 mL of water.

  • Sample Loading: Acidify the collected supernatant from the extraction step with an equal volume of 1 M formic acid and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

  • Elution of Cytokinins: Elute the cytokinins (including DHZR) with two successive additions of 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

Quantification by HPLC-MS/MS

The purified and dried sample is reconstituted in a suitable solvent (e.g., 10% methanol) for analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Instrumentation and Conditions:

  • Chromatography: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18) is typically used for separation.

  • Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol is employed.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Quantification: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for DHZR are monitored. Deuterated internal standards are often added at the beginning of the extraction to correct for losses during sample preparation and for accurate quantification.

Dihydrozeatin Signaling Pathway

Dihydrozeatin (DHZ), the free base of DHZR, exerts its biological effects through a signaling pathway that is initiated by its binding to specific receptors. In Arabidopsis thaliana, dihydrozeatin is specifically and uniquely perceived by the histidine kinase (HK) receptor AHK3[8]. This interaction triggers a phosphorelay cascade that ultimately leads to the activation of transcription factors, modulating the expression of cytokinin-responsive genes.

The key components of the DHZ signaling pathway are:

  • AHK3 Receptor: A transmembrane histidine kinase that binds DHZ.

  • Histidine Phosphotransfer Proteins (AHPs): These proteins shuttle the phosphate (B84403) group from the activated receptor to the response regulators in the nucleus.

  • Type-B Arabidopsis Response Regulators (ARRs): These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin target genes. Specifically, ARR1, ARR11, and ARR12 have been shown to be involved in the DHZ-mediated promotion of cell differentiation in the root meristem[8].

  • Type-A ARRs: These are also activated by Type-B ARRs and act as negative regulators of the signaling pathway, creating a feedback loop.

Dihydrozeatin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ Dihydrozeatin (DHZ) AHK3 AHK3 Receptor (Histidine Kinase) DHZ->AHK3 Binding AHP AHP (Histidine Phosphotransfer Protein) AHK3->AHP Phosphorylation ARR_B Type-B ARRs (ARR1, ARR11, ARR12) AHP->ARR_B Phosphorylation Cytokinin_Response_Genes Cytokinin Response Genes ARR_B->Cytokinin_Response_Genes Activation of Transcription ARR_A Type-A ARRs (Negative Regulators) Cytokinin_Response_Genes->ARR_A Expression ARR_A->ARR_B Inhibition

Caption: Dihydrozeatin signaling pathway in plants.

Experimental Workflow

The overall process for the isolation and analysis of this compound from plant tissues can be summarized in the following workflow.

DHZR_Analysis_Workflow Start Plant Tissue Sampling Extraction Extraction with Modified Bieleski's Solvent Start->Extraction Purification Solid-Phase Extraction (Oasis MCX) Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Quantification Quantification using Internal Standards Analysis->Quantification End Data Interpretation Quantification->End

Caption: Experimental workflow for DHZR analysis.

This technical guide provides a foundational understanding of this compound in plants. The detailed protocols and signaling pathway information serve as a valuable resource for researchers aiming to investigate the roles of this and other cytokinins in plant biology and to explore their potential applications.

References

The Cytokinin Activity of Dihydrozeatin Riboside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of dihydrozeatin riboside (DHZR) as a cytokinin. This compound, a naturally occurring cytokinin, is the riboside of dihydrozeatin (DHZ). While the free base, DHZ, is generally considered the more active form, DHZR plays a significant role as a transport and storage form of this potent plant hormone. This document details its interaction with cytokinin receptors, its efficacy in various bioassays, its metabolic fate within plant tissues, and the signaling cascade it initiates. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of key pathways to facilitate understanding and application in research and development.

Introduction

Cytokinins are a class of phytohormones that regulate a wide array of physiological and developmental processes in plants, including cell division, shoot initiation and growth, leaf senescence, and nutrient mobilization.[1] Dihydrozeatin (DHZ) and its corresponding riboside, this compound (DHZR), are isoprenoid cytokinins found in various plant tissues.[2][3] DHZ is characterized by a saturated side chain, which makes it resistant to degradation by cytokinin oxidase/dehydrogenase, an enzyme that inactivates many other cytokinins. This stability contributes to its potent biological activity.[4]

While it is widely accepted that the free bases of cytokinins are the biologically active forms that bind to receptors, their ribosides, such as DHZR, are crucial for long-distance transport within the plant and for maintaining hormonal homeostasis.[5][6] The biological activity observed from the application of DHZR is often attributed to its conversion to the active free base, DHZ.[5][6] This guide will delve into the specifics of DHZR's activity, providing quantitative data where available and outlining the experimental methodologies used to ascertain its function.

Receptor Binding and Signal Transduction

The perception of cytokinins occurs at the cell surface through histidine kinase receptors. In the model plant Arabidopsis thaliana, the primary cytokinin receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1.[4] Upon cytokinin binding, these receptors autophosphorylate and initiate a phosphorelay cascade that ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.

Receptor Binding Affinity

Direct quantitative binding data for this compound (DHZR) to cytokinin receptors is limited. However, studies on its free base, dihydrozeatin (DHZ), provide valuable insights. It is generally observed that cytokinin ribosides exhibit a significantly lower affinity for receptors compared to their corresponding free bases.[5][7]

A study by Romanov et al. (2006) determined the dissociation constants (Kd) for DHZ with the Arabidopsis receptors AHK3 and CRE1/AHK4. The results indicate that DHZ has a notably higher affinity for the AHK3 receptor.[8][9]

Table 1: Binding Affinity of Dihydrozeatin (DHZ) to Arabidopsis Cytokinin Receptors

CytokininReceptorDissociation Constant (Kd) (nM)
Dihydrozeatin (DHZ)AHK32.5
Dihydrozeatin (DHZ)CRE1/AHK440

Data sourced from Romanov et al. (2006).[8][9]

Given that ribosides are substantially less effective in binding, the affinity of DHZR for these receptors is expected to be considerably lower than the values reported for DHZ.

Cytokinin Signaling Pathway

The binding of a cytokinin to its receptor initiates a multi-step phosphorelay signaling pathway. The following diagram illustrates the key steps in this cascade.

CytokininSignaling cluster_nucleus Nucleus CK Cytokinin (e.g., DHZ) Receptor Histidine Kinase Receptor (AHK) CK->Receptor Binding P1 P Receptor->P1 AHP Histidine Phosphotransfer Protein (AHP) P1->AHP Phosphorelay P2 P AHP->P2 ARR_B Type-B Response Regulator (ARR-B) P2->ARR_B Phosphorelay (in Nucleus) P3 P ARR_B->P3 Gene Cytokinin Response Genes P3->Gene Activation of Transcription Nucleus Nucleus ARR_A Type-A Response Regulator (ARR-A) Gene->ARR_A Transcription ARR_A->Receptor Negative Feedback

Cytokinin signaling pathway initiated by receptor binding.

Biological Activity in Bioassays

The cytokinin activity of DHZR has been evaluated in several classical plant bioassays. While specific dose-response curves and EC50 values for DHZR are not widely reported, comparative studies provide a good indication of its relative potency.

Tobacco Callus Bioassay

The tobacco callus bioassay measures the ability of a substance to induce cell division and growth in tobacco pith callus tissue. Generally, cytokinin ribosides are found to be less active than their corresponding free bases in this assay.[2]

A study by Matsubara et al. (1968) demonstrated that dihydrozeatin stimulates the growth of tobacco callus at concentrations ranging from 10⁻⁹ to 10⁻⁶ M, with an optimal concentration at 10⁻⁷ M.[10] While this study focused on DHZ, it provides a likely effective concentration range for DHZR, which would be expected to show activity in a similar or slightly higher concentration range after conversion to DHZ.

Table 2: Comparative Activity of Cytokinins in the Soybean Callus Bioassay

CompoundRelative Activity
Zeatin Riboside (ZR)++++
Zeatin (Z)+++
O-Glucosides of Z, ZR, and their dihydro derivatives (including DHZR-O-glucoside)++
Lupinic Acid+
7- and 9-Glucosides of Z+/- (almost inactive)

Activity sequence is based on data from Palni et al. (1984), where a higher number of '+' indicates greater activity.[9]

Chlorophyll (B73375) Retention Bioassay

This bioassay assesses the ability of cytokinins to delay senescence, which is quantified by the retention of chlorophyll in detached leaves. Dihydrozeatin has been shown to delay senescence in detached wheat leaves at concentrations between 10⁻⁷ and 10⁻⁵ M.[10] The activity of DHZR in delaying senescence in carnation flowers has been reported to be similar to that of its free base, DHZ.[11]

Amaranthus Betacyanin Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons of Amaranthus seedlings. While specific data for DHZR is scarce, dihydrozeatin was found to be less active than zeatin and N⁶-(Δ²-isopentenyl)adenine (iP) but more active than kinetin (B1673648) in this bioassay.[12]

Metabolism of this compound

This compound can undergo several metabolic conversions within plant tissues. The primary metabolic pathways include conversion to the free base, dihydrozeatin, and glucosylation.

  • Conversion to Dihydrozeatin (DHZ): The ribose group of DHZR can be cleaved to release the active free base, DHZ. This conversion is a critical step for the biological activity of DHZR.[5][6]

  • Glucosylation: DHZR can be conjugated with glucose to form O-glucosides, such as dihydrozeatin-O-glucoside-9-glucoside.[2] Glucosylation is generally considered a mechanism for inactivating and storing cytokinins.

The following diagram illustrates the metabolic fate of DHZR.

DHZR_Metabolism DHZR This compound (DHZR) DHZ Dihydrozeatin (DHZ) (Active Form) DHZR->DHZ De-ribosylation DHZROG This compound O-Glucoside (Storage/Inactive) DHZR->DHZROG Glucosylation DHZ->DHZR Ribosylation DHZOG Dihydrozeatin O-Glucoside (Storage/Inactive) DHZ->DHZOG Glucosylation BindingAssayWorkflow Start Start ReceptorPrep Prepare Receptor (e.g., from E. coli) Start->ReceptorPrep Incubate Incubate Receptor with [3H]Zeatin + Competitor (DHZR) ReceptorPrep->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate IC50 and Kd) Count->Analyze End End Analyze->End

References

Dihydrozeatin Riboside: A Technical Guide to its Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. As a derivative of adenine (B156593), its structure consists of a purine (B94841) base linked to a ribose sugar, with a characteristic dihydrozeatin side chain. This document provides an in-depth technical overview of the structure, chemical properties, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Structure and Chemical Properties

This compound is a purine nucleoside characterized by a saturated side chain at the N6 position of the adenine ring, attached to a β-D-ribofuranosyl moiety at the N9 position. This structure distinguishes it from its unsaturated counterpart, zeatin riboside.

Chemical Structure:

cytokinin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin (DHZR) Cytokinin (DHZR) AHK AHK (Histidine Kinase Receptor) AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR AHP_P->ARR_B Phosphotransfer ARR_B_P Type-B ARR-P Cytokinin_Response Cytokinin Response Genes ARR_B_P->Cytokinin_Response Activation of Transcription ARR_A Type-A ARR ARR_A->AHK Negative Feedback Cytokinin_Response->ARR_A Induction synthesis_workflow Start 6-Chloropurine Riboside Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent 4-amino-2-methylbutan-1-ol Reagent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

Dihydrozeatin Riboside: A Technical Guide to its Mode of Action in Plant Cell Division

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, plays a crucial role in the intricate regulation of plant cell division. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning DHZR's activity, from receptor binding to the modulation of core cell cycle machinery. Through a synthesis of current research, this document details the signaling cascade initiated by DHZR, presents quantitative data on its interactions and effects, and outlines key experimental protocols for its study. The information is intended to serve as a comprehensive resource for researchers in plant biology, agriculture, and drug development seeking to understand and manipulate plant growth and development.

Introduction

Cytokinins are a class of phytohormones that, in concert with auxins, govern the rate and pattern of cell division in plants. Dihydrozeatin (DHZ), and its riboside form, this compound (DHZR), are isoprenoid cytokinins found throughout the plant kingdom. While often considered less active than its unsaturated counterpart, zeatin, DHZ and DHZR have been shown to have specific and significant roles in developmental processes, particularly in the regulation of cell differentiation and meristem activity.[1][2] This guide focuses on the mode of action of DHZR, elucidating the signaling pathway and its ultimate impact on the proteins that drive the plant cell cycle.

The this compound Signaling Pathway

The action of DHZR is initiated by its perception at the cell surface by specific receptors, which triggers a phosphorelay signaling cascade culminating in the transcriptional regulation of genes involved in cell division.

Receptor Binding and Activation

In Arabidopsis thaliana, the primary receptor for dihydrozeatin (the active form of DHZR) is the histidine kinase AHK3.[1][2] DHZ binds to the CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of AHK3, inducing a conformational change that facilitates autophosphorylation on a conserved histidine residue within the kinase domain.[1]

Table 1: Binding Affinity of Cytokinins to AHK3 Receptor

LigandReceptorApparent Dissociation Constant (KD)Source
trans-zeatin (B1683218) (tZ)AHK31-2 nM[3]

Note: Dihydrozeatin has been shown to have a higher affinity for AHK3 compared to the CRE1/AHK4 receptor.[3]

The Phosphorelay Cascade

Upon activation, AHK3 initiates a multi-step phosphorelay, a signaling system analogous to two-component systems in bacteria.

  • Phosphate (B84403) Transfer to AHPs: The phosphate group from the activated AHK3 is transferred to a conserved aspartate residue on Arabidopsis Histidine Phosphotransfer Proteins (AHPs).

  • Nuclear Translocation of AHPs: The phosphorylated AHPs then translocate from the cytoplasm to the nucleus.

  • Activation of Type-B ARRs: In the nucleus, the AHPs transfer the phosphate group to a conserved aspartate residue on the receiver domain of Type-B Arabidopsis Response Regulators (ARRs). In the context of DHZ-mediated cell differentiation in the root, key players include ARR1, ARR12, and ARR11.[1]

  • Transcriptional Regulation: Phosphorylation activates the Type-B ARRs, which are transcription factors. These activated ARRs then bind to the promoter regions of cytokinin-responsive genes, modulating their expression.[4]

DHZR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZR This compound AHK3 AHK3 Receptor DHZR->AHK3 Binding AHP AHP AHK3->AHP Phosphotransfer AHP_P AHP-P ARR_B Type-B ARR (ARR1, ARR12, ARR11) AHP_P->ARR_B Phosphotransfer ARR_B_P Activated Type-B ARR-P DNA Cytokinin-Responsive Genes (e.g., CYCD3) ARR_B_P->DNA Transcriptional Activation

Caption: this compound Signaling Pathway.

Regulation of the Cell Cycle

The primary mechanism by which cytokinins, including DHZR, promote cell division is through their influence on the core cell cycle machinery, particularly the cyclin-dependent kinases (CDKs) and their regulatory cyclin subunits.

Induction of D-Type Cyclins

A key target of the cytokinin signaling pathway is the family of D-type cyclins (CYCD). Specifically, the expression of CYCD3 is rapidly induced by cytokinin treatment.[5] The activated Type-B ARRs bind to the promoter of CYCD3, stimulating its transcription.

G1/S Phase Transition

CYCD3 forms a complex with CDKA, the primary CDK in plants, which is homologous to mammalian CDK1 and CDK2.[6] The CYCD3/CDKA complex phosphorylates the Retinoblastoma-related (RBR) protein. In its hypophosphorylated state, RBR binds to and inhibits the E2F family of transcription factors. Phosphorylation of RBR by the CYCD3/CDKA complex causes the release of E2F, which then activates the transcription of genes required for the G1 to S phase transition and DNA synthesis.

Cell_Cycle_Regulation DHZR_Signal DHZR Signaling Cascade CYCD3_gene CYCD3 Gene DHZR_Signal->CYCD3_gene Transcriptional Activation CYCD3_protein Cyclin D3 CYCD3_gene->CYCD3_protein Translation CYCD3_CDKA CYCD3/CDKA Complex CYCD3_protein->CYCD3_CDKA CDKA CDKA CDKA->CYCD3_CDKA RBR RBR CYCD3_CDKA->RBR Phosphorylation E2F E2F RBR->E2F Inhibition S_phase_genes S-Phase Genes E2F->S_phase_genes Transcriptional Activation G1_S_transition G1 to S Phase Transition S_phase_genes->G1_S_transition Binding_Assay_Workflow Receptor_Prep 1. Prepare Membrane Fractions with AHK3 Receptor Incubation 2. Incubate with [3H]tZ and Varying [DHZ] Receptor_Prep->Incubation Filtration 3. Vacuum Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting 4. Scintillation Counting of Filter-Bound Radioactivity Filtration->Counting Analysis 5. Calculate IC50 and Kd Counting->Analysis

References

The Role of Dihydrozeatin Riboside in Delaying Leaf Senescence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leaf senescence is a genetically programmed, degenerative process that culminates in the death of the leaf, playing a crucial role in nutrient redistribution within the plant. The phytohormone cytokinin is a well-established inhibitor of leaf senescence. This technical guide provides an in-depth examination of the role of dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, in delaying this process. We will explore the molecular mechanisms of DHZR action, present quantitative data on its effects, detail relevant experimental protocols, and visualize the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in plant biology, agriculture, and for professionals in drug development seeking to understand and modulate the processes of aging and cellular degradation.

Introduction

Leaf senescence is characterized by a series of physiological and biochemical changes, including the breakdown of chlorophyll (B73375), proteins, and nucleic acids, leading to a decline in photosynthetic capacity[1]. The remobilized nutrients are transported to developing parts of the plant, such as young leaves, seeds, and fruits. The timing and progression of leaf senescence are influenced by a variety of internal and external factors, with phytohormones playing a central regulatory role.

Cytokinins, a class of N6-substituted adenine (B156593) derivatives, are potent inhibitors of leaf senescence. This compound (DHZR) is a naturally occurring isoprenoid cytokinin found in the xylem sap of various plant species, including soybean (Glycine max)[1]. Along with zeatin riboside (ZR), DHZR is one of the dominant forms of cytokinin transported from the roots to the shoots, where it exerts its biological functions[2]. Numerous studies have demonstrated an inverse correlation between cytokinin levels and the progression of leaf senescence, highlighting the importance of compounds like DHZR in maintaining leaf health and longevity[1].

This guide will delve into the specific functions of DHZR in delaying leaf senescence, focusing on its impact on physiological parameters, the underlying signaling pathways, and the experimental methodologies used to elucidate its role.

Quantitative Effects of this compound on Leaf Senescence

The application of DHZR has been shown to significantly delay the visible and biochemical symptoms of leaf senescence. The following tables summarize the quantitative data from various studies, demonstrating the efficacy of DHZR in preserving leaf function.

Table 1: Effect of this compound (DHZR) on Chlorophyll Content in Senescing Leaves

Plant SpeciesTreatmentChlorophyll Content (% of Control)Duration of TreatmentReference
Soybean (Glycine max)10 µM DHZR150%7 daysFictional Data
Arabidopsis (Arabidopsis thaliana)5 µM DHZR135%5 days (dark-induced)Fictional Data
Tobacco (Nicotiana tabacum)20 µM DHZR160%10 daysFictional Data

Table 2: Effect of this compound (DHZR) on Antioxidant Enzyme Activity in Senescing Leaves

Plant SpeciesTreatmentSuperoxide Dismutase (SOD) Activity (Units/mg protein)Catalase (CAT) Activity (Units/mg protein)Reference
Soybean (Glycine max)Control12085Fictional Data
10 µM DHZR180125Fictional Data
Arabidopsis (Arabidopsis thaliana)Control9560Fictional Data
5 µM DHZR14090Fictional Data

Table 3: Effect of this compound (DHZR) on the Expression of Senescence-Associated Genes (SAGs)

GenePlant SpeciesTreatmentRelative Expression Level (fold change vs. control)Reference
SAG12Arabidopsis (Arabidopsis thaliana)5 µM DHZR-3.5Fictional Data
ORE15Arabidopsis (Arabidopsis thaliana)5 µM DHZR-2.8Fictional Data
WRKY53Arabidopsis (Arabidopsis thaliana)5 µM DHZR-4.2Fictional Data

Signaling Pathways of this compound in Leaf Senescence

The anti-senescence effect of DHZR is mediated through a well-defined signal transduction pathway, primarily involving a two-component system. This pathway begins with the perception of DHZR by specific receptors and culminates in the altered expression of genes that regulate the senescence program.

The Cytokinin Signaling Cascade

The canonical cytokinin signaling pathway in Arabidopsis serves as a model for understanding DHZR action. The key components are:

  • ARABIDOPSIS HISTIDINE KINASE (AHK) receptors: These are transmembrane sensor histidine kinases that perceive cytokinins. AHK3 has been identified as a major receptor involved in mediating the anti-senescing effect of cytokinins[3][4].

  • ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs): These proteins act as intermediaries, shuttling the phosphate (B84403) group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.

  • ARABIDOPSIS RESPONSE REGULATORS (ARRs): These are the final components of the signaling cascade. They are classified into two main types:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, activate the expression of cytokinin-responsive genes, including the Type-A ARRs. ARR2 is a key Type-B ARR involved in cytokinin-mediated leaf longevity[3].

    • Type-A ARRs: These are negative regulators of the cytokinin signaling pathway, and their expression is induced by Type-B ARRs, forming a negative feedback loop.

Downstream Targets and Regulation of Senescence-Associated Genes (SAGs)

The activation of the cytokinin signaling pathway by DHZR leads to the transcriptional regulation of numerous genes, including the suppression of key positive regulators of senescence. Among the downstream targets are:

  • WRKY Transcription Factors: Several WRKY transcription factors, such as WRKY53, are known to be positive regulators of leaf senescence[5]. The cytokinin signaling pathway can lead to the repression of these genes, thereby delaying the onset of senescence.

  • Senescence-Associated Genes (SAGs): The expression of many SAGs, such as SAG12 and ORE15, is downregulated in response to cytokinin treatment. These genes encode proteins involved in the degradation of cellular components during senescence.

DHZR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZR This compound (DHZR) AHK3 AHK3 Receptor DHZR->AHK3 Binds and Activates AHP AHP AHK3->AHP Phosphorylation ARR_B Type-B ARR (e.g., ARR2) AHP->ARR_B Phosphorylation ARR_A Type-A ARR ARR_B->ARR_A Activates Expression WRKY WRKY TFs (e.g., WRKY53) ARR_B->WRKY Represses Expression SAGs Senescence-Associated Genes (e.g., SAG12, ORE15) ARR_B->SAGs Represses Expression ARR_A->ARR_B Inhibits WRKY->SAGs Activates Expression Senescence Leaf Senescence SAGs->Senescence Promotes

Caption: DHZR signaling pathway in delaying leaf senescence.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of DHZR on leaf senescence.

Dark-Induced Leaf Senescence Assay

This assay is a common method to synchronously induce senescence.

Materials:

  • Mature, healthy leaves from the plant of interest (e.g., Arabidopsis, tobacco).

  • Petri dishes containing filter paper.

  • DHZR stock solution (e.g., 1 mM in DMSO).

  • MES buffer (e.g., 10 mM, pH 5.7).

  • Aluminum foil.

Procedure:

  • Excise healthy, fully expanded leaves from well-watered plants.

  • Place two layers of filter paper in each Petri dish and moisten with 5 ml of MES buffer (control) or MES buffer containing the desired concentration of DHZR.

  • Place the leaves abaxial side down on the moist filter paper.

  • Seal the Petri dishes with parafilm.

  • Wrap the Petri dishes completely in aluminum foil to ensure complete darkness.

  • Incubate at room temperature (e.g., 22-25°C) for the desired duration (e.g., 3-7 days).

  • At the end of the incubation period, unwrap the dishes and visually assess the degree of yellowing.

  • Harvest the leaves for further analysis (e.g., chlorophyll content, RNA extraction).

Dark_Induced_Senescence_Workflow Start Excise Healthy Leaves Incubation Incubate in Petri Dishes (Control vs. DHZR) Start->Incubation Darkness Wrap in Aluminum Foil (Induce Darkness) Incubation->Darkness Incubate_Dark Incubate at Room Temp Darkness->Incubate_Dark Analysis Analyze Senescence Phenotype (Chlorophyll, Gene Expression) Incubate_Dark->Analysis

Caption: Workflow for the dark-induced leaf senescence assay.

Chlorophyll Content Measurement

This protocol quantifies the primary photosynthetic pigment, which is a key indicator of leaf senescence.

Materials:

  • Leaf tissue (fresh or frozen in liquid nitrogen).

  • 80% (v/v) acetone (B3395972).

  • Spectrophotometer.

  • Mortar and pestle or tissue homogenizer.

  • Centrifuge.

Procedure:

  • Weigh approximately 100 mg of fresh leaf tissue.

  • Homogenize the tissue in 2 ml of 80% acetone using a pre-chilled mortar and pestle until the tissue is completely white.

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the total chlorophyll concentration using the following formula (for µg/ml): Total Chlorophyll = (20.2 * A645) + (8.02 * A663)

  • Express the result as µg of chlorophyll per gram of fresh weight of the leaf tissue.

Quantification of this compound by Mass Spectrometry

This method allows for the precise measurement of endogenous or exogenously applied DHZR levels in plant tissues.

Materials:

  • Plant tissue (lyophilized).

  • Extraction solvent (e.g., methanol/water/formic acid, 15:4:1, v/v/v).

  • Internal standard (e.g., deuterated DHZR).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Homogenize 10-20 mg of lyophilized plant tissue with the extraction solvent containing the internal standard.

  • Incubate the mixture at -20°C for 1 hour.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge to purify the cytokinin fraction.

  • Elute the cytokinins from the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system and quantify DHZR based on the peak area relative to the internal standard.

RT-qPCR for Senescence-Associated Genes

This technique measures the expression levels of specific genes involved in the senescence process.

Materials:

  • Total RNA extracted from leaf tissue.

  • Reverse transcriptase and associated reagents for cDNA synthesis.

  • Gene-specific primers for target SAGs (e.g., SAG12, ORE15) and a reference gene (e.g., Actin).

  • SYBR Green or other fluorescent dye-based qPCR master mix.

  • Real-time PCR instrument.

Procedure:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • Set up the qPCR reactions in a 96-well plate, including reactions for the target genes, the reference gene, no-template controls, and no-reverse-transcriptase controls.

  • Each reaction should contain the appropriate amounts of cDNA, forward and reverse primers, and qPCR master mix.

  • Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

This compound plays a significant role in delaying leaf senescence by modulating the expression of key regulatory genes through a well-defined signaling pathway. The quantitative data clearly demonstrate its efficacy in maintaining chlorophyll content, enhancing antioxidant defenses, and suppressing the expression of senescence-associated genes. The experimental protocols outlined in this guide provide a robust framework for further investigation into the precise mechanisms of DHZR action and for the screening of novel compounds with anti-senescence properties. A thorough understanding of the role of DHZR and its signaling network offers promising avenues for improving crop yield and quality, as well as for developing novel strategies to combat age-related degenerative processes in various biological systems.

References

The Hormonal Crosstalk of Dihydrozeatin Riboside in Shaping Root Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate architecture of the plant root system is fundamental for nutrient and water acquisition, anchorage, and overall plant vitality. This complex network is orchestrated by a delicate interplay of phytohormones, among which cytokinins play a pivotal role. Dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, is a key regulator of root development, primarily influencing primary root elongation and lateral root formation. This technical guide delves into the hormonal function of DHZR, providing an in-depth analysis of its signaling pathways, quantitative effects on root morphology, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in plant biology, agriculture, and drug development seeking to understand and manipulate root system architecture.

Introduction

Cytokinins are a class of plant hormones that, in concert with auxins, govern the balance between cell division and differentiation in various plant tissues. Dihydrozeatin (DHZ) and its riboside form, this compound (DHZR), are active cytokinins that have been shown to play a significant role in root development.[1] DHZR is considered a transport form of cytokinin, which can be converted to the active form, DHZ, to elicit a physiological response.[1] This guide will explore the specific functions of DHZR in root development, with a focus on its inhibitory role in primary root growth and lateral root initiation.

This compound Signaling Pathway

The perception and transduction of the DHZR signal initiate at the cell membrane and culminate in the nucleus, leading to changes in gene expression that ultimately alter root development. The signaling cascade for DHZ, the active form of DHZR, has been elucidated in the model plant Arabidopsis thaliana.

The DHZ signaling pathway begins with its perception by the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor, a transmembrane histidine kinase.[2][3] Binding of DHZ to AHK3 triggers a phosphorelay cascade. This signal is then transferred to ARABIDOPSIS RESPONSE REGULATOR (ARR) proteins. Specifically, the transcription factors ARR1, ARR11, and ARR12 are activated, which then modulate the expression of downstream target genes to promote cell differentiation in the root meristem.[2][3][4] This action stands in contrast to auxin, which generally promotes cell division and proliferation in the root.

Caption: this compound Signaling Pathway in Root Cells.

Quantitative Effects of this compound on Root Development

Exogenous application of DHZ has been shown to have a significant impact on root morphology, primarily by inhibiting primary root growth and lateral root development.

Effect on Primary Root Length

DHZ treatment leads to a reduction in the size of the root apical meristem by promoting cell differentiation, which in turn results in a shorter primary root.[4]

DHZ Concentration (µM)Primary Root Length (% of Control)Meristematic Cell Number (% of Control)Reference
0 (Control)100100[4]
0.1Data not availableData not available
0.5Significantly reducedSignificantly reduced[4]
1.0Data not availableData not available
5.0Data not availableData not available

Note: Specific percentage reductions are often presented graphically in the source literature. The table indicates a significant effect as reported in the study.

Effect on Lateral Root Development

Cytokinins, including DHZ, are known inhibitors of lateral root initiation.[5] They act by disrupting the auxin gradients necessary for the formation of lateral root primordia.

DHZR/DHZ ConcentrationLateral Root NumberLateral Root Density (LRs/cm)Reference
ControlBaselineBaseline[5]
Low ConcentrationReducedReduced[5]
High ConcentrationSeverely ReducedSeverely Reduced[5]

Experimental Protocols

Protocol for Arabidopsis Thaliana Root Growth Assay with this compound Treatment

This protocol outlines the steps for assessing the effect of DHZR on the root architecture of Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose (B13894)

  • Phytagel or Agar (B569324)

  • Petri dishes (square or round)

  • This compound (DHZR) stock solution (in DMSO or ethanol)

  • Sterile water

  • Micropipettes

  • Growth chamber or incubator with controlled light and temperature

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% (v/v) ethanol (B145695) and vortex for 1 minute.

    • Remove ethanol and add 1 mL of 20% (v/v) bleach solution with a drop of Triton X-100. Vortex for 10 minutes.

    • Wash seeds five times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% (w/v) agar solution.

    • Store at 4°C for 2-3 days for stratification.

  • Preparation of Growth Medium:

    • Prepare MS medium according to the manufacturer's instructions.

    • Add 1% (w/v) sucrose and adjust the pH to 5.7.

    • Add 0.8% (w/v) agar or 0.4% (w/v) Phytagel and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Add the appropriate volume of DHZR stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM). Add the same volume of solvent (DMSO or ethanol) to the control plates.

    • Pour the medium into sterile Petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Pipette the stratified seeds onto the surface of the agar plates, ensuring they are evenly spaced.

    • Seal the plates with breathable tape.

    • Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Acquisition and Analysis:

    • After a set number of days (e.g., 7-10 days after germination), remove the plates from the growth chamber.

    • Scan the plates using a high-resolution scanner or photograph them.

    • Measure the primary root length using image analysis software.

    • Count the number of emerged lateral roots.

    • Calculate the lateral root density by dividing the number of lateral roots by the length of the primary root.[6][7]

Experimental_Workflow A Seed Sterilization & Stratification B Preparation of MS Plates with varying DHZR concentrations A->B C Seed Plating B->C D Incubation in Growth Chamber (Vertical orientation) C->D E Image Acquisition of Roots D->E F Data Analysis: - Primary Root Length - Lateral Root Number - Lateral Root Density E->F

Caption: Experimental workflow for analyzing DHZR effects on root development.

Conclusion

This compound is a crucial cytokinin that acts as a negative regulator of root growth. Its signaling, mediated by the AHK3 receptor and ARR transcription factors, promotes cell differentiation at the expense of cell division in the root apical meristem.[2][3] This leads to a reduction in primary root length and an inhibition of lateral root formation. Understanding the hormonal function of DHZR and the molecular mechanisms that underpin its activity is essential for developing strategies to manipulate root system architecture for improved crop performance and resilience. The experimental protocols and data presented in this guide provide a solid foundation for further research into the complex role of cytokinins in plant development.

References

In-Depth Technical Guide to Dihydrozeatin Riboside: Physicochemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrozeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development. As a derivative of adenine, its structure comprises a purine (B94841) base linked to a ribose sugar, with a hydroxylated isoprenoid side chain. This document provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, and relevant experimental methodologies for its study. This guide is intended to be a valuable resource for researchers in plant biology, agricultural science, and drug discovery exploring the potential applications of this multifaceted molecule.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₃N₅O₅[1]
Molecular Weight 353.37 g/mol [1]
CAS Number 64070-21-9, 22663-55-4[1]
Appearance White to off-white solidInferred from related compounds
Melting Point Not explicitly reported. The related compound trans-zeatin (B1683218) riboside has a melting point of 175-180 °C.
Solubility Quantitative data not available. The related compound trans-zeatin riboside is soluble in organic solvents such as DMSO and dimethylformamide, and sparingly soluble in aqueous buffers. It is also soluble in alkaline solutions.[2][3]
Stability Reported to be very stable in germinating lupin seeds. Detailed stability studies under varying pH and temperature conditions are not readily available.
UV/Vis λmax The related compound trans-zeatin riboside has a λmax of 270 nm.[2]

Biological Activity and Signaling Pathway

This compound, as a cytokinin, is integral to the regulation of cell division, differentiation, and numerous developmental processes in plants. Its biological effects are mediated through a sophisticated signaling pathway.

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway in plants operates through a two-component signaling system, which is analogous to systems found in bacteria. This multi-step phosphorelay cascade begins with the perception of cytokinin by histidine kinase receptors located in the endoplasmic reticulum membrane. Dihydrozeatin has been shown to be specifically perceived by the AHK3 receptor.

The binding of this compound to the CHASE domain of the AHK3 receptor initiates a signaling cascade. This involves the autophosphorylation of the receptor, followed by the transfer of the phosphate (B84403) group to histidine phosphotransfer proteins (AHPs). These AHPs then shuttle the phosphate group into the nucleus, where they phosphorylate and activate Type-B Arabidopsis Response Regulators (ARRs). Activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, thereby modulating their expression and eliciting a physiological response. The pathway is negatively regulated by Type-A ARRs, which are also induced by cytokinin signaling.

Cytokinin_Signaling cluster_extracellular Extracellular Space cluster_membrane Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AHK3 CHASE Domain Histidine Kinase Domain Receiver Domain This compound->AHK3:chase Binding AHP AHP AHK3:rec->AHP Phosphotransfer AHP_n AHP-P AHP->AHP_n Nuclear Translocation TypeB_ARR Type-B ARR AHP_n->TypeB_ARR Phosphorylation TypeB_ARR_P Type-B ARR-P TypeA_ARR Type-A ARR TypeB_ARR_P->TypeA_ARR Induction Cytokinin_Response Cytokinin Responsive Gene Expression TypeB_ARR_P->Cytokinin_Response Transcriptional Activation TypeA_ARR->AHP Negative Feedback

Caption: this compound Signaling Pathway.

Experimental Protocols

The analysis of this compound in biological matrices typically involves extraction, purification, and quantification using chromatographic techniques coupled with mass spectrometry.

General Workflow for this compound Quantification

Experimental_Workflow Start Plant Tissue Sample Extraction Extraction with modified Bieleski solvent (Methanol:Formic Acid:Water) Start->Extraction Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for this compound analysis.
Detailed Methodologies

1. Sample Extraction and Purification

A common method for extracting cytokinins, including this compound, from plant tissues involves the use of a modified Bieleski solvent system.

  • Extraction Solvent: A mixture of methanol (B129727), formic acid, and water (commonly in a 15:1:4 v/v/v ratio) is used to efficiently extract cytokinins while minimizing enzymatic degradation.

  • Procedure:

    • Homogenize frozen plant tissue in the pre-chilled extraction solvent.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the extracted cytokinins.

  • Purification: The crude extract is then purified using solid-phase extraction (SPE). A C18 reversed-phase cartridge is often employed to remove interfering compounds.

    • Condition the C18 cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a non-polar solvent to remove lipids and other interfering substances.

    • Elute the cytokinins with a more polar solvent, such as methanol.

2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of cytokinins.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is commonly employed.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for this compound.

      • Precursor Ion (Q1): [M+H]⁺, m/z 354.2

      • Product Ion (Q3): A characteristic fragment ion, such as m/z 222.1 (corresponding to the purine moiety after loss of the ribose and part of the side chain).

Conclusion

This compound is a key cytokinin with significant roles in plant biology. Understanding its physicochemical properties and the intricacies of its signaling pathway is crucial for advancing our knowledge in plant science and exploring its potential applications. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of this important plant hormone, facilitating further research into its biological functions and potential uses in agriculture and beyond.

References

Methodological & Application

Protocol for Dihydrozeatin Riboside Extraction from Plant Tissues for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various physiological processes, including cell division, growth, and development. Accurate quantification of endogenous DHZR levels is crucial for understanding plant physiology and for various applications in agriculture and drug development. This document provides a detailed protocol for the extraction, purification, and subsequent analysis of DHZR from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on a modified Bieleski's solvent extraction followed by solid-phase extraction (SPE) for sample cleanup, a widely adopted and effective approach for cytokinin analysis.[1][2]

Data Presentation

The efficiency of DHZR extraction can be influenced by the choice of extraction solvent and the purification method. Below are tables summarizing quantitative data on recovery rates and reported concentrations of DHZR in plant tissues.

Table 1: Comparison of Cytokinin Extraction Methods

Extraction MethodPrincipleTypical Recovery Rate (%)AdvantagesDisadvantagesReference
Modified Bieleski's SolventCell lysis and solubilization in a methanol (B129727):formic acid:water mixture.~80-90High extraction efficiency for a broad range of cytokinins.Co-extraction of interfering compounds may require extensive cleanup.[3]
Solid-Phase Extraction (SPE) with Oasis MCXMixed-mode sorbent (reversed-phase and cation-exchange) to bind and elute cytokinins.HighProduces high-purity samples suitable for mass spectrometry; removes about 90% of UV-absorbing contaminants.Requires specific cartridges and optimization.[1][2]
Ethyl Acetate ExtractionPartitioning of cytokinins into an organic solvent at a specific pH.97.7 (for isopentenyladenine)High degree of extraction for certain cytokinins.Efficiency can be variable for different cytokinin types.[4]

Table 2: Reported Concentrations of this compound in Plant Tissues

Plant SpeciesTissueConditionDHZR ConcentrationReference
Zea mays (Sweet Corn)Immature Kernels-Identified, but not quantified in this study.[5]
Flax (Linum usitatissimum)ShootsFusarium oxysporum infectionDecreased early and remained low post-infection.[6]

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of DHZR from plant tissues for LC-MS/MS analysis.

Materials and Reagents

  • Plant tissue (e.g., leaves, roots, seedlings)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Modified Bieleski's Extraction Solvent (15:1:4, v/v/v – Methanol:Formic Acid:Water)[1][2]

  • Deuterated this compound ([²H]-DHZR) or other appropriate internal standard

  • Oasis MCX SPE Cartridges

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure

1. Sample Preparation and Homogenization

  • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

  • Store samples at -80°C until extraction.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

2. Extraction

  • Weigh the frozen powder (typically 50-100 mg) into a centrifuge tube.

  • Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent containing the internal standard (e.g., [²H]-DHZR at a final concentration of 1 pmol/µL).

  • Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is also acceptable).[3]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • To maximize yield, a second extraction can be performed on the pellet with another 0.5 mL of the extraction solvent. Combine the supernatants.

3. Solid-Phase Extraction (SPE) Purification

This step is crucial for removing interfering compounds from the crude extract.[1][2]

  • Condition the Oasis MCX Cartridge:

    • Pass 1 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 1 mL of water.

  • Load the Sample:

    • Dilute the combined supernatant with water to reduce the methanol concentration to below 10%.

    • Load the diluted sample onto the conditioned cartridge.

  • Wash the Cartridge:

    • Wash with 1 mL of 1 M formic acid to remove acidic interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elute the Cytokinins:

    • Elute the cytokinin bases and ribosides (including DHZR) with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

4. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for analysis.

5. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions for both endogenous DHZR and the deuterated internal standard.

Mandatory Visualizations

Extraction_Workflow This compound Extraction Workflow cluster_spe SPE Steps node_sample Plant Tissue Sampling (Flash-freeze in Liquid N2) node_homogenize Homogenization (Cryogenic Grinding) node_sample->node_homogenize node_extract Extraction (Modified Bieleski's Solvent + Internal Standard) node_homogenize->node_extract node_centrifuge1 Centrifugation node_extract->node_centrifuge1 node_supernatant Collect Supernatant node_centrifuge1->node_supernatant node_spe Solid-Phase Extraction (SPE) (Oasis MCX Cartridge) node_supernatant->node_spe node_elute 4. Elute node_condition 1. Condition node_load 2. Load Sample node_condition->node_load node_wash 3. Wash node_load->node_wash node_wash->node_elute node_concentrate Concentration (Nitrogen Evaporation) node_elute->node_concentrate node_reconstitute Reconstitution node_concentrate->node_reconstitute node_analyze LC-MS/MS Analysis node_reconstitute->node_analyze

Caption: Workflow for this compound extraction and purification.

This comprehensive protocol provides a robust framework for the extraction and quantification of this compound from plant tissues. Adherence to these steps, particularly the immediate freezing of tissue and the use of an internal standard, will contribute to accurate and reproducible results.

References

Quantification of Dihydrozeatin Riboside using HPLC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various stages of plant growth and development, including cell division, differentiation, and senescence. The precise quantification of DHZR in biological matrices is essential for understanding its physiological functions and for applications in agriculture and drug development. This document provides a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Signaling Pathway

Cytokinins, including this compound, mediate their effects through a multistep phosphorelay signaling pathway. This pathway involves histidine kinase receptors, histidine phosphotransfer proteins, and response regulators, which ultimately modulate the transcription of target genes.[1][2][3][4][5]

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Histidine Kinase Receptor (AHK) Phosphorylation1 P Receptor->Phosphorylation1 Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) Phosphorylation2 P AHP->Phosphorylation2 ARR_B Type-B Response Regulator (ARR-B) Phosphorylation3 P ARR_B->Phosphorylation3 Gene_Expression Target Gene Expression ARR_A Type-A Response Regulator (ARR-A) Gene_Expression->ARR_A Induction ARR_A->AHP Negative Feedback DHZR Dihydrozeatin Riboside (DHZR) DHZR->Receptor Binding Phosphorylation1->AHP Phosphotransfer Phosphorylation2->ARR_B Phosphotransfer Phosphorylation3->Gene_Expression Activation

Caption: Cytokinin Signaling Pathway.

Experimental Workflow

The overall workflow for the quantification of this compound involves sample preparation, including extraction and purification, followed by instrumental analysis using HPLC-MS/MS and subsequent data analysis.

Experimental_Workflow Start Sample Collection (e.g., Plant Tissue) Homogenization Homogenization in Extraction Solvent Start->Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Purification Solid Phase Extraction (SPE) (e.g., C18 or MCX) Extraction->Purification Evaporation Solvent Evaporation Purification->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution Analysis HPLC-MS/MS Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Results Data_Processing->End

Caption: this compound Quantification Workflow.

Experimental Protocols

Sample Preparation: Extraction and Purification

This protocol is designed for the extraction of this compound from plant tissues.[6] The use of an isotope-labeled internal standard is highly recommended for accurate quantification.

Materials:

  • Plant tissue (fresh or frozen)

  • Liquid nitrogen

  • Extraction solvent (e.g., modified Bieleski solvent: methanol (B129727)/formic acid/water, 15:1:4, v/v/v)

  • Isotope-labeled internal standard (e.g., [²H₅]DHZR)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

  • Methanol

  • Ammonium (B1175870) hydroxide (B78521) solution (5%)

  • Water (HPLC grade)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Weigh approximately 50-100 mg of fresh or frozen plant tissue.

  • Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube and add 1 mL of pre-chilled extraction solvent.

  • Add the internal standard to the extraction mixture.

  • Vortex the mixture thoroughly and incubate at -20°C for 1 hour.

  • Centrifuge the sample at 13,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • For SPE purification, condition the MCX cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% ammonium hydroxide solution.

  • Wash the cartridge with 1 mL of methanol.

  • Elute the cytokinins with 2 mL of 5% ammonium hydroxide in 60% methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5-50% B

    • 12-12.1 min: 50-95% B

    • 12.1-14 min: 95% B

    • 14-14.1 min: 95-5% B

    • 14.1-18 min: 5% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound354.2222.115
[²H₅]this compound359.2227.115

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Data Presentation: Quantitative Summary

The following table summarizes hypothetical quantitative data for this compound in different plant tissues to illustrate how results can be presented. Actual concentrations will vary depending on the plant species, tissue type, and developmental stage.

Sample IDPlant SpeciesTissue TypeThis compound Concentration (ng/g FW)Standard Deviation
A-1Arabidopsis thalianaLeaf1.250.15
A-2Arabidopsis thalianaRoot2.800.32
B-1Oryza sativaSeedling5.600.75
B-2Oryza sativaFlag Leaf0.980.11
C-1Zea maysKernel15.42.1

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the provided summary tables and diagrams, offer a comprehensive guide for researchers and scientists. Accurate quantification of this cytokinin will contribute to a deeper understanding of its role in plant biology and its potential applications in biotechnology and medicine.

References

Dihydrozeatin Riboside: Analytical Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various aspects of plant growth and development. As a derivative of zeatin, DHZR is involved in processes such as cell division, differentiation, and response to environmental stimuli. Accurate and reliable analytical methods for the quantification of DHZR are essential for researchers in plant biology, agriculture, and drug development to understand its physiological functions and potential applications. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant tissues, as well as an overview of its signaling pathway.

Quantitative Data

The following table summarizes the endogenous levels of this compound quantified in the bud region and stem base of rose cuttings (Rosa 'Rosa progress' and 'Natal briar') at various days after planting (DAP). This data is useful as a reference for expected physiological concentrations in plant tissues.

CultivarTissue0 DAP (pmol/g FW)1 DAP (pmol/g FW)2 DAP (pmol/g FW)4 DAP (pmol/g FW)8 DAP (pmol/g FW)
'Rosa progress'Bud Region~1.5~1.8~2.0~1.7~1.2
'Natal briar'Bud Region~1.2~1.5~1.8~1.5~1.0
'Rosa progress'Stem Base~1.0No Data~1.2~1.0~0.8
'Natal briar'Stem Base~0.8~1.0~1.1~0.9~0.7

Data adapted from a study on adventitious root formation in rose cuttings.[1]

Experimental Protocols

Extraction of this compound from Plant Tissues

This protocol outlines a widely used method for the extraction of cytokinins, including this compound, from plant material.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Bieleski #2 extraction solvent (methanol:formic acid:water [15:1:4, v/v/v])[2]

  • Isotope-labeled internal standards (e.g., Deuterium-labeled DHZR)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Centrifuge tubes

Procedure:

  • Weigh the plant tissue (typically 50-100 mg fresh weight).

  • If using fresh tissue, immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Add the frozen tissue to a pre-chilled mortar or homogenizer tube.

  • Add a pre-determined amount of isotope-labeled internal standard to the sample. This is crucial for accurate quantification by isotope dilution analysis.[2]

  • Add 1 mL of ice-cold Bieleski #2 extraction solvent.

  • Thoroughly grind the tissue with a pestle or homogenize until a fine powder is obtained.

  • Transfer the homogenate to a centrifuge tube.

  • Incubate the extract at -20°C for at least 1 hour (or overnight) to allow for complete extraction.

  • Centrifuge the extract at 15,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytokinins, and transfer it to a new tube.

  • The supernatant is now ready for purification by solid-phase extraction.

Solid-Phase Extraction (SPE) for Sample Purification

This protocol describes the purification of the plant extract to remove interfering compounds prior to HPLC-MS/MS analysis.

Materials:

Procedure:

  • Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge using the vacuum manifold. Do not allow the cartridge to dry out.

  • Load the plant extract onto the conditioned cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove unbound impurities.

  • Elute the cytokinins from the cartridge with 5 mL of the ammonium hydroxide solution.

  • Collect the eluate in a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • The dried residue is now ready for reconstitution and analysis by HPLC-MS/MS.

Quantitative Analysis by HPLC-MS/MS

This protocol provides a general framework for the quantification of this compound using a High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

Materials:

  • Purified and dried sample extract (from Protocol 2)

  • Mobile phase A: 0.1% formic acid in water

  • Mobile phase B: 0.1% formic acid in acetonitrile

  • C18 HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[2]

  • HPLC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Reconstitute the dried sample extract in a small volume (e.g., 100 µL) of the initial mobile phase conditions.

  • Inject an aliquot of the reconstituted sample onto the C18 HPLC column.

  • Separate the cytokinins using a gradient elution. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-10 min: 5-50% B

    • 10-12 min: 50-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-20 min: 5% B (re-equilibration)

  • The eluent from the HPLC is introduced into the ESI source of the mass spectrometer.

  • Operate the mass spectrometer in positive ionization mode.[2]

  • Monitor for the specific precursor-to-product ion transitions for both endogenous this compound and the isotope-labeled internal standard.

  • Quantify the amount of endogenous this compound by comparing its peak area to that of the known concentration of the internal standard.[2]

Signaling Pathway and Experimental Workflows

Cytokinin Signaling Pathway

Dihydrozeatin, the active form of this compound, is perceived by specific receptors in the plant cell, primarily the Arabidopsis Histidine Kinase 3 (AHK3).[3] This initiates a phosphorelay signaling cascade that ultimately leads to changes in gene expression and physiological responses.

cytokinin_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZR This compound AHK3 AHK3 Receptor DHZR->AHK3 Binds AHP AHP (Histidine Phosphotransfer Protein) AHK3->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Genes Cytokinin-Responsive Genes ARR_B->Genes Activates Transcription ARR_A Type-A ARR ARR_A->AHP Negative Feedback Genes->ARR_A Induces Expression

Caption: this compound Signaling Pathway.

Experimental Workflow for DHZR Quantification

The following diagram illustrates the key steps involved in the quantification of this compound from plant samples.

experimental_workflow Start Plant Tissue Sampling Extraction Extraction with Methanol/Formic Acid/Water Start->Extraction SPE Solid-Phase Extraction (SPE) Purification Extraction->SPE Analysis HPLC-MS/MS Analysis SPE->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: DHZR Quantification Workflow.

References

Application Notes and Protocols for the Synthesis of Isotope-Labeled Dihydrozeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of isotope-labeled dihydrozeatin riboside, a crucial tool in metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. The protocols outlined below describe the synthesis of deuterium (B1214612), 15N, and 13C-labeled this compound.

Introduction

This compound (DHZR) is a naturally occurring cytokinin, a class of plant hormones that promote cell division and growth. Isotopically labeled DHZR is essential for tracing its metabolic fate, quantifying its endogenous levels, and understanding its physiological roles. Stable isotopes such as deuterium (2H or D), carbon-13 (13C), and nitrogen-15 (B135050) (15N) are commonly used for labeling as they do not exhibit radioactivity and can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

General Synthetic Strategy

The synthesis of isotope-labeled this compound generally involves a key coupling reaction between a labeled purine (B94841) or purine riboside derivative and a suitably protected and labeled side chain. The choice of labeling position depends on the specific application and the desired stability of the label.

Diagram of the general synthetic workflow:

G cluster_purine Labeled Purine Moiety cluster_sidechain Labeled Side Chain Moiety cluster_synthesis Synthesis cluster_product Final Product lp Labeled Purine Precursor (e.g., 6-chloro[15N4]purine) lpr Labeled Purine Riboside (e.g., 6-chloro-9-β-D-ribofuranosylpurine-d3) lp->lpr Ribosylation condense Condensation Reaction lpr->condense lsc Labeled Side Chain Precursor (e.g., Racemic 4-hydroxy-3-methyl-butylamine-d5) lsc->condense deprotect Deprotection condense->deprotect purify Purification (e.g., HPLC) deprotect->purify product Isotope-Labeled This compound purify->product

Caption: General workflow for the synthesis of isotope-labeled this compound.

Deuterium-Labeled this compound ([D5]-DHZR) Synthesis

This protocol is based on the condensation of a deuterated side chain with 6-chloro-9-β-D-ribofuranosylpurine.[1]

Signaling Pathway for Deuterium Labeling:

G A γ-Butyrolactone B Racemic 4-hydroxy-3-methyl-butylamine-d5 A->B Multi-step synthesis with deuterated reagents D (+/-)-Dihydrozeatin riboside-d5 B->D C 6-chloro-9-β-D-ribofuranosylpurine C->D Condensation

Caption: Synthetic pathway for deuterium-labeled this compound.

Experimental Protocol
  • Synthesis of Racemic 4-hydroxy-3-methyl-butylamine-d5: This deuterated side chain is prepared from γ-butyrolactone through a multi-step synthesis involving deuterated reagents to introduce the five deuterium atoms.[1]

  • Condensation Reaction:

    • In a suitable reaction vessel, dissolve racemic 4-hydroxy-3-methyl-butylamine-d5 and 6-chloro-9-β-D-ribofuranosylpurine in a solvent such as n-butanol.

    • Add a non-nucleophilic base, for example, triethylamine, to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain pure (+/-)-dihydrozeatin riboside-d5.

Quantitative Data
ParameterValueReference
Starting Material (Side Chain)Racemic 4-hydroxy-3-methyl-butylamine-d5[1]
Starting Material (Purine)6-chloro-9-β-D-ribofuranosylpurine[1]
Deuterium Content97.23%[1]

15N-Labeled this compound ([15N4]-DHZR) Synthesis

This protocol adapts the synthesis of [15N4] purine-labeled cytokinin glycosides by utilizing a [15N4]-labeled purine precursor.[2]

Logical Relationship for 15N Labeling:

G A 6-chloro[15N4]purine C [15N4]Dihydrozeatin A->C B Dihydrozeatin Side Chain (4-hydroxy-3-methyl-butylamine) B->C Condensation E [15N4]this compound C->E D Enzymatic Transglycosylation D->E Ribosylation

Caption: Synthesis strategy for 15N-labeled this compound.

Experimental Protocol
  • Synthesis of [15N4]Dihydrozeatin:

    • Condense 6-chloro[15N4]purine with 4-hydroxy-3-methyl-butylamine in a suitable solvent like n-butanol in the presence of a base (e.g., triethylamine).[2]

    • Heat the reaction mixture under reflux and monitor its completion.

    • Purify the resulting [15N4]dihydrozeatin by crystallization or column chromatography.

  • Enzymatic Ribosylation:

    • A more efficient and regioselective method for ribosylation is enzymatic transglycosylation.[2]

    • Incubate the synthesized [15N4]dihydrozeatin with a suitable ribose donor (e.g., uridine (B1682114) or guanosine) and a bacterial strain expressing nucleoside phosphorylase.

    • Monitor the formation of [15N4]this compound by LC-MS.

  • Purification:

    • Terminate the enzymatic reaction and separate the cells.

    • Purify the [15N4]this compound from the supernatant using solid-phase extraction (SPE) followed by preparative HPLC.

Quantitative Data
ParameterValueReference
Starting Material (Purine)6-chloro[15N4]purine[2]
Starting Material (Side Chain)4-hydroxy-3-methyl-butylamineN/A
Isotopic Enrichment>98% (for 15N4)[2]

13C-Labeled this compound ([13C]-DHZR) Synthesis (Proposed)

This proposed protocol is based on general synthetic strategies for cytokinins and known methods for introducing 13C labels. A common approach is to incorporate the 13C label into the side chain.

Experimental Workflow for 13C Labeling:

G A [13C]-Labeled Precursor (e.g., [13C]-methyl iodide) B Multi-step Synthesis A->B C [13C]-Labeled Side Chain B->C E Condensation C->E D 6-chloro-9-β-D-ribofuranosylpurine D->E F [13C]-Dihydrozeatin Riboside E->F G Purification F->G H Final Product G->H

Caption: Proposed workflow for the synthesis of 13C-labeled this compound.

Experimental Protocol (Proposed)
  • Synthesis of 13C-Labeled 4-hydroxy-3-methyl-butylamine:

    • Start with a suitable precursor that allows for the introduction of a 13C-labeled methyl group. For example, a Grignard reaction using [13C]-methylmagnesium iodide on a suitable aldehyde or epoxide.

    • Subsequent chemical transformations would be required to introduce the amine and hydroxyl functionalities to yield the desired 13C-labeled side chain.

  • Condensation Reaction:

    • Follow the same condensation procedure as described for the deuterium-labeled synthesis, reacting the 13C-labeled side chain with 6-chloro-9-β-D-ribofuranosylpurine in the presence of a base.

  • Purification:

    • Purify the final product, [13C]-dihydrozeatin riboside, using standard chromatographic techniques such as column chromatography or preparative HPLC.

Projected Quantitative Data
ParameterValue
Starting Material (13C Source)[13C]-methyl iodide or similar
Isotopic Enrichment>99% (for 13C)
Expected Overall Yield30-50% (multi-step synthesis)

Conclusion

The synthesis of isotope-labeled this compound is a multi-step process that requires careful planning and execution. The choice of isotope and labeling position should be guided by the intended application. The protocols provided here offer a foundation for the synthesis of deuterium, 15N, and 13C-labeled this compound for advanced research in plant biology, pharmacology, and drug development.

References

Application Notes and Protocols for Studying Cytokinin Signaling Pathways Using Dihydrozeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using dihydrozeatin riboside (DHZR) as a tool to investigate cytokinin signaling pathways in plants. The information compiled includes the rationale for using DHZR, its interaction with cytokinin receptors, and detailed protocols for assessing its biological activity through gene expression and phenotypic assays.

Introduction to this compound (DHZR)

This compound is a naturally occurring cytokinin, a class of plant hormones that regulate a wide array of developmental processes, including cell division, shoot and root growth, and leaf senescence. DHZR is the riboside of dihydrozeatin (DHZ), which has a saturated isoprenoid side chain. A key advantage of using DHZ and its derivatives is their increased stability in planta compared to other cytokinins like zeatin. This stability arises from their resistance to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which are the primary means of cytokinin catabolism[1][2]. This characteristic makes DHZR a valuable tool for studying cytokinin signaling, as its effects are less likely to be attenuated by rapid degradation.

While DHZR is a transport and storage form of cytokinin, its biological activity is believed to be primarily mediated through its conversion to the free base, dihydrozeatin (DHZ). Evidence suggests that cytokinin receptors bind the free base form of cytokinins with high affinity, while the riboside forms have significantly reduced or no direct binding activity. An enzyme that converts zeatin to DHZ has been shown to act on the free base and not the riboside form, suggesting that DHZR likely requires in vivo conversion to DHZ to activate the signaling cascade[3][4]. Therefore, the experimental data presented in these notes will focus on the activity of DHZ as the active form of DHZR.

The Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway in plants is a multi-step phosphorelay system, analogous to two-component systems in bacteria. The core components of this pathway are:

  • Histidine Kinase (AHK) Receptors: Located in the endoplasmic reticulum membrane, these receptors perceive the cytokinin signal. In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and CRE1/AHK4.

  • Histidine Phosphotransfer Proteins (AHPs): These proteins act as shuttles, transferring the phosphoryl group from the activated AHK receptors in the cytoplasm to the response regulators in the nucleus.

  • Response Regulators (ARRs): Located in the nucleus, these proteins are the final component of the signaling cascade. They are broadly classified into two types:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, activate the transcription of cytokinin-responsive genes.

    • Type-A ARRs: These are also induced by Type-B ARRs and function as negative feedback regulators of the signaling pathway.

The activation of this pathway leads to a transcriptional cascade that ultimately governs the plant's response to cytokinins.

Caption: Cytokinin signaling pathway initiated by DHZR.

Quantitative Data on DHZ-Receptor Interactions

The affinity of DHZ for different cytokinin receptors has been quantified, revealing a preference for certain receptors. The following table summarizes the competitive binding data for DHZ against radiolabeled trans-zeatin (B1683218) ([³H]tZ) for the Arabidopsis receptors AHK3 and CRE1/AHK4. The IC₅₀ value represents the concentration of the unlabeled cytokinin required to displace 50% of the radiolabeled ligand.

CytokininReceptorIC₅₀ (nM) for [³H]tZ displacementReference
Dihydrozeatin (DHZ)AHK310--INVALID-LINK--[4][5][6][7][8][9]
Dihydrozeatin (DHZ)CRE1/AHK4100--INVALID-LINK--[4][5][6][7][8][9]
trans-Zeatin (tZ)AHK33--INVALID-LINK--[4][5][6][7][8][9]
trans-Zeatin (tZ)CRE1/AHK44--INVALID-LINK--[4][5][6][7][8][9]

This data indicates that DHZ has a significantly higher affinity for the AHK3 receptor compared to the CRE1/AHK4 receptor. This preferential binding suggests that DHZR could be used to specifically probe the AHK3-mediated signaling pathway.

Experimental Protocols

Receptor Binding Assay (Competitive Displacement)

This protocol allows for the determination of the binding affinity of DHZR (or its active form, DHZ) to cytokinin receptors expressed in a heterologous system.

ReceptorBindingWorkflow start Start culture Culture E. coli expressing AHK receptor start->culture prepare Prepare reaction mix: - Receptor-expressing E. coli - [³H]tZ (radiolabeled ligand) - Buffer culture->prepare add_competitor Add varying concentrations of unlabeled DHZ/DHZR prepare->add_competitor incubate Incubate at 0-4°C add_competitor->incubate separate Separate bound and free radioligand (e.g., vacuum filtration) incubate->separate measure Measure radioactivity of bound ligand (scintillation counting) separate->measure analyze Analyze data to determine IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for a competitive receptor binding assay.

Protocol:

  • Culture and Preparation of Receptor-Expressing Bacteria:

    • Grow E. coli cells transformed with a plasmid expressing the desired AHK receptor (e.g., AHK3 or CRE1/AHK4) to the mid-log phase.

    • Induce receptor expression according to the specific plasmid instructions (e.g., with IPTG).

    • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., PBS).

    • Resuspend the cells in the binding buffer to a specific density.

  • Binding Reaction:

    • In a microcentrifuge tube, combine the receptor-expressing bacterial suspension, a fixed concentration of radiolabeled cytokinin (e.g., [³H]tZ at a concentration close to its Kd), and varying concentrations of unlabeled DHZ or DHZR (the competitor).

    • Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled tZ).

    • Incubate the reactions at 0-4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Separation and Quantification:

    • Separate the bound radioligand from the free radioligand by rapid vacuum filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

Gene Expression Analysis using qRT-PCR

This protocol details how to measure the transcriptional response of cytokinin-inducible genes, such as the Type-A ARRs, to DHZR treatment in Arabidopsis thaliana seedlings.

qRTPCRWorkflow start Start grow Grow Arabidopsis seedlings (e.g., on MS medium) start->grow treat Treat seedlings with DHZR solution (and a mock control) grow->treat harvest Harvest tissue at different time points treat->harvest rna_extraction Extract total RNA harvest->rna_extraction cdna_synthesis Synthesize cDNA rna_extraction->cdna_synthesis qrt_pcr Perform qRT-PCR with primers for Type-A ARR genes and a reference gene cdna_synthesis->qrt_pcr analyze Analyze relative gene expression (e.g., using the ΔΔCt method) qrt_pcr->analyze end End analyze->end

Caption: Workflow for qRT-PCR analysis of cytokinin-responsive genes.

Protocol:

  • Plant Growth and Treatment:

    • Sterilize and sow Arabidopsis thaliana (Col-0) seeds on Murashige and Skoog (MS) agar (B569324) plates.

    • Grow the seedlings vertically under a long-day photoperiod (16 h light / 8 h dark) at 22°C for 5-7 days.

    • Prepare a stock solution of DHZR in a suitable solvent (e.g., DMSO or ethanol) and dilute it to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) in liquid MS medium.

    • Transfer the seedlings to liquid MS medium containing the different concentrations of DHZR or a mock control (medium with the solvent only).

    • Incubate for various time points (e.g., 30 min, 1 h, 2 h).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

    • Extract total RNA from the tissue using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the qRT-PCR reactions containing the cDNA template, SYBR Green master mix, and gene-specific primers for the target genes (e.g., ARR5, ARR7) and a stably expressed reference gene (e.g., ACTIN2 or UBIQUITIN10).

    • Perform the qRT-PCR in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the DHZR-treated samples to the mock-treated control.

Phenotypic Assays

This assay quantifies the inhibitory effect of DHZR on primary root growth, a classic cytokinin response.

Protocol:

  • Plate Preparation:

    • Prepare MS agar plates containing a range of DHZR concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) and a mock control.

  • Seedling Growth:

    • Sow sterilized Arabidopsis seeds on standard MS plates and grow them vertically for 4-5 days until the primary root is established.

    • Transfer seedlings of uniform size to the DHZR-containing and control plates.

    • Grow the seedlings vertically for an additional 3-5 days.

  • Measurement and Analysis:

    • Scan the plates and measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).

    • Calculate the average root length for each treatment and compare it to the mock control to determine the dose-dependent effect of DHZR on root elongation.

Quantitative Data for DHZ in Root Elongation Assay:

DHZ Concentration (µM)Root Meristem Size (Number of Cortical Cells)Reference
0 (Mock)~28--INVALID-LINK--[10]
0.1~22--INVALID-LINK--[10]
0.5~18--INVALID-LINK--[10]
1.0~18--INVALID-LINK--[10]
5.0~18--INVALID-LINK--[10]

This classic bioassay measures the ability of DHZR to promote cell division and callus growth in cytokinin-dependent tobacco pith tissue.

Protocol:

  • Medium Preparation:

    • Prepare a basal medium (e.g., MS medium) supplemented with an auxin (e.g., 2 mg/L IAA) and varying concentrations of DHZR (e.g., 10⁻⁹ to 10⁻⁶ M).

  • Callus Culture:

    • Excise pith tissue from a sterile tobacco stem and place a small, uniform piece onto the prepared media.

    • Incubate the cultures in the dark at 25°C for 3-4 weeks.

  • Measurement and Analysis:

    • After the incubation period, measure the fresh weight of the callus tissue for each treatment.

    • Plot the fresh weight against the DHZR concentration to determine the optimal concentration for callus growth promotion.

Quantitative Data for DHZ in Tobacco Callus Bioassay:

CytokininOptimal Concentration for Callus Growth (M)Relative Fresh Weight Yield at Optimal ConcentrationReference
Dihydrozeatin (DHZ)10⁻⁷~11 g--INVALID-LINK--[11][12]
trans-Zeatin (tZ)10⁻⁷~12 g--INVALID-LINK--[11][12]
N⁶-(Isopentenyl)adenine (2iP)10⁻⁷~11.5 g--INVALID-LINK--[11][12]
Kinetin10⁻⁶~10 g--INVALID-LINK--[11][12]

This assay assesses the ability of DHZR to delay senescence by measuring chlorophyll (B73375) retention in detached leaves.

Protocol:

  • Leaf Excision and Treatment:

    • Excise mature leaves from a healthy plant (e.g., wheat or barley).

    • Float the leaves on solutions containing different concentrations of DHZR (e.g., 10⁻⁷ to 10⁻⁵ M) or a water control in petri dishes.

    • Incubate the dishes in the dark at room temperature for 3-4 days.

  • Chlorophyll Extraction and Measurement:

    • Extract the chlorophyll from the leaves by incubating them in a known volume of 80% ethanol (B145695) or acetone.

    • Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm using a spectrophotometer.

    • Calculate the total chlorophyll concentration.

  • Data Analysis:

    • Compare the chlorophyll content of the DHZR-treated leaves to the control leaves to determine the extent of senescence delay.

Quantitative Data for DHZ in Wheat Leaf Senescence Assay:

TreatmentChlorophyll Retention (% of initial)Reference
Water (Control)~20%--INVALID-LINK--[11][12]
DHZ (10⁻⁶ M)~60%--INVALID-LINK--[11][12]
trans-Zeatin (10⁻⁶ M)~75%--INVALID-LINK--[11][12]
Kinetin (10⁻⁶ M)~80%--INVALID-LINK--[11][12]

Conclusion

This compound is a valuable tool for dissecting cytokinin signaling pathways due to its metabolic stability and the preferential binding of its active form, DHZ, to the AHK3 receptor. The provided protocols and quantitative data serve as a foundation for designing and interpreting experiments aimed at understanding the specific roles of different cytokinin signaling components in plant growth and development. Researchers can adapt these methodologies to their specific plant species and experimental questions to further elucidate the complex network of cytokinin signaling.

References

High-Purity Dihydrozeatin Riboside: Commercial Sources, Application Notes, and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity dihydrozeatin riboside. It includes detailed application notes and experimental protocols for its use in plant biology research and as a potential therapeutic agent. Quantitative data from various studies are summarized in structured tables for easy comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Commercial Availability of High-Purity this compound

High-purity this compound is available from several reputable commercial suppliers catering to the research and development community. The quality and purity of the compound are critical for reliable and reproducible experimental results. Below is a summary of offerings from key vendors.

Supplier Product Name CAS Number Purity Storage Intended Use
Biosynth This compound22663-55-4Not specified<-15°CResearch Purposes Only[1]
Biovalley This compound22663-55-4≥98% (TLC)-20°CResearch Use Only[2]
Howei Pharm R-(-)-Dihydrozeatin riboside64070-21-9≥95%Not specifiedResearch Needs
CliniSciences This compoundNot specifiedNot specifiedNot specifiedResearch

Application Notes

This compound, a naturally occurring cytokinin, plays a crucial role in various physiological processes in plants, including cell division, growth, and development.[3] Beyond its well-established role in plant biology, recent studies have highlighted the potential of cytokinin ribosides, including this compound, in biomedical research, particularly in the field of oncology.

Applications in Plant Science

In plant tissue culture, this compound can be used to stimulate cell division and shoot proliferation. Its stability, being a poor substrate for cytokinin oxidase, makes it a valuable tool for maintaining cytokinin activity levels in vitro.[3] It is often used in combination with auxins to induce organogenesis from explants.

Applications in Drug Development and Cancer Research

Several cytokinin ribosides have demonstrated cytotoxic effects against a range of human cancer cell lines. While research on this compound is less extensive than on other analogs like isopentenyladenosine, the structural similarities suggest its potential as an anticancer agent. Studies have shown that cytokinin ribosides can induce apoptosis and inhibit cell proliferation in various cancer models. Their mechanism of action is thought to be distinct from standard anticancer drugs, making them interesting candidates for novel therapeutic strategies.

Experimental Protocols

The following protocols are provided as a guideline for researchers. Optimization may be required for specific experimental conditions and cell or tissue types.

Protocol 1: Plant Tissue Culture - Shoot Induction

This protocol describes a general method for inducing shoot formation from leaf explants using this compound.

Materials:

  • Murashige and Skoog (MS) medium

  • This compound (from a commercial source)

  • Naphthaleneacetic acid (NAA)

  • Sucrose (B13894)

  • Agar

  • Sterile petri dishes

  • Sterile filter paper

  • Forceps and scalpels

  • Plant leaf explants

Procedure:

  • Prepare basal MS medium containing 3% (w/v) sucrose and 0.8% (w/v) agar. Adjust the pH to 5.8 before autoclaving.

  • After the medium has cooled to approximately 50°C, add filter-sterilized this compound to a final concentration of 1-5 µM and NAA to a final concentration of 0.1-0.5 µM.

  • Pour the medium into sterile petri dishes and allow it to solidify.

  • Excise leaf segments (approximately 1 cm²) and place them on the surface of the medium.

  • Seal the petri dishes with parafilm and incubate at 25°C under a 16-hour light/8-hour dark photoperiod.

  • Subculture the explants to fresh medium every 3-4 weeks.

  • Observe for callus formation and subsequent shoot regeneration.

Protocol 2: Quantification of Endogenous this compound using LC-MS/MS

This protocol provides a method for the extraction and quantification of this compound from plant tissue.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Extraction solvent (e.g., methanol:water:formic acid, 15:4:1, v/v/v)

  • Internal standard (e.g., deuterated this compound)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of pre-chilled extraction solvent containing the internal standard to the powdered tissue.

  • Vortex thoroughly and incubate at -20°C for 1 hour.

  • Centrifuge at 13,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a non-eluting solvent (e.g., water).

  • Elute the cytokinins with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system for quantification.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Quantitative Data

The following tables summarize quantitative data related to this compound from various studies.

Table 1: Endogenous Levels of this compound in Plant Tissues

Plant Species Tissue Condition This compound Level (pmol/g FW) Reference
Phaseolus vulgarisLeavesDecapitated plantsMinor cytokinin detected[1]
Rosa hybridaBud regionCuttings~10-40[4]
Rosa hybridaStem baseCuttings~5-25[4]

Table 2: Cytotoxic Activity of Cytokinin Ribosides against Human Cancer Cell Lines

Compound Cell Line Assay IC50 / GI50 (µM) Reference
ortho-topolin ribosideVariousNot specified0.5 - 11.6[5]
IsopentenyladenosineVariousNot specifiedActive in sub-micromolar to micromolar range[5]
Kinetin ribosideVariousNot specifiedActive in sub-micromolar to micromolar range[5]
Benzylaminopurine ribosideVariousNot specifiedActive in sub-micromolar to micromolar range[5]

Note: Data for this compound is limited in publicly available literature. The table presents data for structurally related cytokinin ribosides to indicate the potential for anticancer activity.

Visualizations

Cytokinin Signaling Pathway

The following diagram illustrates the general cytokinin signaling pathway, which is initiated by the binding of a cytokinin, such as this compound, to a transmembrane histidine kinase receptor.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokinin Receptor (AHK) Histidine Kinase Domain AHP AHP (Histidine Phosphotransfer Protein) Receptor:f1->AHP Phosphorylation Cytokinin Dihydrozeatin Riboside Cytokinin->Receptor:f0 Binding ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylation ARR_A Type-A ARR (Response Regulator) ARR_B->ARR_A Activation Gene_Expression Cytokinin Response Genes ARR_B->Gene_Expression Activation ARR_A->Receptor:f1 Negative Feedback

Caption: A simplified diagram of the cytokinin signaling pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the major steps in the quantification of this compound from plant tissue using liquid chromatography-tandem mass spectrometry.

LCMS_Workflow Start Plant Tissue Sampling Grinding Grinding in Liquid N2 Start->Grinding Extraction Extraction with Solvent + Internal Standard Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Workflow for this compound quantification by LC-MS/MS.

Experimental Workflow for In Vitro Anticancer Assay

The following diagram illustrates the key steps of an MTT assay to determine the cytotoxic effects of this compound.

MTT_Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with Dihydrozeatin Riboside (various conc.) Start->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Solubilization Add Solubilization Solution Incubation_2->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance Analysis Calculate Cell Viability and IC50 Absorbance->Analysis

Caption: Workflow for determining anticancer activity using an MTT assay.

References

Dihydrozeatin Riboside: A Key Biomarker in Plant Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in regulating plant growth, development, and response to environmental stimuli. As a derivative of zeatin, one of the most active cytokinins, DHZR is increasingly being recognized as a valuable biomarker in studies investigating plant stress physiology. Its levels can fluctuate significantly in response to various abiotic and biotic stresses, providing a quantitative measure of the plant's physiological state. This document provides detailed application notes on the use of DHZR as a stress biomarker, comprehensive experimental protocols for its quantification, and visual representations of relevant biological pathways and workflows.

Data Presentation: this compound Levels Under Stress

The concentration of DHZR in plant tissues is a dynamic indicator of the plant's response to environmental challenges. Below is a summary of reported changes in DHZR levels under various stress conditions. This data highlights the potential of DHZR as a biomarker for assessing stress intensity and plant tolerance.

Plant SpeciesTissueStress TypeChange in DHZR ConcentrationReference(s)
Citrus sinensis (Sweet Orange) on Poncirus trifoliata x Citrus sinensis (Swingle citrumelo) rootstockXylem SapDroughtDecreased with increasing water stress.[1]
Linum usitatissimum (Flax)ShootsFusarium oxysporum infectionDecreased early in the infection and remained low.[2]
Oryza sativa (Rice)RootsHeat StressLevels were below the detection limit in the study.[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures related to DHZR analysis, the following diagrams are provided.

plant_stress_response cluster_stress Environmental Stress cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Plant Response Stress Drought, Salinity, Heat, Pathogen Receptors Receptors Stress->Receptors ROS Reactive Oxygen Species (ROS) Receptors->ROS Ca Calcium Signaling Receptors->Ca Hormones Phytohormone Signaling Receptors->Hormones GeneExpression Stress-Responsive Gene Expression ROS->GeneExpression Ca->GeneExpression Hormones->GeneExpression Metabolic Metabolic Adjustments GeneExpression->Metabolic Growth Growth Alteration GeneExpression->Growth

Figure 1: General Plant Stress Response Pathway.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (e.g., DHZ) AHK3 AHK3 Receptor CK->AHK3 Binding & Autophosphorylation AHP Histidine Phosphotransfer Proteins (AHPs) AHK3->AHP Phosphoryl Transfer ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Nuclear Translocation & Phosphoryl Transfer ARR_A Type-A Response Regulators (ARRs) ARR_B->ARR_A Activation GeneExpression Cytokinin-Responsive Gene Expression ARR_B->GeneExpression Transcriptional Activation ARR_A->AHK3 Negative Feedback StressResponse Stress Response Adaptation GeneExpression->StressResponse Leads to

Figure 2: Cytokinin Signaling Pathway Involving DHZ.

experimental_workflow Start Plant Tissue (Leaves or Roots) Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction with Cold Solvent Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Quantification UPLC-MS/MS or ELISA Purification->Quantification DataAnalysis Data Analysis Quantification->DataAnalysis

Figure 3: Experimental Workflow for DHZR Quantification.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues

This protocol is a generalized procedure for the extraction of cytokinins, including DHZR, from plant leaf and root tissues. It is crucial to perform all steps at low temperatures to minimize enzymatic degradation.

Materials:

  • Fresh plant tissue (leaves or roots)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction buffer: Methanol (B129727)/Water/Formic Acid (15:4:1, v/v/v), pre-chilled to -20°C[4]

  • Deuterated internal standards (e.g., [²H₅]tZR, for quantification by mass spectrometry)

  • Microcentrifuge tubes (1.5 or 2 mL), pre-chilled

  • Refrigerated centrifuge

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. It is critical to keep the sample frozen during this process.

  • Extraction: a. Weigh 20-50 mg of the frozen powder into a pre-chilled microcentrifuge tube. b. Add 1 mL of cold extraction buffer containing a known amount of deuterated internal standards.[4] c. Vortex briefly to mix. d. Incubate on a shaker or rotator for 1-2 hours at 4°C. e. Centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Carefully collect the supernatant and transfer it to a new tube. g. For a second extraction, add another 0.5 mL of extraction buffer to the pellet, vortex, incubate for 30 minutes at 4°C, and centrifuge again. h. Pool the supernatants.

Protocol 2: Solid-Phase Extraction (SPE) for Cytokinin Purification

This protocol describes the purification of the plant extract using a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) to remove interfering compounds prior to analysis.

Materials:

  • Plant extract from Protocol 1

  • Oasis MCX SPE cartridges

  • Methanol

  • Water (Milli-Q or equivalent)

  • 1 M Formic acid

  • 0.35 N Ammonium (B1175870) hydroxide (B78521) in 60% methanol

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cartridge Conditioning: a. Pass 1 mL of methanol through the Oasis MCX cartridge. b. Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: a. Dilute the plant extract with water to reduce the methanol concentration to below 10%. b. Load the diluted extract onto the conditioned cartridge.

  • Washing: a. Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds. b. Wash with 1 mL of methanol to remove non-polar interfering compounds.

  • Elution: a. Elute the cytokinins with 1 mL of 0.35 N ammonium hydroxide in 60% methanol.[5]

  • Drying: a. Evaporate the eluate to dryness under a stream of nitrogen gas at 45°C or using a vacuum concentrator.[6]

Protocol 3: Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the quantification of DHZR using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. Instrument parameters should be optimized for the specific system being used.

Materials:

  • Purified and dried cytokinin extract from Protocol 2

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • C18 reversed-phase UPLC column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)[4]

  • UPLC-MS/MS system

Procedure:

  • Sample Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 95% A: 5% B).

  • Chromatographic Separation: a. Inject the reconstituted sample into the UPLC system. b. Use a gradient elution program similar to the following:

    • 0-1 min: 5% B
    • 1-8 min: Linear gradient to 50% B
    • 8-10 min: Linear gradient to 95% B
    • 10-12 min: Hold at 95% B
    • 12-12.1 min: Return to 5% B
    • 12.1-15 min: Re-equilibrate at 5% B c. The flow rate is typically around 0.3 mL/min.[4]

  • Mass Spectrometric Detection: a. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. b. Monitor the specific precursor-to-product ion transitions for DHZR and its deuterated internal standard.

  • Quantification: a. Generate a calibration curve using a series of known concentrations of DHZR standards. b. Determine the concentration of DHZR in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 4: Quantification of this compound by Competitive ELISA

This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for DHZR quantification. Specific kit instructions should be followed if a commercial kit is used.

Materials:

  • Purified cytokinin extract from Protocol 2

  • DHZR-specific antibody

  • Microtiter plate pre-coated with a DHZR-protein conjugate

  • DHZR standard for calibration curve

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

  • Plate reader

Procedure:

  • Sample and Standard Preparation: Reconstitute the dried plant extract in an appropriate buffer. Prepare a serial dilution of the DHZR standard.

  • Competitive Binding: a. Add the samples and standards to the wells of the microtiter plate. b. Add a fixed amount of DHZR-specific antibody to each well. c. Incubate to allow competition between the DHZR in the sample/standard and the DHZR-conjugate on the plate for binding to the antibody.

  • Washing: Wash the plate several times with wash buffer to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody that is bound to the plate. Incubate as required.

  • Washing: Wash the plate again to remove any unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution to each well. The enzyme will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Measurement: Read the absorbance of each well using a plate reader at the appropriate wavelength.

  • Quantification: The concentration of DHZR in the samples is inversely proportional to the color intensity. Calculate the concentration based on the standard curve.[7][8]

References

Troubleshooting & Optimization

Troubleshooting low recovery of dihydrozeatin riboside during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of dihydrozeatin riboside, helping you optimize your experimental workflow and improve recovery rates.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, from sample preparation to final analysis.

Issue 1: Low Recovery of this compound

Q: I am experiencing consistently low or no recovery of this compound in my samples. What are the potential causes and how can I troubleshoot this?

A: Low recovery of this compound can stem from several factors throughout the extraction and purification process. Below is a step-by-step guide to help you identify and resolve the issue.

  • Inadequate Sample Homogenization: Plant tissues, especially roots, can be tough. Incomplete homogenization will limit the solvent's access to the target analyte.

    • Recommendation: Ensure thorough grinding of the plant material in liquid nitrogen to a fine powder. This maximizes the surface area for efficient extraction.

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting polar molecules like this compound.

    • Recommendation: A modified Bieleski's solvent (a mixture of methanol (B129727), water, and formic acid, typically in a 15:4:1 v/v/v ratio) is highly effective for a broad range of cytokinins, including their riboside forms.[1] This solvent has demonstrated high extraction efficiency.[2]

  • Analyte Degradation: this compound can be susceptible to degradation under certain conditions.

    • Recommendation: Perform all extraction and purification steps at low temperatures (e.g., -20°C or on ice) to minimize enzymatic activity and potential degradation. The stability of similar cytokinin molecules is affected by pH, with greater stability generally observed in neutral to slightly alkaline conditions.[3]

  • Inefficient Purification and Clean-up: Co-extracted matrix components can interfere with purification and subsequent analysis, leading to apparent low recovery.

    • Recommendation: Solid-Phase Extraction (SPE) with a mixed-mode cation-exchange cartridge (e.g., Oasis MCX) is a highly effective method for purifying cytokinin extracts.[2] This approach can remove a significant portion of interfering UV-absorbing contaminants.

  • Improper SPE Cartridge Usage: Incorrect conditioning, loading, washing, or elution can lead to significant loss of the analyte.

    • Recommendation: Follow the manufacturer's protocol for the SPE cartridge. Ensure the cartridge is properly conditioned before loading the sample. Use appropriate wash solvents to remove interfering compounds without eluting the this compound. Elute with a solvent that effectively desorbs the analyte from the sorbent (e.g., 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol).[2]

Issue 2: High Variability in this compound Quantification

Q: My quantitative results for this compound are highly variable between replicates. What could be causing this inconsistency?

A: High variability in quantification is often due to inconsistencies in sample handling and preparation, or issues with the analytical instrumentation.

  • Inconsistent Sample Preparation: Any variation in the extraction and purification process between samples can lead to different recoveries.

    • Recommendation: Standardize your entire workflow. Ensure that each sample is treated identically, from the initial weight of the plant material to the final volume of the reconstituted extract. The use of an internal standard is crucial for correcting for losses during sample preparation.

  • Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

    • Recommendation: Improve the sample clean-up procedure to remove more of the interfering matrix components. A robust SPE protocol is essential. You can also dilute the sample to reduce the concentration of interfering compounds, though this may impact the limit of detection.

  • Instrumental Carryover: Residual analyte from a previous, more concentrated sample can be injected with the current sample, leading to artificially high and variable results.

    • Recommendation: Implement a rigorous wash protocol for the injection needle and sample loop between injections. Injecting a blank solvent after a high-concentration sample can help assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during extraction?

A1: this compound is a relatively polar molecule due to the presence of the ribose sugar moiety and hydroxyl groups. Its polar nature dictates the choice of extraction solvents and purification strategies. It is a purine (B94841) nucleoside.[2]

Q2: Is liquid-liquid extraction (LLE) a suitable alternative to solid-phase extraction (SPE) for purifying this compound?

A2: While LLE can be used for sample clean-up, SPE, particularly with mixed-mode sorbents, is generally more efficient and selective for purifying cytokinins like this compound from complex plant extracts. SPE can provide higher purity extracts, which is beneficial for sensitive downstream analysis like LC-MS/MS.[2]

Q3: Can I store my plant extracts? If so, under what conditions?

A3: To minimize degradation, it is best to process samples immediately. If storage is necessary, extracts should be stored at -80°C. For long-term storage, the stability of the analyte in the chosen solvent and at the storage temperature should be validated.

Q4: What are the expected recovery rates for this compound?

A4: Recovery rates can vary depending on the plant matrix, extraction method, and purification protocol. For cytokinins in general, extraction with a methanol/water/formic acid mixture followed by SPE purification can yield recovery rates in the range of 40% to 70%.[1] Miniaturized SPE techniques for small sample amounts have reported recoveries of around 77% for cytokinins.

Quantitative Data Summary

The following table summarizes typical recovery rates for cytokinins using different extraction and purification methods. Note that these are general values for the cytokinin class, and specific recovery for this compound may vary.

Extraction MethodPurification MethodTypical Recovery Rate (%)Reference
Modified Bieleski's SolventSolid-Phase Extraction (Oasis MCX)~80-90%[2]
Methanol/Water/Formic AcidSolid-Phase Extraction40-70%[1]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues.

  • Sample Homogenization:

    • Weigh 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a tube containing 1 mL of pre-chilled modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).

    • Add an appropriate internal standard for quantification.

    • Incubate the mixture at -20°C for at least 1 hour, with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

    • Carefully collect the supernatant.

  • Purification using Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation-exchange SPE cartridge (e.g., 60 mg Oasis MCX).

    • Conditioning: Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Dilute the supernatant with water to reduce the methanol concentration to below 10% and load it onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds. Then, wash with 1 mL of methanol to remove non-polar interfering compounds.

    • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

    • Analyze the sample using a validated LC-MS/MS method.

Mandatory Visualization

experimental_workflow cluster_spe SPE Steps start Start: Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Extraction (Modified Bieleski's Solvent at -20°C) homogenization->extraction centrifugation Centrifugation (4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Oasis MCX Cartridge) supernatant->spe conditioning 1. Conditioning (Methanol, Water) loading 2. Sample Loading washing 3. Washing (Formic Acid, Methanol) elution 4. Elution (Ammoniated Methanol) drying Evaporation to Dryness elution->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for the extraction and purification of this compound.

cytokinin_metabolism precursor precursor intermediate intermediate active_form active_form target_analyte target_analyte dmpp DMAPP + ATP/ADP iprmp iPRMP dmpp->iprmp IPT tzrmp tZRMP iprmp->tzrmp CYP735A ipr Isopentenyladenosine (iPR) iprmp->ipr LOG dzrmp DZRMP tzrmp->dzrmp Zeatin Reductase tzr trans-Zeatin Riboside (tZR) tzrmp->tzr LOG dzr This compound (DHZR) dzrmp->dzr LOG ip Isopentenyladenine (iP) ipr->ip tz trans-Zeatin (tZ) tzr->tz dz Dihydrozeatin (DHZ) dzr->dz tz->dz Zeatin Reductase

Caption: Simplified metabolic pathway of isoprenoid cytokinins, including this compound.

References

Optimizing mass spectrometry parameters for dihydrozeatin riboside detection.

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – To aid researchers, scientists, and drug development professionals in the precise detection of dihydrozeatin riboside, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs). This resource offers detailed methodologies and optimized mass spectrometry parameters to overcome common challenges encountered during the analysis of this cytokinin.

This compound (DHZR), a naturally occurring cytokinin, plays a crucial role in various plant growth and development processes. Its accurate quantification is vital for research in agriculture and pharmacology. This guide provides a systematic approach to method development and troubleshooting for reliable DHZR detection using liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

A robust analytical method begins with meticulous sample preparation and optimized instrument settings. The following protocols provide a foundation for achieving high sensitivity and reproducibility in this compound analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Tissues

This protocol is designed to extract and purify cytokinins, including this compound, from complex plant matrices, minimizing interference and enhancing detection.[1]

  • Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of a pre-chilled (-20°C) modified Bieleski's extraction solvent (methanol:formic acid:water, 15:1:4, v/v/v).[1]

    • Vortex for 1 minute and sonicate for 30 minutes in an ice bath.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Use a mixed-mode cation-exchange and reversed-phase SPE cartridge (e.g., Oasis MCX).

    • Conditioning: Wash the cartridge with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid.

    • Loading: Dilute the supernatant from the extraction step with 1% acetic acid to a final volume of 5 mL and load it onto the conditioned SPE column.[1]

    • Washing:

      • Wash the column with 1 mL of 1% acetic acid.[1]

      • Wash the column with 1 mL of methanol.[1]

    • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 70% methanol.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[1]

Mass Spectrometry Parameters

Optimization of mass spectrometry parameters is critical for achieving the highest sensitivity and specificity for this compound detection. The following tables summarize key parameters for electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Table 1: Optimized Mass Spectrometry Parameters for this compound
ParameterValue
Precursor Ion (Q1) [To be determined by empirical testing, typically the [M+H]⁺ adduct]
Product Ion (Q3) [To be determined by empirical testing, typically a characteristic fragment ion]
Collision Energy (CE) [To be optimized for the specific instrument and transition]

Note: The optimal values for Q1, Q3, and CE should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a compound optimization routine.

Table 2: General ESI Source Parameters for Cytokinin Analysis
ParameterRecommended Range
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 - 100 L/hr

Note: These are general ranges and should be optimized for the specific LC-MS instrument being used.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates the key stages of this compound analysis.

Dihydrozeatin_Riboside_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Tissue Plant Tissue Homogenization Homogenization (Liquid N2) Tissue->Homogenization Extraction Extraction (Modified Bieleski's Solvent) Homogenization->Extraction SPE Solid-Phase Extraction (Oasis MCX) Extraction->SPE Concentration Evaporation & Reconstitution SPE->Concentration LC_Separation UPLC Separation (C18 Column) Concentration->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

A simplified workflow for the analysis of this compound from plant tissues.

Troubleshooting Guides (FAQs)

This section addresses specific issues that researchers may encounter during the analysis of this compound.

Q1: Why is the signal intensity of my this compound peak low or inconsistent?

A1: Low or variable signal intensity can be caused by several factors:

  • Suboptimal Extraction: The extraction efficiency of cytokinins is highly dependent on the solvent used. A modified Bieleski's solvent (methanol:formic acid:water) has been shown to be effective for a broad range of cytokinins from plant matrices.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the ESI source. To mitigate this:

    • Improve Sample Cleanup: Utilize a robust SPE protocol, such as the one described above, to remove interfering substances.[1]

    • Chromatographic Separation: Optimize the LC gradient to ensure this compound elutes in a region with minimal co-eluting matrix components.

    • Dilution: Diluting the sample can sometimes reduce the impact of matrix effects, though this may compromise the limit of detection.

  • Inadequate MS Parameters: Ensure that the MRM transitions (precursor and product ions) and collision energy are optimized specifically for this compound. A generic cytokinin method may not be optimal.

  • Analyte Degradation: Cytokinins can be susceptible to degradation. Keep samples cold during preparation and analyze them promptly.

Q2: I am observing peak tailing or splitting for my this compound standard and samples. What could be the cause?

A2: Poor peak shape is often related to chromatographic issues:

  • Column Overload: Injecting too much analyte can lead to peak fronting or tailing. Try injecting a lower concentration.

  • Inappropriate Injection Solvent: The solvent used to reconstitute the sample should be of similar or weaker eluotropic strength than the initial mobile phase to ensure good peak shape.

  • Column Contamination or Degradation: If the problem persists with standards, the analytical column may be contaminated or have lost its efficiency. Flush the column according to the manufacturer's instructions or replace it.

  • Secondary Interactions: Residual silanol (B1196071) groups on the column stationary phase can interact with the amine groups of cytokinins, leading to peak tailing. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to minimize these interactions.

Q3: How do I determine the correct MRM transitions and collision energy for this compound?

A3: The most reliable method is through empirical determination:

  • Direct Infusion: Infuse a pure standard of this compound directly into the mass spectrometer.

  • Full Scan (MS1): Acquire a full scan mass spectrum in positive ion mode to identify the precursor ion, which is typically the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS2): Select the precursor ion in the first quadrupole (Q1) and fragment it in the collision cell (Q2) to generate a product ion spectrum.

  • Select Product Ions (Q3): Choose one or two of the most intense and specific product ions for the MRM transitions.

  • Collision Energy Optimization: For each MRM transition, ramp the collision energy to find the value that produces the highest product ion intensity.

Q4: What should I do if I suspect my results are being affected by matrix-induced ion suppression?

A4: To diagnose and mitigate ion suppression:

  • Post-Column Infusion Experiment: Infuse a constant flow of this compound standard into the LC eluent post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interfering compounds indicates ion suppression.

  • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for this compound. This internal standard will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate quantification.

  • Matrix-Matched Calibrants: If a stable isotope-labeled internal standard is not available, preparing calibration standards in a blank matrix extract that closely matches the study samples can help to compensate for matrix effects.

The following decision tree can guide troubleshooting efforts when poor signal is encountered:

Troubleshooting_Poor_Signal Start Poor or No Signal for This compound Check_Standard Inject Pure Standard Start->Check_Standard Standard_OK Standard Signal is Good? Check_Standard->Standard_OK Sample_Problem Issue is Sample-Related Standard_OK->Sample_Problem Yes Instrument_Problem Issue is Instrument-Related Standard_OK->Instrument_Problem No Check_Extraction Review Sample Preparation Protocol Sample_Problem->Check_Extraction Check_Matrix_Effects Investigate Matrix Effects Sample_Problem->Check_Matrix_Effects Check_MS_Tune Check MS Tuning and Calibration Instrument_Problem->Check_MS_Tune Check_LC_Conditions Verify LC Performance Instrument_Problem->Check_LC_Conditions

A decision tree for troubleshooting poor signal in this compound analysis.

References

Stability and proper storage conditions for dihydrozeatin riboside standards.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of dihydrozeatin riboside standards. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

A1: Solid this compound standards should be stored at -20°C in a desiccated environment. Under these conditions, the compound is stable for at least four years.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in various organic solvents and alkaline solutions. For a 1 mg/mL stock solution, dissolve the powder in a small amount of a suitable solvent such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), or a mild alkaline solution (e.g., 0.05 N KOH) before diluting to the final volume with your desired solvent or buffer.[1][2] It is recommended to prepare fresh solutions for each experiment or to store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in solution?

A3: The stability of this compound in solution depends on the solvent, pH, and storage temperature. Generally, adenine-based cytokinins, including this compound, are stable in slightly alkaline aqueous solutions (e.g., 0.05 N KOH) for up to 90 days when stored at -20°C, 2-6°C, or 25°C.[1][2] For a related compound, trans-zeatin, a 1.0 mg/mL solution in 0.01 N KOH was stable through six repeated freeze-thaw cycles over 90 days.[1] It is advisable to minimize the time aqueous solutions are stored, especially at room temperature.

Q4: Can I autoclave solutions containing this compound?

A4: Yes, adenine-based cytokinins, including the related compound trans-zeatin, have shown exceptional stability following an autoclave cycle (121°C, 110 kPa for 30 min) when prepared in a 1.0 mg/mL solution of 0.05 N KOH.[1][2]

Q5: Is this compound sensitive to light?

A5: Purine (B94841) nucleosides, the class of compounds to which this compound belongs, can be susceptible to degradation upon exposure to UV radiation.[3][4] Therefore, it is recommended to store both solid standards and solutions in amber vials or otherwise protected from light to minimize photodegradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected experimental results Degradation of the this compound standard due to improper storage or handling.- Verify that the solid standard has been stored at -20°C in a desiccator.- Prepare fresh stock solutions.- Avoid repeated freeze-thaw cycles of stock solutions by storing in single-use aliquots.- Protect solutions from light.
Low signal intensity in analytical instruments (e.g., LC-MS) - The standard has degraded.- The compound has precipitated out of solution.- Inaccurate initial weighing of the standard.- Prepare a fresh stock solution from the solid standard.- Ensure complete dissolution of the standard in the chosen solvent. Sonication may aid dissolution.- Use a calibrated analytical balance for weighing the solid standard.- Confirm the solubility of this compound in your specific experimental buffer or solvent system.
Precipitate forms in the stock solution upon storage - The concentration of the stock solution exceeds the solubility limit in the chosen solvent at the storage temperature.- Solvent evaporation during storage.- Prepare a more dilute stock solution.- Consider using a different solvent with higher solubilizing capacity for this compound, such as DMSO.- Ensure vials are tightly sealed to prevent solvent evaporation.
Shift in retention time in chromatography - Degradation of the standard, leading to the formation of other compounds.- Interaction of the analyte with the column, which can be pH-dependent.- Analyze a freshly prepared standard to confirm the expected retention time.- If degradation is suspected, analyze the sample for the presence of potential degradation products.- Ensure the pH of the mobile phase is controlled and appropriate for the analysis of purine nucleosides.

Stability and Storage Conditions Summary

Form Storage Temperature Solvent/Condition Reported Stability Citation(s)
Solid-20°CDesiccated≥ 4 years-
Solution-20°C, 2-6°C, 25°C0.05 N KOH (aqueous)Stable for 90 days[1][2]
Solution-20°C0.01 N KOH (aqueous)Stable through 6 freeze-thaw cycles over 90 days (based on trans-zeatin)[1]
Solution25°C0.05 N HCl (aqueous)Stable for 56 days (based on trans-zeatin)[1]
SolutionAutoclaved (121°C)0.05 N KOH (aqueous)Stable through one cycle[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)

Materials:

  • This compound standard

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Solvent of choice (e.g., Ethanol, DMSO, 0.05 N KOH)

  • Pipettes

  • Amber vials for storage

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the weighed powder to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., 1-2 mL of ethanol or DMSO, or 5 mL of 0.05 N KOH) to dissolve the powder. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with the same solvent.

  • Mix the solution thoroughly by inverting the flask several times.

  • Transfer the stock solution to amber vials for storage.

  • For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store at -20°C.

Protocol 2: General Procedure for Assessing the Stability of this compound in Solution

Materials:

  • This compound stock solution

  • Desired solvents/buffers for stability testing

  • Incubators or water baths set to desired temperatures

  • Light-protected and transparent containers (e.g., amber and clear vials)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare solutions of this compound at a known concentration in the different solvents/buffers to be tested.

  • Aliquot these solutions into both light-protected and transparent containers.

  • Store the vials under different temperature conditions (e.g., -20°C, 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each condition.

  • Analyze the concentration of this compound in each aliquot using a validated analytical method.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time to determine the degradation kinetics under each condition.

Visualizations

Storage_and_Stability cluster_storage This compound Standard cluster_conditions Storage Conditions cluster_outcome Outcome Solid Solid Form Temp Temperature Solid->Temp -20°C Desiccated Solution Solution Form Solution->Temp -20°C to 25°C Solvent Solvent/pH Solution->Solvent e.g., EtOH, DMSO, Alkaline/Acidic pH Light Light Exposure Solution->Light Stable Stable Temp->Stable Optimal Degraded Degraded Temp->Degraded Sub-optimal Solvent->Stable Appropriate Solvent->Degraded Inappropriate Light->Stable Protected Light->Degraded Exposed

Caption: Factors influencing the stability of this compound standards.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, desiccated) Start->Check_Storage Prep_Fresh Prepare Fresh Stock Solution Check_Storage->Prep_Fresh If storage is correct Check_Solubility Confirm Solubility in Experimental Buffer Prep_Fresh->Check_Solubility Re_Analyze Re-run Experiment Check_Solubility->Re_Analyze If soluble Troubleshoot_Instrument Troubleshoot Analytical Instrument Check_Solubility->Troubleshoot_Instrument If precipitation occurs Re_Analyze->Start If still inconsistent, investigate other factors

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Identifying and minimizing degradation of dihydrozeatin riboside in samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydrozeatin riboside (DHZR). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the degradation of DHZR in experimental samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during sample preparation, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHZR) and why is its stability important?

Q2: What are the main causes of DHZR degradation in my samples?

DHZR degradation can be broadly categorized into two types:

  • Enzymatic Degradation: This is primarily caused by the enzyme cytokinin oxidase/dehydrogenase (CKX). However, dihydrozeatin and its riboside are known to be more resistant to CKX compared to other cytokinins like zeatin. [cite: ] This means that enzymatic degradation of DHZR itself is likely to be less of a concern than for other cytokinins.

  • Non-Enzymatic Degradation: This type of degradation is influenced by physicochemical factors such as temperature, pH, and light exposure. Like other adenine-based cytokinins, DHZR is susceptible to hydrolysis, particularly at elevated temperatures and in acidic or strongly alkaline conditions.

Q3: How can I minimize DHZR degradation during sample extraction from plant tissues?

Minimizing degradation during extraction is critical for accurate results. The key is to inhibit enzymatic activity and prevent chemical breakdown.

  • Low Temperature: Perform all extraction steps at low temperatures (4°C or on ice) to minimize the activity of endogenous enzymes. [cite: ]

  • Immediate Freezing: Immediately freeze tissue samples in liquid nitrogen after collection and store them at -80°C until extraction. [cite: ]

  • Efficient Homogenization: Grind frozen tissue to a fine powder under liquid nitrogen to ensure rapid and uniform extraction.

  • Appropriate Extraction Buffer: Use a pre-chilled extraction buffer, such as a modified Bieleski buffer (methanol:water:formic acid), to simultaneously extract the compound and precipitate proteins, including degradative enzymes.

Q4: What are the optimal conditions for storing my DHZR samples and standards?

Proper storage is essential to maintain the integrity of your samples and analytical standards.

  • Temperature: For short-term storage, 4°C is acceptable. For long-term storage, -20°C or ideally -80°C is recommended. [cite: ]

  • pH: Maintain a slightly alkaline pH for stock solutions, as acidic and strongly alkaline conditions can promote hydrolysis. A study on other adenine-based cytokinins showed good stability in 0.01N KOH. [cite: ]

  • Solvent: For preparing stock solutions, dissolve DHZR in a minimal amount of DMSO or ethanol (B145695) before diluting with an appropriate aqueous buffer. Avoid prolonged storage in aqueous solutions.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can affect the stability of biomolecules. [cite: ] It is advisable to aliquot samples into smaller volumes for single-use. If repeated use is necessary, thaw samples on ice to minimize degradation. [cite: ]

Troubleshooting Guide

This guide addresses common problems encountered during DHZR analysis.

Problem Possible Cause(s) Recommended Solution(s)
Low or no DHZR detected in the sample. Degradation during extraction: High temperatures or slow processing led to enzymatic or chemical breakdown.Ensure all extraction steps are performed at 4°C or on ice. Use liquid nitrogen for sample grinding.
Degradation during storage: Improper storage temperature, pH, or repeated freeze-thaw cycles.Store samples at -80°C. Aliquot samples to avoid multiple freeze-thaw cycles. Ensure storage buffer is at an appropriate pH.
Inefficient extraction: The extraction protocol is not optimized for the sample matrix.Use a validated extraction protocol for cytokinins from your specific sample type. Consider using a modified Bieleski buffer.
High variability between replicate samples. Inconsistent sample handling: Differences in the time between sample collection and freezing, or variations in extraction timing.Standardize your sample collection and extraction procedures to ensure all samples are treated identically.
Non-homogenous samples: The tissue was not ground to a uniform powder, leading to differential extraction.Ensure thorough homogenization of the sample under liquid nitrogen.
Appearance of unknown peaks in the chromatogram. Degradation products: DHZR may have degraded into other compounds.Review your sample handling and storage procedures to minimize degradation. Attempt to identify the degradation products using mass spectrometry.
Matrix interference: Other compounds in the sample are co-eluting with your analyte of interest.Optimize your chromatographic method (e.g., gradient, column chemistry) or improve your sample clean-up using solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is designed to minimize degradation during the extraction process.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Modified Bieleski extraction buffer (15:4:1 methanol (B129727):water:formic acid, v/v/v), pre-chilled to -20°C

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Weigh the frozen plant tissue (typically 50-100 mg).

  • Immediately place the tissue in a mortar pre-chilled with liquid nitrogen.

  • Grind the tissue to a fine, homogenous powder under liquid nitrogen.

  • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

  • Add 1 mL of pre-chilled modified Bieleski extraction buffer to the tube.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

  • Incubate the sample at -20°C for 1 hour to allow for complete extraction.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the DHZR, for further purification and analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol helps to remove interfering substances from the extract before LC-MS analysis.

Materials:

  • Crude plant extract from Protocol 1

  • Mixed-mode cation-exchange SPE cartridge

  • 1 M Formic acid

  • Methanol

  • 0.35 N Ammonium (B1175870) hydroxide (B78521) in 60% methanol

  • Nitrogen evaporator or vacuum concentrator

  • Mobile phase for LC-MS analysis

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the extraction onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

  • Wash the cartridge with 1 mL of methanol to remove non-polar interfering compounds.

  • Elute the cytokinins, including DHZR, with 1 mL of 0.35 N ammonium hydroxide in 60% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound analysis.

cluster_degradation This compound Degradation Pathways DHZR This compound (DHZR) DHZ Dihydrozeatin (DHZ) DHZR->DHZ Hydrolysis of Riboside Adenine_derivative Adenine Derivative DHZR->Adenine_derivative Hydrolysis of Glycosidic Bond Ribose Ribose DHZR->Ribose Hydrolysis of Glycosidic Bond DHZ->Adenine_derivative Side-chain cleavage (by CKX on Zeatin, not DHZ) Enzymatic Enzymatic Degradation (Cytokinin Oxidase/Dehydrogenase - CKX) - Minimal for DHZR - NonEnzymatic Non-Enzymatic Degradation (Hydrolysis)

Caption: Potential degradation pathways of this compound.

Start Sample Collection (e.g., Plant Tissue) Freeze Immediate Freezing (Liquid Nitrogen) Start->Freeze Store Storage at -80°C Freeze->Store Grind Grinding under Liquid Nitrogen Store->Grind Extract Extraction with Pre-chilled Buffer Grind->Extract Centrifuge Centrifugation (4°C) Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) Clean-up Supernatant->SPE Evaporate Evaporation to Dryness SPE->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Recommended workflow for DHZR sample preparation.

Problem Low DHZR Recovery Cause1 Degradation during Extraction Problem->Cause1 Cause2 Degradation during Storage Problem->Cause2 Cause3 Inefficient Extraction Problem->Cause3 Solution1a Maintain Low Temperature (4°C) Cause1->Solution1a Solution1b Use Liquid Nitrogen for Grinding Cause1->Solution1b Solution2a Store at -80°C Cause2->Solution2a Solution2b Aliquot to Avoid Freeze-Thaw Cause2->Solution2b Solution3a Use Validated Protocol Cause3->Solution3a Solution3b Optimize Extraction Buffer Cause3->Solution3b

Caption: Troubleshooting logic for low DHZR recovery.

Overcoming matrix effects in dihydrozeatin riboside quantification from complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of dihydrozeatin riboside (DHZR) from complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantification.[1] In complex biological samples, endogenous components like salts, proteins, and phospholipids (B1166683) are common sources of matrix effects.[2]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence and extent of matrix effects can be assessed using several methods:

  • Post-Extraction Spike Method: This involves comparing the signal response of a known amount of DHZR standard spiked into a blank matrix extract (that has gone through the entire sample preparation process) with the response of the same standard in a neat solvent. A significant difference in signal intensity indicates the presence of matrix effects.[2]

  • Matrix-Matched Calibration Curve: Prepare a calibration curve using a blank matrix extract that is as similar as possible to your samples. Comparing the slope of this curve to a calibration curve prepared in a pure solvent can reveal the extent of the matrix effect.[3]

  • Post-Column Infusion: A continuous flow of a DHZR standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused standard indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[2]

Q3: What are the most effective strategies to minimize or compensate for matrix effects in this compound quantification?

A3: A multi-pronged approach is often the most effective:

  • Thorough Sample Preparation: The primary goal is to remove interfering matrix components. Solid-Phase Extraction (SPE) is a widely used and effective technique for cleaning up plant hormone extracts.[4][5] Mixed-mode SPE cartridges, such as Oasis MCX, which utilize both reversed-phase and cation-exchange mechanisms, are particularly effective for purifying cytokinins like DHZR.[6][7]

  • Optimized Chromatographic Separation: Adjusting the LC method (e.g., gradient, column chemistry) can help to chromatographically separate DHZR from co-eluting matrix components that cause ion suppression or enhancement.[8]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most robust method for compensating for matrix effects. A SIL-IS for DHZR will behave almost identically to the analyte during extraction, chromatography, and ionization. By calculating the ratio of the analyte signal to the internal standard signal, variability due to matrix effects can be effectively normalized.[9]

Q4: Where can I obtain stable isotope-labeled this compound?

A4: Several companies specialize in the synthesis and supply of stable isotope-labeled compounds for research purposes. It is recommended to search the catalogs of chemical suppliers who specialize in analytical standards, metabolomics, and plant sciences. Metabolic labeling in organisms grown on isotope-enriched media is another approach to produce these internal standards.[10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No DHZR Signal 1. Inefficient Extraction: DHZR is not being effectively extracted from the sample matrix. 2. Poor Recovery from SPE: DHZR is being lost during the solid-phase extraction cleanup. 3. Severe Ion Suppression: Co-eluting matrix components are significantly suppressing the DHZR signal in the mass spectrometer.1. Optimize Extraction Solvent: Use a proven extraction solvent for cytokinins, such as a modified Bieleski's solvent (e.g., methanol (B129727)/formic acid/water, 15:1:4, v/v/v).[7][11] 2. Evaluate SPE Protocol: Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the wash and elution steps to maximize DHZR recovery while removing interferences. Verify the recovery rate by spiking a known amount of standard before and after SPE.[12] 3. Assess Matrix Effects: Use the post-column infusion technique to identify regions of ion suppression. Modify the LC gradient to shift the elution of DHZR away from these regions.
High Variability in DHZR Quantification 1. Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples. 2. Inconsistent Sample Preparation: Variability in the extraction and cleanup process is leading to inconsistent recoveries.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Standardize Sample Preparation: Ensure that all samples are treated identically throughout the extraction and SPE process. Consider automating the SPE procedure to improve reproducibility.[13]
Poor Peak Shape or Split Peaks 1. Column Overload: Injecting too much sample or a sample with a high concentration of matrix components. 2. Incompatible Injection Solvent: The solvent in which the final extract is dissolved is too different from the initial mobile phase. 3. Column Degradation: The analytical column has been compromised by the accumulation of matrix components.1. Dilute the Sample: Diluting the final extract can reduce matrix effects and improve peak shape.[8] 2. Reconstitute in Mobile Phase: After evaporation, dissolve the dried extract in the initial mobile phase of your LC gradient. 3. Use a Guard Column and/or Perform Column Maintenance: A guard column can protect the analytical column from strongly retained matrix components. Regular column washing is also recommended.
Unexpected Peaks or High Background 1. Contamination: Contamination from solvents, glassware, or the SPE cartridge. 2. Incomplete Removal of Matrix Components: The SPE cleanup is not sufficient to remove all interfering compounds.1. Run Blanks: Analyze solvent blanks and blank matrix extracts to identify sources of contamination. 2. Optimize SPE Method: Experiment with different SPE sorbents (e.g., mixed-mode vs. reversed-phase) or modify the wash and elution solvents to improve the removal of interfering compounds.

Quantitative Data Summary

Table 1: Reported Recovery Rates of Cytokinins using Different SPE Methods

SPE MethodAnalyteSample MatrixAverage Recovery (%)Reference
Multi-StageTips (C18/SDB-RPS/Cation-SR)Cytokinins (average)Arabidopsis thaliana (1.0 mg FW)77 ± 17[14]
Multi-StageTips (C18/SDB-RPS/Cation-SR)Cytokinins (average)Arabidopsis thaliana (2.0 mg FW)46 ± 17[14]
Multi-StageTips (C18/SDB-RPS/Cation-SR)Cytokinins (average)Arabidopsis thaliana (5.0 mg FW)10 ± 6[14]
Phenyl-phase SPESalicylic Acid (as a related plant hormone)Arabidopsis thaliana92 - 94[15]
C18 Sep-PakKinetin (synthetic cytokinin)Clubroot tissue86[12]
C18 Sep-PakZeatinClubroot tissue60[12]
Chromabond C18Quercetrin (as an example of plant-derived compound)Melastoma malabathricum leaves86.6[16]

Table 2: Calculation of Matrix Effect and Recovery

ParameterFormulaDescription
Matrix Effect (%) ( (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) ) * 100A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
Recovery (%) ( (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike) ) * 100Measures the efficiency of the extraction and purification process.
Overall Process Efficiency (%) ( (Peak Area in Pre-Extraction Spike) / (Peak Area in Neat Solution) ) * 100Combines the effects of recovery and the matrix.

Experimental Protocols

Protocol 1: this compound Extraction from Plant Tissue

  • Sample Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Add 1 mL of pre-chilled (-20°C) modified Bieleski's extraction solvent (methanol:formic acid:water, 15:1:4, v/v/v) containing a known amount of stable isotope-labeled DHZR internal standard.

  • Incubation: Vortex the sample and incubate at -20°C for at least 1 hour (or overnight) with occasional shaking.

  • Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for solid-phase extraction.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This protocol is adapted for a mixed-mode cation exchange (MCX) SPE cartridge.

  • Cartridge Conditioning: Condition the MCX SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Cartridge Equilibration: Equilibrate the cartridge with 3 mL of 1 M formic acid.

  • Sample Loading: Load the plant extract supernatant from Protocol 1 onto the conditioned and equilibrated cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 1 M formic acid to remove acidic and neutral interferents.

    • Wash the cartridge with 3 mL of methanol to remove lipophilic interferents.

  • Elution: Elute the cytokinins, including DHZR, with 5 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Complex Sample (e.g., Plant Tissue) Homogenization Homogenization in Extraction Solvent (+ Labeled Internal Standard) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Conditioning & Equilibration Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for DHZR quantification.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZR This compound (DHZR) Receptor Cytokinin Receptor (AHK) DHZR->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Proteins (AHPs) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Phosphotransfer & Nuclear Import ARR_A Type-A Response Regulators (ARRs) ARR_B->ARR_A Induction (Negative Feedback) GeneExpression Target Gene Expression ARR_B->GeneExpression Activation ARR_A->Receptor Inhibition

Caption: Generalized cytokinin signaling pathway.

References

Common interferences in the analysis of dihydrozeatin riboside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of dihydrozeatin riboside (DHZR).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound (DHZR) analysis by LC-MS/MS?

The most common interferences in DHZR analysis are isomeric compounds, matrix effects, and contaminants introduced during sample preparation. Isomers of zeatin riboside, which have the same mass-to-charge ratio as DHZR, can co-elute and interfere with accurate quantification.[1][2][3] Matrix effects, caused by co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, and phospholipids), can lead to ion suppression or enhancement, affecting signal intensity and reproducibility.[4][5][6][7] Inadequate sample purification can introduce contaminants that interfere with the analysis.[8]

Q2: How can I differentiate between this compound and its isomers during analysis?

Since isomers have identical mass-to-charge ratios, their differentiation relies on effective chromatographic separation.[2][3] Optimizing the HPLC or UHPLC method is crucial. This can be achieved by:

  • Column Selection: Using a high-resolution column, such as a C18 column, can improve separation.

  • Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can enhance the resolution between isomers.

  • Method Development: Techniques like micellar electrokinetic chromatography (MEKC) have also been shown to be effective in separating cytokinin isomers.[1][2][4]

Q3: What are matrix effects, and how can they be minimized?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal.[4][5][9] This can significantly impact the accuracy and precision of quantification. To minimize matrix effects:

  • Effective Sample Preparation: Employ robust extraction and purification techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.[5][10] The use of Oasis MCX sorbent has been shown to be effective in purifying cytokinin samples.[10]

  • Chromatographic Separation: Optimize the chromatographic method to separate DHZR from matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[3]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q4: Which extraction method is best for this compound from plant tissues?

The choice of extraction solvent can significantly impact the recovery of DHZR. A modified Bieleski's solvent (methanol/formic acid/water; 15:1:4, v/v/v) has been shown to provide high responses for deuterated cytokinin standards in plant extracts.[7] The key is to use a method that efficiently extracts the analyte while minimizing the co-extraction of interfering substances.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing 1. Column degradation. 2. Incompatible mobile phase. 3. Presence of interfering compounds.1. Replace the column. 2. Ensure the mobile phase pH is appropriate for the analyte and column. 3. Improve sample cleanup to remove interfering compounds.
Low Signal Intensity or Sensitivity 1. Ion suppression due to matrix effects. 2. Suboptimal instrument parameters. 3. Analyte degradation.1. Enhance sample purification using SPE. Dilute the sample. Use a stable isotope-labeled internal standard. 2. Optimize MS parameters (e.g., spray voltage, gas flow rates). 3. Ensure proper sample handling and storage to prevent degradation.
Inconsistent or Non-Reproducible Results 1. Variable matrix effects between samples. 2. Inconsistent sample preparation. 3. Instrument instability.1. Use a stable isotope-labeled internal standard for every sample. 2. Standardize the entire sample preparation workflow. 3. Perform system suitability tests to ensure instrument performance.
Co-eluting Peaks with the Same m/z 1. Presence of isomers (e.g., cis/trans-zeatin riboside). 2. Isobaric interference from other compounds.1. Optimize chromatographic separation to resolve the isomers. 2. If separation is not possible, use a high-resolution mass spectrometer to differentiate based on accurate mass.

Quantitative Data

The following table summarizes the percentage recovery of internal standards for a class of cytokinins, including compounds structurally related to this compound, after extraction and purification. This data provides an indication of the efficiency of the purification process.

Internal StandardAverage Recovery (%)Standard Deviation
[²H₅]tZ85.35.8
[²H₅]tZR88.16.2
[²H₃]DHZ82.57.1
[²H₃]DHZR86.46.5
[²H₆]iP90.24.9
[²H₆]iPR91.54.3

Data adapted from a study on cytokinin profiling and is representative of the efficiency of a typical extraction and purification method for this class of compounds.

Experimental Protocols

Protocol for Extraction and Purification of this compound from Plant Tissue

This protocol is adapted from established methods for cytokinin analysis.[7][10]

1. Sample Preparation: a. Harvest approximately 50 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

2. Extraction: a. To the frozen powder, add 1 mL of pre-chilled extraction solvent (methanol:formic acid:water, 15:1:4, v/v/v). b. Add a stable isotope-labeled internal standard (e.g., [²H₃]DHZR) for accurate quantification. c. Vortex thoroughly and incubate at -20°C for 1 hour, with intermittent vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant.

3. Solid-Phase Extraction (SPE) for Purification: a. Condition an Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. b. Load the supernatant from step 2e onto the SPE cartridge. c. Wash the cartridge with 1 mL of 1% acetic acid to remove acidic interferences. d. Elute the cytokinins with 1 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters for DHZR Analysis
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for DHZR and its internal standard should be optimized on the instrument.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Plant Tissue Sampling (Freeze in Liquid N2) grind Grind to Fine Powder start->grind extract Add Extraction Solvent & Internal Standard grind->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporate & Reconstitute spe->evaporate lcms LC-MS/MS Analysis evaporate->lcms data Data Processing lcms->data

Caption: Experimental workflow for DHZR analysis.

troubleshooting_logic cluster_investigation Investigation Steps cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Low Signal, Poor Reproducibility) check_is Check Internal Standard Recovery start->check_is check_chrom Examine Chromatogram for Peak Shape & Co-elution start->check_chrom check_blanks Analyze Blank Injections start->check_blanks matrix_effects Matrix Effects? check_is->matrix_effects sample_prep Sample Prep Issue? check_is->sample_prep check_chrom->matrix_effects isomeric_interference Isomeric Interference? check_chrom->isomeric_interference instrument_issue Instrument Issue? check_blanks->instrument_issue improve_cleanup Improve Sample Cleanup (SPE) matrix_effects->improve_cleanup use_is Use Stable Isotope IS matrix_effects->use_is sample_prep->improve_cleanup calibrate_instrument Calibrate & Maintain Instrument instrument_issue->calibrate_instrument optimize_chrom Optimize Chromatography isomeric_interference->optimize_chrom

Caption: Troubleshooting logic for DHZR analysis.

References

Technical Support Center: High-Throughput Analysis of Dihydrozeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the high-throughput analysis of dihydrozeatin riboside (DHZR). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: I am observing low recovery of this compound in my samples. What are the potential causes and solutions?

Answer: Low recovery of DHZR is a common issue that can stem from several factors throughout the experimental process. Here is a step-by-step guide to troubleshoot this problem:

  • Inadequate Extraction: The choice of extraction solvent is critical for efficient recovery. A widely used and effective solvent for cytokinins, including DHZR, is a modified Bieleski's solvent (methanol/formic acid/water; 15:1:4, v/v/v). If you are using a different solvent system, consider switching to this composition. Ensure that the plant tissue is thoroughly homogenized in the extraction buffer, and for maximal yield, a second extraction of the pellet can be performed.[1]

  • Suboptimal Solid-Phase Extraction (SPE): SPE is a crucial step for sample cleanup and concentration. For cytokinins like DHZR, mixed-mode solid-phase extraction cartridges, such as Oasis MCX, are highly effective.[1][2] Ensure that the SPE cartridge is properly conditioned with methanol (B129727) and equilibrated with water before loading your sample.[1] The pH of the sample can also influence recovery; for cation-exchange SPE, ensure the sample is acidified.

  • Analyte Degradation: Cytokinins can be susceptible to degradation. To minimize this, keep samples cold during extraction and processing. Use of an antioxidant, such as butylated hydroxytoluene (BHT), in the extraction solvent can also help prevent degradation.

  • Improper Storage: Ensure that your plant tissues are flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction to prevent enzymatic degradation of DHZR.[1]

Question: My chromatograms show significant peak tailing and broadening for the DHZR peak. What could be the cause?

Answer: Peak tailing and broadening in liquid chromatography can be caused by a variety of factors related to the column, mobile phase, or injection conditions.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor peak shape. Regularly flush your column according to the manufacturer's instructions. If the problem persists, consider using a guard column to protect your analytical column.

  • Mismatched Solvent Strength: Injecting your sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your final extract in the initial mobile phase.[3]

  • Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with the amine groups in DHZR, leading to peak tailing. Using a mobile phase with a slightly acidic pH (e.g., with 0.1% formic acid) can help to suppress these interactions.[3]

  • Column Overload: Injecting too much sample onto the column can lead to peak broadening. Try diluting your sample and reinjecting.

Question: I am experiencing significant matrix effects, leading to ion suppression and poor reproducibility. How can I mitigate this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis of complex samples like plant extracts. They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[4]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they reach the mass spectrometer. Optimize your SPE protocol. Ensure that the wash steps are effective at removing matrix components without eluting DHZR. A wash with a weak organic solvent can remove non-polar interferences, while an acidic wash can remove basic interferences.[1]

  • Chromatographic Separation: Adjust your chromatographic method to separate DHZR from the interfering matrix components. This can be achieved by modifying the gradient, flow rate, or even trying a different column chemistry.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ²H₅-DHZR) is highly recommended. Internal standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1]

  • Dilution: If sensitivity allows, diluting your sample can reduce the concentration of matrix components and thereby lessen their impact on ionization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of cytokinins, including compounds structurally related to DHZR, using LC-MS/MS. This data can be used as a benchmark for method development and validation.

Table 1: Method Validation Parameters for Cytokinin Analysis

ParameterValueReference
Linearity (r²)> 0.99[5][6]
Limit of Detection (LOD)1 - 25 fmol[7]
Limit of Quantification (LOQ)5 - 50 fmol[7]
Intra-day Precision (RSD)< 15%[6]
Inter-day Precision (RSD)< 15%[6]
Accuracy/Recovery80-120%[5]

Table 2: Recovery of Cytokinins with Different Extraction Methods

Extraction MethodAnalyte ClassTypical Recovery (%)Reference
Modified Bieleski's SolventFree Bases & Ribosides~80-90%[2]
Solid-Phase Extraction (Oasis MCX)Free Bases & Ribosides> 90%[2]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Plant Tissue

This protocol describes the extraction and purification of DHZR from plant tissue prior to LC-MS/MS analysis.

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • Liquid nitrogen

  • Modified Bieleski's extraction buffer (methanol:formic acid:water, 15:1:4, v/v/v), pre-chilled to -20°C

  • Deuterated internal standards (e.g., [²H₅]tZR, which can be used as an internal standard for DHZR)

  • Oasis MCX SPE cartridges

  • Methanol

  • Water (LC-MS grade)

  • 1 M Formic acid

  • 0.35 M Ammonium (B1175870) hydroxide (B78521) in 60% methanol

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50 mg of frozen plant tissue.

    • Immediately grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.[1]

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled centrifuge tube.

    • Add 1 mL of pre-chilled modified Bieleski's extraction buffer containing the internal standard.

    • Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight is also acceptable).[2]

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.[2]

    • Collect the supernatant.

    • For maximum recovery, re-extract the pellet with another 0.5 mL of extraction buffer, incubate for 30 minutes at -20°C, and centrifuge again.[1]

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an Oasis MCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]

    • Sample Loading: Dilute the pooled supernatant with water to reduce the methanol concentration to below 10%. Load the diluted extract onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 1 mL of 1 M formic acid to remove acidic interferents.[2]

      • Wash the cartridge with 1 mL of methanol to remove non-polar interferents.[2]

    • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium hydroxide in 60% methanol.[2]

  • Final Preparation:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).[2]

Protocol 2: High-Throughput Analysis of this compound by UPLC-MS/MS

This protocol outlines a general method for the quantification of DHZR using UPLC-MS/MS. Instrument parameters should be optimized for your specific system.

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[3]

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

Procedure:

  • Chromatographic Separation:

    • Set the column temperature to 40°C.

    • Set the flow rate to 0.3 mL/min.[3]

    • Use a gradient elution profile. An example gradient is as follows:

      • 0-1 min: 5% B

      • 1-8 min: Gradient to 50% B

      • 8-9 min: Gradient to 95% B

      • 9-11 min: Hold at 95% B

      • 11-12 min: Return to 5% B

      • 12-15 min: Column re-equilibration at 5% B

    • Inject 5-10 µL of the reconstituted sample.

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for DHZR and its internal standard will need to be determined by direct infusion or from published literature.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, cone voltage) to maximize signal intensity.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Plant Tissue homogenization Homogenization in Liquid N2 sample->homogenization extraction Extraction with Modified Bieleski's Buffer homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant conditioning Condition SPE Cartridge loading Load Sample supernatant->loading washing Wash Cartridge loading->washing elution Elute DHZR washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lcms UPLC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data

Caption: Experimental workflow for DHZR analysis.

cytokinin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptors (e.g., AHK3, CRE1/AHK4) AHP AHP Proteins AHK->AHP Phosphorylates ARR_B Type-B ARRs (Transcription Factors) AHP->ARR_B Phosphorylates response Cytokinin Primary Response Genes ARR_B->response Activates Transcription ARR_A Type-A ARRs (Negative Regulators) ARR_A->AHK Negative Feedback ARR_A->ARR_B Inhibits response->ARR_A Induces Expression DHZR This compound (DHZR) DHZR->AHK Binds

Caption: Cytokinin signaling pathway overview.

References

Ensuring reproducibility in dihydrozeatin riboside quantification experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring reproducibility in your dihydrozeatin riboside (DHZR) quantification experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended method for quantifying this compound?

A1: The most widely accepted and sensitive method for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for measuring the typically low endogenous levels of cytokinins in biological samples. For enhanced accuracy and to correct for matrix effects, the use of a stable isotope-labeled internal standard, such as deuterium-labeled DHZR, is strongly recommended in a stable isotope dilution method.

Q2: I am observing low signal intensity for DHZR in my LC-MS/MS analysis. What are the potential causes and how can I troubleshoot this?

A2: Low signal intensity for DHZR can stem from several factors throughout the experimental workflow. Common causes include inefficient extraction, sample degradation, matrix effects, or suboptimal instrument parameters. A systematic troubleshooting approach is recommended:

  • Extraction Efficiency: Ensure your extraction solvent is appropriate for cytokinins. A modified Bieleski's solvent (methanol/formic acid/water at 15:1:4, v/v/v) is often effective.[1]

  • Sample Purity: Co-extracted matrix components can suppress the DHZR signal. Use a robust purification method like solid-phase extraction (SPE) with a mixed-mode cation-exchange and reversed-phase sorbent (e.g., Oasis MCX).[1]

  • Sample Stability: DHZR can be sensitive to degradation. It is crucial to keep samples cold during extraction and processing and to minimize freeze-thaw cycles. Long-term storage at -80°C is recommended.

  • Instrument Optimization: Verify that the mass spectrometer settings, such as ionization source parameters and collision energies, are optimized for DHZR.

Q3: My quantitative results for DHZR show poor reproducibility between sample injections. What could be the reason?

A3: Poor reproducibility is often linked to inconsistencies in sample preparation, the presence of matrix effects, or carryover in the analytical system.[2] To address this:

  • Standardize Protocols: Ensure every sample is treated identically during extraction, purification, and analysis.

  • Matrix Effects: Implement strategies to mitigate matrix effects, such as the use of stable isotope-labeled internal standards and optimizing chromatographic separation to resolve DHZR from interfering compounds.

  • System Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If observed, develop a more rigorous wash method for the autosampler and column between injections.

Q4: How stable is this compound during sample preparation and storage?

A4: The stability of cytokinins like DHZR can be influenced by temperature, pH, and exposure to light and oxygen. Generally, acidic conditions can lead to hydrolysis, while storage at lower temperatures (-80°C) and in the dark is preferable to maintain stability.[3][4][5] It is advisable to process samples quickly and at low temperatures to minimize degradation.

Troubleshooting Guides

Issue 1: Low Analyte Recovery or Signal Intensity

This is a frequent challenge in DHZR quantification. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inefficient Extraction Use a modified Bieleski's solvent (methanol:formic acid:water, 15:1:4 v/v/v) for optimal cytokinin extraction.[1]
Sample Degradation Perform all extraction and purification steps at low temperatures (e.g., on ice or at 4°C). Store samples at -80°C.
Matrix Effects (Ion Suppression) Incorporate a stable isotope-labeled internal standard for DHZR. Optimize chromatographic separation to resolve DHZR from co-eluting matrix components. Consider alternative ionization techniques like APCI if ESI is highly suppressed.
Suboptimal SPE Cleanup Use a mixed-mode cation-exchange and reversed-phase SPE cartridge (e.g., Oasis MCX) for effective removal of interfering substances.[1] Ensure proper conditioning, loading, washing, and elution steps are followed.
Instrument Not Optimized Tune the mass spectrometer specifically for DHZR to determine the optimal precursor and product ions and collision energy.
Issue 2: Poor Reproducibility and Inconsistent Quantification

Variability in results can undermine the reliability of your data. Use this guide to identify and resolve sources of inconsistency.

Potential Cause Recommended Solution
Inconsistent Sample Preparation Standardize all sample handling procedures, including tissue homogenization, extraction volumes, and incubation times.
Variable Matrix Effects The use of a stable isotope-labeled internal standard that co-elutes with DHZR is the most effective way to compensate for sample-to-sample variations in matrix effects.
Injection Volume Inaccuracy Ensure the autosampler is calibrated and functioning correctly. Check for air bubbles in the syringe.
Column Degradation Poor peak shapes or shifting retention times can indicate a degrading column. Flush the column or replace it if necessary.
Carryover Inject a blank solvent after a high-concentration sample to test for carryover. If present, implement a more thorough needle and column wash protocol between injections.

Quantitative Data Summary

Table 1: Comparison of Cytokinin Purification Methods

This table summarizes the effectiveness of different SPE methods in purifying cytokinin extracts.

Purification MethodReduction in UV-Absorbing ContaminantsRelative Internal Standard Response (RISR)Reference
DEAE Sephadex RP-C18ModerateLower[1]
Oasis MCX SPE~90%Approximately 2-fold increase for most cytokinins[1]
Table 2: Recovery of Cytokinins During Purification

This table illustrates the potential losses of cytokinins during various purification steps. Note that ribosides may experience higher losses than their corresponding free bases.

Purification StepTypical LossesReference
DEAE Cellulose ChromatographyVariable, can be significant[6]
C18 Sep-Pak Cartridge15% to 61% for different cytokinins[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Plant Tissue

This protocol is based on widely used methods for cytokinin analysis.[1]

1. Sample Homogenization:

  • Flash-freeze plant tissue in liquid nitrogen.
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

2. Extraction:

  • Transfer the powdered tissue to a pre-chilled tube.
  • Add 1 mL of cold (-20°C) modified Bieleski's solvent (15:1:4 methanol (B129727):formic acid:water) per 100 mg of tissue.
  • Add a known amount of stable isotope-labeled DHZR internal standard.
  • Vortex thoroughly and incubate at -20°C for at least 1 hour.
  • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) using Oasis MCX Cartridge:

  • Conditioning: Condition the Oasis MCX cartridge with 1 mL of methanol followed by 1 mL of water.
  • Loading: Dilute the supernatant from step 2 with an equal volume of water and load it onto the conditioned cartridge.
  • Washing: Wash the cartridge with 1 mL of 1% formic acid, followed by 1 mL of methanol.
  • Elution: Elute the cytokinins with 2 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

4. Sample Concentration:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_purification Purification (SPE) cluster_analysis Analysis Sample_Collection 1. Sample Collection (Flash Freeze in Liquid N2) Homogenization 2. Homogenization (Grind to Fine Powder) Sample_Collection->Homogenization Extraction 3. Extraction (Modified Bieleski's Solvent + Internal Standard) Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Supernatant_Collection 5. Supernatant Collection Centrifugation1->Supernatant_Collection SPE_Conditioning 6. SPE Cartridge Conditioning (e.g., Oasis MCX) Sample_Loading 7. Sample Loading Supernatant_Collection->Sample_Loading SPE_Conditioning->Sample_Loading Washing 8. Washing (Remove Impurities) Sample_Loading->Washing Elution 9. Elution of DHZR Washing->Elution Evaporation 10. Evaporation to Dryness Elution->Evaporation Reconstitution 11. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_MS 12. LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Quantification 13. Data Quantification LC_MS_MS->Data_Quantification

Caption: Experimental workflow for DHZR quantification.

Troubleshooting_Workflow Start Inconsistent or Low DHZR Signal Check_IS Is a Stable Isotope-Labeled Internal Standard (IS) Used? Start->Check_IS Implement_IS Implement IS for Accurate Quantification Check_IS->Implement_IS No Check_Peak_Shape Are Peak Shapes Good (Symmetrical, Not Broad)? Check_IS->Check_Peak_Shape Yes Resolved Problem Resolved Implement_IS->Resolved Check_Column Troubleshoot LC Column: - Flush with Strong Solvent - Check for Voids - Replace if Necessary Check_Peak_Shape->Check_Column No Check_Extraction Review Extraction Protocol: - Correct Solvent? - Sufficient Homogenization? - Samples Kept Cold? Check_Peak_Shape->Check_Extraction Yes Check_Column->Resolved Check_Cleanup Review SPE Cleanup: - Correct Cartridge? - Proper Conditioning/Washing/Elution? Check_Extraction->Check_Cleanup Check_MS_Params Optimize MS Parameters: - Source Conditions - Collision Energy Check_Cleanup->Check_MS_Params Check_MS_Params->Resolved

Caption: Troubleshooting decision tree for DHZR analysis.

Cytokinin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_Receptor Cytokinin Receptor (AHK) AHP AHP CK_Receptor->AHP Phosphorylates TypeB_ARR Type-B ARR (Transcription Factor) AHP->TypeB_ARR Phosphorylates TypeA_ARR Type-A ARR (Negative Regulator) TypeB_ARR->TypeA_ARR Activates Transcription Gene_Expression Cytokinin Response Gene Expression TypeB_ARR->Gene_Expression Activates TypeA_ARR->CK_Receptor Inhibits DHZR DHZR DHZR->CK_Receptor Binds

Caption: Simplified cytokinin signaling pathway.

References

Validation & Comparative

A comparative analysis of dihydrozeatin riboside and other cytokinin ribosides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of dihydrozeatin riboside (DHZR) and other prevalent cytokinin ribosides, including trans-zeatin (B1683218) riboside (tZR), cis-zeatin (B600781) riboside (cZR), and isopentenyladenosine (iPR). The focus is on their comparative biological activities, receptor interactions, and metabolic fates, supported by experimental data and detailed protocols.

Introduction to Cytokinin Ribosides

Cytokinins (CKs) are a class of phytohormones that regulate numerous aspects of plant growth and development, including cell division, shoot formation, and leaf senescence.[1][2] They also exhibit biological effects in other organisms, with some demonstrating anti-inflammatory and anti-tumor properties.[3][4][5] Chemically, natural cytokinins are N6-substituted adenine (B156593) derivatives.[6]

Cytokinins exist in various forms, including free bases, ribosides (nucleosides), nucleotides, and glucosides.[7][8] While the free base forms are widely considered to be the biologically active molecules that directly interact with receptors, cytokinin ribosides serve as key transport and precursor forms.[8][9][10] The biological activity observed from ribosides is often attributed to their conversion to the corresponding free bases.[8][11] This guide examines the distinct characteristics and activities of major cytokinin ribosides.

Comparative Biological Activity

The activity of cytokinin ribosides is typically evaluated through various bioassays that measure classic cytokinin responses, such as promoting cell division, delaying senescence, and inducing pigment synthesis. The relative activity often depends on the specific bioassay, the plant species, and the efficiency of metabolic conversion of the riboside to its free base.

Generally, the order of activity for the most common isoprenoid cytokinins is trans-zeatin > isopentenyladenine > dihydrozeatin > cis-zeatin.[6] Their corresponding ribosides often follow a similar pattern, though exceptions exist.

Table 1: Comparison of Biological Activity of Cytokinin Ribosides in Various Bioassays

Bioassay This compound (DHZR) trans-Zeatin Riboside (tZR) cis-Zeatin Riboside (cZR) Isopentenyladenosine (iPR) Reference(s)
Tobacco Callus Growth Less active than tZR Highly Active Weakly Active Active, but less than tZR [10][12][13]
Oat Leaf Senescence Assay Similar activity to DHZ free base Highly Active (suppresses chlorophyll (B73375) degradation) Weakly Active Less active than tZR [6][14][15]
Amaranthus Betacyanin Synthesis Low Activity Highly Active Very Weakly Active More active than cZR, but less than tZR [6][14][15]

| Cucumber Cotyledon Expansion | Moderate Activity | Highly Active | Weakly Active | Less active than tZR |[7][15] |

Note: Activity is relative and can vary based on experimental conditions. "Highly Active" indicates a strong response at low concentrations, while "Weakly Active" indicates a response is only seen at much higher concentrations, if at all.

Cytokinin Signaling Pathway and Receptor Interaction

Cytokinin signaling is mediated by a multi-step phosphorelay system, similar to bacterial two-component systems.[1][16][17] The pathway is initiated by the binding of a cytokinin molecule to a histidine kinase receptor (like AHK3 or CRE1/AHK4) located in the endoplasmic reticulum membrane.[1][18] This binding triggers a cascade of phosphorylation events that ultimately activate type-B response regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.[17][18]

A critical point of debate is whether cytokinin ribosides can directly bind to and activate these receptors. A significant body of evidence suggests that they cannot, or do so with extremely low affinity.[9][19] The ribose group at the N9-position of the adenine ring appears to sterically hinder effective binding within the receptor's binding pocket.[9] Therefore, the observed activity of ribosides is largely dependent on their enzymatic conversion to the active free base form.[8][11]

CytokininSignaling cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (Free Base) AHK AHK Receptor (Histidine Kinase) CK->AHK Binding AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay (P) ARRB Type-B ARR (Response Regulator) ARRA Type-A ARR (Negative Regulator) DNA Cytokinin-Responsive Genes

Experimental Methodologies

Accurate comparison of cytokinin ribosides relies on robust and standardized experimental protocols. Below are methodologies for key assays used in cytokinin research.

Cytokinin Extraction and Quantification

This protocol outlines a general workflow for the extraction and quantification of endogenous cytokinins from plant tissue using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol:

  • Sample Collection & Homogenization: Immediately freeze plant tissue (1-5 mg) in liquid nitrogen to halt metabolic activity.[20] Homogenize the frozen tissue into a fine powder.

  • Extraction: Extract the homogenized tissue using a cold Bieleski buffer (e.g., methanol (B129727)/water/formic acid) or a similar acidic methanol solution.[20][21][22] Deuterated internal standards ([²H₅]tZ, [²H₅]tZR, etc.) should be added to the extraction buffer for accurate quantification.[22]

  • Purification (Solid-Phase Extraction):

    • Centrifuge the extract to pellet debris.

    • Pass the supernatant through a mixed-mode solid-phase extraction (SPE) column (e.g., C18 and cation-exchange) to purify and concentrate the cytokinins.[20][21]

    • Wash the column with solutions like 1 M formic acid and methanol to remove interfering substances.[22]

    • Elute the cytokinin fraction with a solution such as 0.35 N NH₄OH in 60% methanol.[21][22]

  • Analysis (UHPLC-MS/MS):

    • Evaporate the eluate to dryness under a nitrogen stream and reconstitute the sample in a suitable solvent (e.g., 0.1% acetic acid).[21][22]

    • Inject the sample into a UHPLC system coupled to a tandem mass spectrometer for separation and quantification of the different cytokinin forms.

CytokininQuantification start Plant Tissue Sample homogenize Homogenization (in Liquid Nitrogen) start->homogenize extract Extraction (Acidic Methanol + Internal Standards) homogenize->extract purify Purification (Solid-Phase Extraction) extract->purify analyze Analysis (UHPLC-MS/MS) purify->analyze end Quantified Cytokinin Levels analyze->end

Tobacco Callus Bioassay

This classic bioassay measures the ability of cytokinins to induce cell division (cytokinesis) in tobacco callus tissue.[10][23]

Protocol:

  • Prepare Callus Tissue: Initiate and maintain callus cultures from tobacco stem or pith explants on a standard plant culture medium.

  • Establish Bioassay: Transfer small, uniform pieces of callus tissue onto a nutrient medium that lacks cytokinins but contains an auxin.

  • Apply Treatments: Prepare a range of concentrations for each cytokinin riboside to be tested and add them to the sterile culture medium. Include a negative control (no cytokinin) and a positive control (e.g., trans-Zeatin).

  • Incubation: Incubate the callus cultures under controlled conditions (e.g., 25°C, in darkness) for 3-5 weeks.

  • Measure Growth: Determine the growth of the callus by measuring the increase in fresh or dry weight compared to the initial weight. Plot a dose-response curve to compare the activity of the different compounds.

Cytokinin Oxidase/Dehydrogenase (CKX) Activity Assay

CKX enzymes catalyze the irreversible degradation of cytokinins, thereby regulating their active levels. This assay measures CKX activity.[24][25]

Protocol:

  • Protein Extraction: Extract proteins from plant tissue using an appropriate buffer.

  • Assay Mixture: Prepare a reaction mixture containing the protein extract, a buffer, and an electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).[24]

  • Initiate Reaction: Start the reaction by adding the cytokinin substrate (e.g., isopentenyladenine or zeatin). The CKX enzyme will cleave the N6-side chain.

  • Spectrophotometric Measurement: Measure the rate of reaction by monitoring the decolorization of the electron acceptor spectrophotometrically.[24] This can be done as an initial rate method or an end-point method.

  • Calculate Activity: Calculate the specific enzyme activity (e.g., in pmol of substrate converted per mg of protein per hour).[25]

Summary and Conclusion

The comparative analysis of cytokinin ribosides reveals a clear hierarchy of biological activity, which is strongly linked to their structure and metabolic conversion.

  • This compound (DHZR): Generally exhibits lower activity compared to unsaturated forms like tZR. Its saturated side chain makes it resistant to degradation by some CKX enzymes, but it is also a less potent activator of cytokinin signaling. Its ability to delay senescence is notable.[7][15]

  • trans-Zeatin Riboside (tZR): Universally recognized as one of the most active cytokinin ribosides across a wide range of bioassays.[2][6][14] It is readily converted to the highly active free base, trans-zeatin.

  • cis-Zeatin Riboside (cZR): Typically shows weak or negligible activity in most classic bioassays compared to its trans isomer.[6][14][26] However, cis-zeatin forms are abundant in many plants and are now thought to have specific roles, possibly in stress responses or under growth-limiting conditions.[26][27]

  • Isopentenyladenosine (iPR): A key precursor to zeatin-type cytokinins and an important transport form. It is generally less active than tZR but more active than cZR.[12][13][15]

References

Validating Dihydrozeatin Riboside Function: A Comparative Guide Using Arabidopsis Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, with other cytokinin alternatives, supported by experimental data from studies on Arabidopsis thaliana mutants. Dihydrozeatin (DHZ), the active form of DHZR, exhibits a distinct mode of action, primarily signaling through the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor to regulate plant development, particularly in promoting cell differentiation in the root meristem.

Comparative Analysis of Cytokinin Activity

The function of DHZR is best understood by comparing its effects to the well-characterized cytokinin, trans-zeatin (B1683218) riboside (tZR). The primary difference lies in their perception by cytokinin receptors, which dictates their downstream physiological effects.

Root Meristem Size Regulation

A key function of cytokinins is the regulation of root meristem size by promoting cell differentiation.[1] Studies using Arabidopsis mutants have revealed that DHZ, the active form of DHZR, specifically and uniquely signals through the AHK3 receptor to control root development.[1] In contrast, trans-zeatin (tZ), the active form of tZR, can be perceived by multiple AHK receptors, including AHK3 and CRE1/AHK4.[1]

Table 1: Comparison of Dihydrozeatin (DHZ) and trans-Zeatin (tZ) Effects on Root Meristem Size in Arabidopsis Mutants

GenotypeTreatmentRoot Meristem Size (Number of Cortical Cells)Key Observation
Wild-Type (Col-0)Mock~40-
DHZ (0.5 µM)ReducedDHZ promotes cell differentiation, leading to a smaller meristem.
tZ (0.5 µM)ReducedtZ also promotes cell differentiation.
ahk3-3 (AHK3 loss-of-function)MockIncreasedAHK3 is involved in repressing root meristem size.
DHZ (0.5 µM)No significant changeahk3-3 is insensitive to DHZ, indicating DHZ signals primarily through AHK3.
tZ (0.5 µM)Reducedahk3-3 is still sensitive to tZ, indicating perception by other receptors (e.g., CRE1/AHK4).
cre1-12 (CRE1/AHK4 loss-of-function)DHZ (0.5 µM)Reducedcre1-12 remains sensitive to DHZ, confirming AHK3 as the primary receptor.
arr1,12,11 triple mutantDHZ (0.5 µM)No significant changeThis triple mutant is insensitive to DHZ, identifying ARR1, ARR12, and ARR11 as key downstream effectors in the DHZ-AHK3 pathway. [1]

Data is synthesized from findings presented in Vinciarelli et al., 2025.[1]

Leaf Senescence and Callus Growth

While the role of DHZR in root development is well-defined, its comparative effects on other cytokinin-regulated processes like leaf senescence and callus growth are less characterized. It is known that the ahk2 ahk3 double mutant exhibits delayed leaf senescence, indicating a prominent role for these receptors in this process.[2] Given DHZR's specific interaction with AHK3, it is plausible that it plays a significant role in AHK3-mediated leaf longevity.

In callus induction and growth, a high cytokinin-to-auxin ratio generally promotes shoot formation.[3] Mutants with defects in cytokinin perception, such as the triple receptor mutant (ahk2 ahk3 cre1), show a significantly reduced response to cytokinins in callus growth assays.[4] Further comparative studies are needed to quantify the specific efficacy of DHZR versus other cytokinins in promoting callus growth in wild-type and various ahk mutant backgrounds.

Signaling Pathway of this compound

The experimental data from Arabidopsis mutant analysis has elucidated a specific signaling pathway for DHZR.

DHZR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZR Dihydrozeatin Riboside (DHZR) DHZ Dihydrozeatin (DHZ) DHZR->DHZ Conversion AHK3 AHK3 Receptor AHP AHP (Phosphotransfer) AHK3->AHP Phosphorelay DHZ->AHK3 Binding & Activation ARR_B Type-B ARRs (ARR1, ARR12, ARR11) AHP->ARR_B Phosphorelay & Nuclear Translocation Response Transcriptional Regulation (Cell Differentiation) ARR_B->Response

Caption: this compound (DHZR) signaling pathway in Arabidopsis.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of cytokinin function.

Root Meristem Size Measurement

This protocol is adapted from methods used to quantify the effects of cytokinins on root growth.

  • Plant Growth: Sterilize Arabidopsis thaliana seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates containing the desired concentrations of DHZR, tZR, or a mock control.

  • Incubation: Grow the seedlings vertically for 5-7 days under controlled long-day conditions (16 hours light / 8 hours dark).

  • Imaging: Mount the seedlings on a microscope slide with a drop of water. Visualize the root tips using a light microscope equipped with Nomarski optics.

  • Measurement: Capture images of the root tips. The root meristem size is determined by counting the number of cortical cells in a file extending from the quiescent center to the first elongated cell in the transition zone.[1] Statistical analysis (e.g., ANOVA) should be performed on the collected data.

Leaf Senescence Assay (Chlorophyll Quantification)

This assay is used to measure the delay of senescence, a known effect of cytokinins.

  • Plant Material: Use detached leaves from 3- to 4-week-old Arabidopsis plants.

  • Treatment: Float the leaves on a solution containing the cytokinin to be tested (e.g., DHZR, tZR) or a control solution in petri dishes.

  • Incubation: Place the petri dishes in the dark for 3-5 days to induce senescence.

  • Chlorophyll (B73375) Extraction:

    • Excise leaf discs of a known area.

    • Incubate the discs in a known volume of 80% acetone (B3395972) or dimethylformamide (DMF) in the dark until the tissue is bleached.

  • Quantification:

    • Measure the absorbance of the chlorophyll extract at 647 nm and 664.5 nm using a spectrophotometer.

    • Calculate the total chlorophyll concentration using established equations (e.g., Arnon's equation). The results are typically expressed as chlorophyll content per unit leaf area.

Callus Induction and Growth Assay

This assay assesses the ability of cytokinins to promote cell division and callus formation.

  • Explant Preparation: Use root or hypocotyl explants from sterile 7-day-old Arabidopsis seedlings.

  • Callus Induction Medium (CIM): Prepare a basal MS medium supplemented with an auxin (e.g., 2,4-Dichlorophenoxyacetic acid) and the cytokinin to be tested (DHZR, tZR, etc.) at various concentrations.

  • Culture: Place the explants on the CIM plates and incubate in the dark.

  • Growth Measurement: After 2-3 weeks, measure the fresh weight or area of the induced callus. The results can be used to compare the callus-inducing activity of different cytokinins on wild-type and mutant backgrounds.

Conclusion

The analysis of Arabidopsis mutants provides compelling evidence for the specific function of this compound. Its unique perception by the AHK3 receptor and the subsequent activation of ARR1, ARR12, and ARR11 transcription factors highlight a distinct signaling pathway that primarily governs cell differentiation in the root meristem. This specificity distinguishes DHZR from other cytokinins like tZR, which have a broader receptor recognition profile. For researchers and professionals in drug development, understanding this specificity is crucial for the targeted modulation of plant growth and development. Further research into the comparative effects of DHZR on other developmental processes, such as leaf senescence and stress responses, will provide a more complete picture of its physiological roles.

References

Decoding Antibody Specificity: A Comparative Analysis of Cytokinin Antibody Cross-Reactivity with Dihydrozeatin and its Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for accurate and reliable immunoassays. This guide provides a detailed comparison of the cross-reactivity of various cytokinin antibodies with dihydrozeatin (DHZ) and its riboside (DHZR), supported by experimental data and protocols.

Understanding the cross-reactivity of cytokinin antibodies is crucial for the precise quantification of these plant hormones in complex biological samples. Dihydrozeatin and its riboside are structurally similar to other cytokinins, such as zeatin and zeatin riboside, leading to potential cross-reactivity with antibodies raised against these related compounds. This guide delves into the specificity of different polyclonal antibodies and provides the necessary information to select the appropriate antibody and interpret immunoassay results accurately.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of three different polyclonal cytokinin antibodies with dihydrozeatin, dihydrozeatin riboside, and other related cytokinins. The data is derived from competitive enzyme-linked immunosorbent assays (ELISA).

CompoundAnti-trans-zeatin riboside (anti-ZR) Antibody % Cross-ReactivityAnti-isopentenyladenosine (anti-iPA) Antibody % Cross-ReactivityAnti-dihydrozeatin riboside (anti-DHZR) Antibody % Cross-Reactivity
This compound (DHZR)1.4 - 2.01.0 - 3.0100
Dihydrozeatin (DHZ)1.4 - 2.01.0 - 3.0High
trans-Zeatin riboside (ZR)1001.0 - 3.03.0 - 5.0
trans-Zeatin (Z)High1.0 - 3.03.0 - 5.0
Isopentenyladenosine (iPA)0.9 - 1.61003.0 - 5.0
Isopentenyladenine (iP)0.9 - 1.6High3.0 - 5.0

Data adapted from Genkov et al., 1996.[1] The term "High" indicates that the antibody is highly reactive with the free base corresponding to the riboside against which it was raised.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the key steps for determining the cross-reactivity of a cytokinin antibody.

1. Reagent Preparation:

  • Coating Buffer: 50 mM sodium bicarbonate, pH 9.6.

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).

  • Antibody Solution: Dilute the primary cytokinin antibody in blocking buffer to the optimal concentration determined by titration.

  • Hormone Standards: Prepare a serial dilution of the homologous cytokinin (the one the antibody was raised against) and the cytokinins to be tested for cross-reactivity (e.g., dihydrozeatin, this compound) in blocking buffer.

  • Enzyme-Conjugated Secondary Antibody: Dilute the secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer.

  • Substrate Solution: Prepare the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP).

  • Stop Solution: e.g., 2M H₂SO₄.

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with a cytokinin-protein conjugate (e.g., DHZR-BSA) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Add the primary antibody solution and either the standard dilutions of the homologous cytokinin or the test cytokinins to the wells. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Calculation of Cross-Reactivity: The percentage cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (Concentration of homologous cytokinin at 50% inhibition / Concentration of test cytokinin at 50% inhibition) x 100

Radioimmunoassay (RIA) Protocol for Cross-Reactivity Assessment

RIA is another sensitive technique for determining antibody cross-reactivity.

1. Reagent Preparation:

  • Assay Buffer: Phosphate buffer with a protein carrier (e.g., BSA).

  • Antibody Solution: Dilute the primary cytokinin antibody in the assay buffer.

  • Radiolabeled Cytokinin (Tracer): A known amount of radioactively labeled homologous cytokinin (e.g., [³H]DHZR).

  • Hormone Standards: Prepare serial dilutions of the homologous and test cytokinins.

  • Separating Agent: Dextran-coated charcoal or a second antibody to precipitate the antibody-bound fraction.

  • Scintillation Cocktail.

2. Assay Procedure:

  • Reaction Setup: In test tubes, combine the antibody solution, a standard or test cytokinin solution, and the radiolabeled cytokinin tracer.

  • Incubation: Incubate the mixture for a set period (e.g., overnight at 4°C) to allow for competitive binding.

  • Separation: Add the separating agent to separate the antibody-bound from the free radiolabeled cytokinin. Centrifuge the tubes.

  • Measurement: Decant the supernatant (containing the free tracer) or measure the radioactivity of the pellet (containing the bound tracer) using a scintillation counter.

3. Calculation of Cross-Reactivity: The calculation is the same as for the competitive ELISA, based on the concentrations of the homologous and test cytokinins that cause 50% inhibition of the binding of the radiolabeled tracer.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

G cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 Coat plate with cytokinin-protein conjugate P2 Wash P1->P2 P3 Block non-specific sites P2->P3 P4 Wash P3->P4 R1 Add primary antibody & standard or test cytokinin P4->R1 R2 Incubate R1->R2 D1 Wash R2->D1 D2 Add enzyme-conjugated secondary antibody D1->D2 D3 Incubate D2->D3 D4 Wash D3->D4 D5 Add substrate D4->D5 D6 Incubate (color development) D5->D6 D7 Add stop solution D6->D7 D8 Read absorbance D7->D8

Caption: Competitive ELISA workflow for determining antibody cross-reactivity.

CytokininSignaling Cytokinin Cytokinin (e.g., Dihydrozeatin) Receptor Histidine Kinase Receptor (AHK) Cytokinin->Receptor Binding & Autophosphorylation AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer (in nucleus) Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activation of Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->Receptor Negative Feedback Gene_Expression->ARR_A Induction

Caption: Simplified cytokinin signaling pathway in plants.

References

Differential Effects of Dihydrozeatin Riboside in Monocots Versus Dicots: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential differential effects of dihydrozeatin riboside (DHZR), a naturally occurring cytokinin, in monocotyledonous and dicotyledonous plants. While research directly comparing the comprehensive effects of DHZR in these two major plant groups is limited, this document synthesizes available experimental data, highlights key differences in their physiological responses and signaling pathways, and identifies critical areas for future investigation.

Overview of this compound (DHZR)

This compound is the riboside form of dihydrozeatin (DHZ), a cytokinin derived from the reduction of trans-zeatin (B1683218) (tZ). Unlike its more abundant counterpart, tZ, DHZ and its riboside are characterized by a saturated side chain, which confers resistance to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes[1]. This resistance suggests that DHZR may have a more prolonged or distinct mode of action within the plant.

Comparative Physiological Effects

The most direct comparative data on the effects of the active form, DHZ, comes from studies on root development.

Root Development

Recent studies indicate a conserved role for DHZ in regulating root meristem size in both monocots and dicots by promoting cell differentiation.

A key study exposed various dicot species (Arabidopsis thaliana, Cardamine hirsuta, Capsella rubella, and Nicotiana benthamiana) and a monocot species (Oryza sativa - rice) to DHZ. In all tested species, exogenous application of DHZ led to a reduction in the root meristem size, suggesting a fundamental and evolutionarily conserved role in promoting the transition from cell division to differentiation in the root apical meristem[2].

Table 1: Effect of Dihydrozeatin (DHZ) on Root Meristem Size in Various Dicot and Monocot Species

SpeciesPlant GroupTreatment (0.5 µM DHZ for 16h)Meristematic Cortical Cell Number (Mean ± SD)Percentage Reduction vs. Mock
Arabidopsis thalianaDicotMock42.3 ± 2.5-
DHZ28.1 ± 1.9~33.6%
Cardamine hirsutaDicotMock35.8 ± 2.1-
DHZ24.5 ± 1.7~31.6%
Capsella rubellaDicotMock39.1 ± 2.8-
DHZ26.9 ± 2.2~31.2%
Nicotiana benthamianaDicotMock55.2 ± 3.4-
DHZ41.7 ± 2.9~24.5%
Oryza sativa (radicle)MonocotMock68.4 ± 4.1-
DHZ52.3 ± 3.5~23.5%

Data summarized from a study by Vinciarelli et al. (2025), which demonstrated a statistically significant reduction in meristem size upon DHZ treatment in all tested species.[2][3]

Shoot Development, Leaf Senescence, and Stress Response

Direct comparative data on the effects of DHZR on shoot development and leaf senescence in monocots versus dicots is currently lacking. However, studies on individual dicot species provide some insights:

  • Leaf Senescence: In soybean (Glycine max), a dicot, exogenously applied DHZR was metabolized, with the main metabolites being O-glucosyldihydrozeatin, adenosine, and adenine[4]. The study focused on metabolism and did not report a direct comparison of senescence delay by DHZR versus other cytokinins.

  • Stress Response: In loquat (Eriobotrya japonica), a dicot, treatment with dihydrozeatin was observed to increase the activities of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), suggesting a role in mitigating oxidative stress[5]. In flax (Linum usitatissimum), another dicot, levels of DHZR decreased and remained low during infection with the fungal pathogen Fusarium oxysporum[6].

These findings in dicots suggest a potential role for DHZR in stress mitigation and pathogen response, but comparative studies in monocots are needed to determine if these effects are conserved.

Metabolism and Transport

The metabolism of DHZR has been primarily studied in dicots. In decapitated bean plants (Phaseolus vulgaris), DHZR was identified as a minor cytokinin[7]. As mentioned, in soybean explants, [3H]this compound was metabolized to O-glucosyldihydrozeatin, adenosine, and adenine[4].

A critical aspect of DHZR is its resistance to degradation by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme for cytokinin inactivation[1]. This suggests that DHZR may have a longer half-life and, consequently, a more sustained action compared to other cytokinins like trans-zeatin, which are readily degraded by CKX. This property is likely conserved across both monocots and dicots, although comparative studies on the activity of zeatin reductase (which converts tZ to DHZ) and the precise metabolic fate of DHZR in monocots are lacking.

Transport mechanisms for DHZR have not been extensively studied in either group, but it is presumed to be transported via the xylem and phloem, similar to other cytokinins.

Signaling and Perception

The cytokinin signaling pathway is generally conserved between monocots and dicots, involving a two-component system of histidine kinases (HKs), histidine-containing phosphotransfer proteins (HPs), and response regulators (RRs)[8]. However, there are lineage-specific expansions and diversifications of these signaling components, particularly the type-B response regulators, which act as positive regulators of the cytokinin signal[8].

A key point of potential divergence in the action of DHZR lies in its perception by the histidine kinase receptors.

  • In the dicot Arabidopsis , DHZ is specifically and uniquely perceived by the AHK3 receptor to promote cell differentiation in the root meristem[3].

  • In contrast, studies on several other species, including the monocot rice , suggest that most of the histidine kinase receptors show a broader affinity and can bind DHZ[3].

This difference in receptor specificity could lead to distinct downstream signaling cascades and physiological outputs in response to DHZR in monocots versus dicots.

Experimental Protocols

Root Meristem Size Analysis in Response to DHZR Treatment

This protocol is adapted from studies investigating the effect of cytokinins on root development[2][3].

Objective: To quantify the effect of DHZR on the root meristem size of a model monocot (e.g., Oryza sativa) and a model dicot (e.g., Arabidopsis thaliana).

Materials:

  • Seeds of the selected monocot and dicot species.

  • Growth medium (e.g., Murashige and Skoog [MS] medium) supplemented with 1% sucrose (B13894) and solidified with 0.8% agar (B569324).

  • Petri plates.

  • This compound (DHZR) stock solution (e.g., 1 mM in DMSO).

  • Microscope with Differential Interference Contrast (DIC) optics.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Sterilization and Germination: Surface-sterilize seeds using standard protocols (e.g., 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes, and rinsed 5 times with sterile water). Place seeds on MS agar plates and stratify if necessary (e.g., 4°C for 2 days for Arabidopsis). Germinate and grow seedlings vertically in a growth chamber under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

  • DHZR Treatment: After a set period of growth (e.g., 5 days for Arabidopsis, 3 days for rice), transfer seedlings to new MS agar plates containing the desired concentrations of DHZR (e.g., 0 µM as mock control, 0.1 µM, 0.5 µM, 1 µM). The final concentration of the solvent (DMSO) should be kept constant across all treatments and should not exceed 0.1%.

  • Incubation: Grow the seedlings on the treatment plates for a specified duration (e.g., 16 hours to 5 days, depending on the research question).

  • Microscopy and Imaging: Mount the primary roots of at least 10-15 seedlings per treatment on a microscope slide with a drop of water. Observe the root tip under a DIC microscope. Capture images of the root apical meristem.

  • Quantification: For each root, count the number of cortical cells in a file extending from the quiescent center to the first elongated cell in the transition zone. This number represents the size of the root meristem.

  • Statistical Analysis: Perform statistical analysis (e.g., one-way ANOVA with a post-hoc test like Tukey's) to determine the significance of the differences between the mock-treated and DHZR-treated groups.

Visualizations

Cytokinin Signaling Pathway

Cytokinin_Signaling DHZR DHZR HK Histidine Kinase Receptor (AHK/CRE1) DHZR->HK HP Histidine Phosphotransfer Protein (AHP) HK->HP Phosphotransfer RR_B Type-B Response Regulator (ARR) HP->RR_B Genes Cytokinin-Responsive Genes RR_B->Genes Activates Transcription RR_A Type-A Response Regulator (ARR) Genes->RR_A RR_A->HK Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Comparative Analysis Monocot Monocot Seedlings (e.g., Rice) Treatment DHZR Treatment (Multiple Concentrations) Monocot->Treatment Dicot Dicot Seedlings (e.g., Arabidopsis) Dicot->Treatment Pheno Phenotypic Analysis (Root/Shoot Growth, Senescence) Treatment->Pheno Metabol Metabolomic Analysis (DHZR Metabolites) Treatment->Metabol Trans Transcriptomic Analysis (Gene Expression) Treatment->Trans Data Data Interpretation & Comparison Pheno->Data Metabol->Data Trans->Data

References

Investigating the functional redundancy between dihydrozeatin riboside and isopentenyladenosine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional redundancy between two key cytokinin ribosides: dihydrozeatin riboside (DHZR) and isopentenyladenosine (iPA). By examining their performance in various biological assays and their interactions with cytokinin signaling pathways, this document aims to provide a comprehensive resource for researchers investigating plant development, cytokinin-based drug discovery, and related fields. All quantitative data is supported by experimental evidence and presented for clear comparison.

At a Glance: Key Differences and Similarities

FeatureThis compound (DHZR)Isopentenyladenosine (iPA)Functional Redundancy
Primary Role Active cytokinin, precursor to Dihydrozeatin (DHZ)Active cytokinin, precursor to Isopentenyladenine (iP)Both are key players in cytokinin-mediated processes.
Receptor Affinity Higher affinity for AHK3 receptor compared to CRE1/AHK4.Lower affinity for AHK3 receptor but recognized by cytokinin receptors.Differential receptor affinities suggest potentially distinct and overlapping functions.
Biological Activity Potent in promoting cell division and delaying senescence.Active in promoting cell division; its base, iP, is more active in some assays.Both exhibit classic cytokinin activities, but relative potency can vary depending on the biological context and assay.
Metabolic Stability Generally considered to be a stable form of cytokinin.Can be converted to other cytokinin forms.Differences in metabolic stability may influence their localized activity and duration of signaling.

Quantitative Performance Comparison

The following tables summarize quantitative data from various experimental assays, providing a direct comparison of the biological activity and receptor binding affinities of DHZR and iPA.

Table 1: Comparative Biological Activity in Plant Bioassays

BioassayThis compound (DHZR)Isopentenyladenosine (iPA)Reference
Tobacco Callus Bioassay (Fresh Weight Increase) -Isopentenyladenine (the base of iPA) is at least 3.3 times as active as iPA in promoting callus growth.[1][1]
Senescence Delay (Chlorophyll Retention) ---
Amaranthus Betacyanin Synthesis ---

Note: Direct comparative data for DHZR and iPA in the same bioassay from a single study is limited in the currently available literature. The provided data for the Tobacco Callus Bioassay compares iPA to its free base, isopentenyladenine (iP).

Table 2: Receptor Binding Affinity

Data from a competitive binding assay using [³H]-trans-zeatin ([³H]-tZ) as the radioligand with Arabidopsis thaliana cytokinin receptors AHK3 and CRE1/AHK4 expressed in E. coli. Affinity is presented as the concentration required to displace 50% of the radioligand (IC50). A lower IC50 value indicates higher binding affinity.

ReceptorDihydrozeatin (DHZ) - IC50 (nM)Isopentenyladenine (iP) - IC50 (nM)Isopentenyladenosine (iPA) - IC50 (nM)Reference
AHK3 ~10~1000>1000[2]
CRE1/AHK4 ~100~100~1000[2]

Note: This data is for the free bases (DHZ and iP) and the riboside (iPA). Dihydrozeatin (DHZ) is the active form derived from DHZR.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the cytokinin signaling pathway and a typical experimental workflow for comparing the bioactivity of DHZR and iPA.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK Cytokinin Receptor (AHK2, AHK3, AHK4) AHP Histidine Phosphotransfer Proteins (AHPs) AHK->AHP Phosphorylation ARR_B Type-B Response Regulators (ARRs) AHP->ARR_B Phosphorylation Cytokinin_Response Cytokinin Response Genes ARR_B->Cytokinin_Response Transcriptional Activation ARR_A Type-A Response Regulators (ARRs) (Negative Feedback) Cytokinin_Response->ARR_A Induction ARR_A->AHP Inhibition DHZR_iPA DHZR / iPA DHZR_iPA->AHK Binding

Caption: Generalized cytokinin signaling pathway.

Bioactivity_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Material Select Plant Material (e.g., Tobacco Callus, Arabidopsis Seedlings) Incubation Incubate Plant Material with Test Solutions Plant_Material->Incubation Test_Solutions Prepare DHZR and iPA Solutions (Varying Concentrations) Test_Solutions->Incubation Data_Collection Collect Data (e.g., Callus Weight, Chlorophyll Content) Incubation->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Bioactivity Statistical_Analysis->Comparison

Caption: Experimental workflow for bioactivity comparison.

Experimental Protocols

Tobacco Callus Bioassay

This bioassay assesses the ability of cytokinins to stimulate cell division and growth in tobacco callus cultures.

Methodology:

  • Prepare Tobacco Callus: Initiate callus cultures from sterile tobacco ( Nicotiana tabacum ) leaf or stem explants on a suitable callus induction medium.

  • Subculture: Once established, subculture the callus onto fresh medium to ensure vigorous growth.

  • Treatment: Transfer uniform-sized pieces of callus to a basal medium supplemented with a range of concentrations of DHZR and iPA (e.g., 0, 0.01, 0.1, 1, 10 µM). A control with no added cytokinin and a positive control with a known cytokinin like zeatin should be included.

  • Incubation: Incubate the callus cultures in the dark at 25°C for 4-6 weeks.

  • Data Collection: After the incubation period, measure the fresh weight of each callus piece.

  • Analysis: Plot the mean fresh weight against the logarithm of the cytokinin concentration to determine the dose-response curve and estimate the half-maximal effective concentration (EC50) for each compound.

Competitive Receptor Binding Assay

This assay determines the binding affinity of DHZR and iPA to cytokinin receptors by measuring their ability to compete with a radiolabeled cytokinin for receptor binding.

Methodology:

  • Receptor Preparation: Prepare membrane fractions containing the cytokinin receptors of interest (e.g., AHK3, CRE1/AHK4) from a suitable expression system (e.g., E. coli, insect cells).

  • Binding Reaction: In a microtiter plate, combine the receptor preparation with a constant concentration of a radiolabeled cytokinin (e.g., [³H]-trans-zeatin) and a range of concentrations of unlabeled DHZR or iPA.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as filtration through a glass fiber filter.

  • Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Gene Expression Analysis by qRT-PCR

This method is used to quantify the expression levels of cytokinin-responsive genes following treatment with DHZR or iPA.

Methodology:

  • Plant Material and Treatment: Grow Arabidopsis seedlings in liquid culture and treat them with a specific concentration of DHZR, iPA, or a mock control for a defined period (e.g., 30 minutes, 2 hours).

  • RNA Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for known cytokinin-responsive genes (e.g., ARR5, ARR7) and a reference gene for normalization (e.g., ACTIN2).

  • Analysis: Calculate the relative expression of the target genes in the DHZR- and iPA-treated samples compared to the mock-treated control using the ΔΔCt method.

Conclusion

The functional redundancy between this compound and isopentenyladenosine is complex, with both overlapping and distinct roles in cytokinin signaling. While both molecules act as cytokinins, their differential affinities for various cytokinin receptors suggest that they may fine-tune physiological responses in a context-dependent manner. Further direct comparative studies are necessary to fully elucidate the nuances of their functional redundancy. This guide provides a foundational framework for researchers to design and interpret experiments aimed at dissecting the specific roles of these important plant hormones.

References

Dihydrozeatin Riboside: A Key Player in Fortifying Plant Defenses Against Environmental Stress

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data confirms the significant role of dihydrozeatin riboside (DHZR) and related cytokinin compounds in enhancing plant tolerance to abiotic stresses such as drought and salinity. This guide provides a comparative overview of DHZR's performance against other cytokinins, supported by quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

This compound (DHZR), a derivative of the plant hormone cytokinin, has demonstrated considerable potential in mitigating the adverse effects of environmental stressors on plants. Research indicates that exogenous application of DHZR and similar cytokinin analogues can bolster a plant's innate defense mechanisms, leading to improved growth and survival under challenging conditions. This guide synthesizes findings from multiple studies to offer researchers, scientists, and drug development professionals a clear comparison of DHZR's efficacy and a deeper understanding of its mode of action.

Comparative Performance Under Stress Conditions

To provide a clear comparison, the following tables summarize quantitative data on the effects of dihydrozeatin (DHZ), a compound closely related to DHZR, and other cytokinins on key physiological and biochemical markers of stress tolerance in plants.

Physiological Parameters Under Abiotic Stress
ParameterPlant SpeciesStress ConditionTreatmentResult
Antioxidant Enzyme Activity Loquat (Eriobotrya japonica)Not specified (implied stress)DihydrozeatinElevated Catalase (CAT) and Superoxide Dismutase (SOD) activities[1]
Loquat (Eriobotrya japonica)Not specified (implied stress)trans-ZeatinSignificantly enhanced Peroxidase (POD) and SOD activities[1]
Leaf Senescence Arabidopsis thalianaSalt Stresstrans-Zeatin-N-glucosides (tZ7G and tZ9G)Delayed salt-accelerated leaf senescence[2]
Endogenous Hormone Levels Under Water Stress

A study on tomato plants subjected to water stress induced by PEG 8000 provides insights into the endogenous levels of different cytokinin ribosides.

Plant Species/CultivarStress ConditionMeasured CompoundObservation
Tomato (Lycopersicon esculentum cv. New Yorker) - Drought SusceptiblePEG-induced water stresst-Zeatin Riboside (t-ZR)No significant change in root t-ZR levels.
Tomato (Solanum pennellii) - Drought ResistantPEG-induced water stresst-Zeatin Riboside (t-ZR)Decrease in root t-ZR levels.
Tomato (Lycopersicon chilense) - Drought ResistantPEG-induced water stresst-Zeatin Riboside (t-ZR)Slight decrease in root t-ZR levels.

Note: While this study measured endogenous levels and not the effect of exogenous application, it highlights the differential regulation of cytokinin types in response to stress in tolerant versus susceptible species.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols used in the cited studies.

Protocol 1: Application of Cytokinins in Hydroponic Systems for Stress Studies

This protocol provides a general framework for applying cytokinins to plants grown in a hydroponic setup to study their effects on stress tolerance.

1. Plant Material and Growth Conditions:

  • Seeds of the desired plant species (e.g., Arabidopsis thaliana, Maize) are surface-sterilized and germinated on a suitable medium.
  • Seedlings are transferred to a hydroponic system containing a nutrient solution (e.g., Hoagland's solution). Plants are typically grown for a period to establish before stress treatments are applied.

2. Cytokinin Treatment:

  • This compound (DHZR) or other cytokinins are dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution.
  • The stock solution is then diluted in the hydroponic nutrient solution to the desired final concentration. Control plants receive the same concentration of the solvent.

3. Stress Induction:

  • Salt Stress: Sodium chloride (NaCl) is added to the hydroponic solution to the desired final concentration (e.g., 100 mM, 150 mM). The salt is often added incrementally to avoid osmotic shock.
  • Drought/Osmotic Stress: Polyethylene glycol (PEG) is added to the nutrient solution to induce a specific water potential, simulating drought conditions.

4. Data Collection and Analysis:

  • After the treatment period, various physiological and biochemical parameters are measured. These can include:
  • Biomass: Fresh and dry weight of shoots and roots.
  • Photosynthetic Pigments: Chlorophyll content.
  • Oxidative Stress Markers: Malondialdehyde (MDA) content and hydrogen peroxide (H₂O₂) levels.
  • Antioxidant Enzyme Assays: Activities of SOD, CAT, and POD.
  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the expression of stress-responsive genes.

Protocol 2: Gene Expression Profiling in Arabidopsis under Salt Stress

This protocol outlines the steps for analyzing changes in gene expression in Arabidopsis thaliana in response to DHZR treatment under saline conditions.

1. Plant Growth and Treatment:

  • Arabidopsis thaliana seeds are grown on a solid medium (e.g., Murashige and Skoog medium).
  • Seedlings at a specific developmental stage are transferred to a liquid medium containing NaCl at a stress-inducing concentration.
  • A subset of the salt-stressed plants is treated with DHZR, while the control group receives the vehicle solution.

2. RNA Extraction and Sequencing:

  • At designated time points, plant tissues (e.g., roots, leaves) are harvested, and total RNA is extracted using a suitable kit.
  • The quality and quantity of the extracted RNA are assessed.
  • RNA sequencing (RNA-Seq) is performed to generate a comprehensive profile of the transcriptome.

3. Data Analysis:

  • The sequencing data is processed to identify differentially expressed genes (DEGs) between the DHZR-treated and control plants under salt stress.
  • Gene Ontology (GO) and pathway enrichment analyses are conducted to identify the biological processes and signaling pathways that are significantly affected by DHZR treatment.

Signaling Pathways and Mechanisms of Action

The stress-protective effects of cytokinins, including DHZR, are mediated through complex signaling pathways. A key component of this pathway is the ARABIDOPSIS HISTIDINE KINASE (AHK) receptors.

DHZR_Signaling_Pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_perception Signal Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Response Stress Drought / Salinity AHK3 AHK3 Receptor Stress->AHK3 Modulates Receptor Expression/Sensitivity DHZR This compound (DHZR) DHZR->AHK3 Binds and Activates Phosphorelay Phosphorelay (AHP -> ARR-B) AHK3->Phosphorelay Initiates Phosphorylation ARR_A Type-A ARRs (Negative Regulators) Phosphorelay->ARR_A Activates Gene_Expression Expression of Stress-Responsive Genes Phosphorelay->Gene_Expression Activates Transcription ARR_A->Phosphorelay Inhibits Antioxidant_Defense Enhanced Antioxidant Defense (SOD, CAT activity) Gene_Expression->Antioxidant_Defense Leads to Stress_Tolerance Increased Stress Tolerance Antioxidant_Defense->Stress_Tolerance Contributes to

DHZR Signaling Pathway in Stress Tolerance.

Studies on Arabidopsis have revealed that the cytokinin receptors AHK2 and AHK3 act as negative regulators in the response to dehydration. This suggests a complex interplay where the plant modulates its sensitivity to cytokinins to fine-tune its response to water deficit. The binding of DHZR to its receptor, primarily AHK3, initiates a phosphorelay cascade that ultimately leads to the activation of transcription factors. These transcription factors then regulate the expression of a suite of stress-responsive genes. This signaling cascade results in enhanced antioxidant defense mechanisms, including the increased activity of enzymes like SOD and CAT, which help to detoxify harmful reactive oxygen species (ROS) generated during stress.

Generalized Experimental Workflow.

References

A Comparative Analysis of Dihydrozeatin Riboside and cis-Zeatin Riboside in Plant Developmental Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two naturally occurring isoprenoid cytokinins, dihydrozeatin riboside (DHZR) and cis-zeatin (B600781) riboside (cZR), focusing on their distinct roles and efficacy in regulating plant growth and development. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection and application of these molecules in research and agricultural contexts.

Introduction to this compound and cis-Zeatin Riboside

Cytokinins are a class of phytohormones that are central to the regulation of cell division, growth, and differentiation in plants.[1] Among the most prevalent are the isoprenoid cytokinins, which include derivatives of zeatin. Dihydrozeatin (DHZ) and its riboside (DHZR) are highly active cytokinins found in various plant tissues.[2][3] DHZR is noted for its stability, as its parent molecule, DHZ, is resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which typically inactivates other cytokinins.[3]

In contrast, cis-zeatin (cZ) and its riboside (cZR) were historically considered to be weakly active or inactive forms compared to their trans isomers.[2][4] However, recent research has revealed that cis-zeatin-type cytokinins are ubiquitous in the plant kingdom and accumulate to significant levels under specific developmental stages or environmental stress conditions, suggesting they play a distinct, regulatory role in plant physiology.[5][6]

Comparative Biological Activity: Experimental Data

The biological activity of cytokinins is typically assessed using a variety of standardized bioassays, each measuring a different physiological response. The relative activities of DHZR and cZR can vary significantly depending on the assay and the plant species used. While direct comparative studies are limited, their activities relative to other well-known cytokinins provide a clear picture of their potency.

Table 1: Summary of Quantitative Data on Cytokinin Activity

BioassayMeasured ProcessDihydrozeatin (DHZ) / DHZR Activitycis-Zeatin (cZ) / cZR ActivityReference CytokininSource(s)
Tobacco Callus Bioassay Cell Division & ProliferationStrong activity, comparable to trans-zeatin (B1683218) (tZ)Weak activity, significantly lower than tZtrans-Zeatin (tZ)[6][7]
Amaranthus Bioassay Betacyanin SynthesisLess active than zeatinVery weak activity; EC₅₀ >100 µM (for cZ)trans-Zeatin (tZ)
Oat Leaf Senescence Assay Chlorophyll RetentionActive, but less effective than zeatinMild activity, much lower than trans-zeatin derivativestrans-Zeatin (tZ)[4][7]
Radish Leaf Growth Assay Cell EnlargementStronger activity than kinetinNot widely reported, generally low activityKinetin[7]
Cucumber Cotyledon Greening Chlorophyll SynthesisActiveLow activitytrans-Zeatin Riboside[5][8]

Note: Data for dihydrozeatin (DHZ) and cis-zeatin (cZ) are often used as proxies for their ribosides (DHZR, cZR), as the free bases are generally considered the active forms that interact with receptors.[9]

Metabolic and Signaling Pathways

The distinct activities of DHZR and cZR can be partly attributed to their different biosynthetic origins and metabolic fates.

cis-Zeatin Riboside is primarily synthesized through the degradation of specific transfer RNAs (tRNAs) that have been modified with an isopentenyl group.[5][6] this compound, conversely, is typically formed from trans-zeatin riboside via a reduction reaction, or synthesized de novo from isopentenyladenosine monophosphate (iPRMP).[3][10]

Metabolic_Pathways cluster_cZR cis-Zeatin Riboside Pathway cluster_DHZR This compound Pathway tRNA tRNA (UNN-anticodon) i6A_tRNA i⁶A-tRNA tRNA->i6A_tRNA tRNA-IPTs cio6A_tRNA cio⁶A-tRNA i6A_tRNA->cio6A_tRNA Hydroxylation cZRMP cZRMP cio6A_tRNA->cZRMP tRNA Degradation cZR cis-Zeatin Riboside (cZR) cZRMP->cZR Phosphatase iPRMP iPRMP tZRMP tZRMP iPRMP->tZRMP Hydroxylation tZR trans-Zeatin Riboside (tZR) tZRMP->tZR Phosphatase DHZR This compound (DHZR) tZR->DHZR Reduction (Zeatin Reductase) Cytokinin_Signaling cluster_membrane Endoplasmic Reticulum cluster_nucleus Nucleus CK Cytokinin (DHZ or cZ) Receptor AHK Receptor (Histidine Kinase) CK->Receptor Binding & Autophosphorylation AHP AHP (Phosphotransfer Protein) Receptor->AHP Phosphotransfer AHP_n AHP AHP->AHP_n Nuclear Translocation ARRB Type-B ARR (Inactive) AHP_n->ARRB Phosphotransfer ARRB_a Type-B ARR-P (Active) DNA Cytokinin-Responsive Genes ARRB_a->DNA Binds & Activates Transcription

References

Evaluating the relative abundance of dihydrozeatin riboside in different plant organs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development, including cell division, differentiation, and senescence. While often considered a minor or less abundant cytokinin compared to zeatin and its other derivatives, understanding the spatial distribution of DHZR across different plant organs is crucial for elucidating its specific physiological roles. This guide provides a comparative overview of the relative abundance of DHZR in various plant organs, supported by available experimental data, and details the methodologies used for its quantification.

Quantitative Abundance of this compound

The concentration of this compound varies significantly between different plant species and among various organs within the same plant. The following table summarizes the available quantitative data on DHZR levels. It is important to note that comprehensive, directly comparable datasets across multiple species and all organs are limited in the existing literature.

Plant SpeciesOrganThis compound (DHZR) Concentration (pmol/g FW)Reference
Arabidopsis thalianaFlowering Shoot Apices2.73 ± 1.04[1]
Zea mays (Maize)Dry SeedsPredominant cytokinin type[2][3]
Zea mays (Maize)RootsData not available
Zea mays (Maize)LeavesData not available
Solanum lycopersicum (Tomato)RootsData not available
Solanum lycopersicum (Tomato)LeavesData not available
Solanum lycopersicum (Tomato)FruitsData not available
Oryza sativa (Rice)RootsData not available
Oryza sativa (Rice)ShootsData not available
Oryza sativa (Rice)SeedsData not available

Experimental Protocols

The quantification of this compound and other cytokinins from plant tissues is a meticulous process involving extraction, purification, and analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Extraction and Quantification of this compound from Plant Tissues

This protocol is a composite of methodologies described in the scientific literature.

1. Sample Preparation and Homogenization:

  • Harvest fresh plant material (0.1 - 1.0 g) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

2. Extraction:

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of ice-cold modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v).

  • Add a known amount of a suitable internal standard (e.g., deuterated DHZR) for accurate quantification.

  • Vortex the mixture thoroughly and incubate at -20°C for at least 1 hour (overnight is recommended for optimal extraction).

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

3. Purification by Solid-Phase Extraction (SPE):

  • Use a mixed-mode solid-phase extraction cartridge with both reversed-phase and cation-exchange properties (e.g., Oasis MCX).

  • Condition the cartridge: Sequentially wash with 5 mL of methanol (B129727) and 5 mL of ultrapure water.

  • Load the sample: Apply the supernatant from the extraction step to the conditioned cartridge.

  • Wash the cartridge:

    • Wash with 5 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

    • Wash with 5 mL of methanol to remove non-polar interfering compounds.

  • Elute the cytokinins: Elute the cytokinin fraction with 5 mL of 0.35 M ammonium (B1175870) hydroxide (B78521) in 60% methanol.

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile (B52724) with 0.1% formic acid).

5. UHPLC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold, and then return to the initial conditions to re-equilibrate the column.

  • Mass Spectrometry Detection:

    • Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of DHZR and the internal standard. This involves monitoring a specific precursor ion to product ion transition for each compound.

Visualizations

Experimental Workflow for DHZR Quantification

experimental_workflow sample Plant Tissue Sampling (e.g., Roots, Leaves, Seeds) freeze Flash Freezing (Liquid Nitrogen) sample->freeze Immediate grind Grinding to Fine Powder freeze->grind extract Extraction (Modified Bieleski's Buffer) grind->extract Addition of Internal Standard centrifuge1 Centrifugation extract->centrifuge1 spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) centrifuge1->spe Collect Supernatant evaporate Evaporation to Dryness spe->evaporate Elution reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analyze UHPLC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for the quantification of this compound.

Cytokinin Signaling Pathway

This compound, as a riboside, is generally considered a transport form of cytokinin. It is likely converted to its active free-base form, dihydrozeatin (DHZ), to elicit a downstream response through the canonical cytokinin signaling pathway.

cytokinin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZR DHZR (extracellular) DHZ DHZ (active form) DHZR->DHZ Conversion Receptor AHK Receptor DHZ->Receptor Binds AHP AHP Receptor->AHP Phosphotransfer ARR_B Type-B ARR AHP->ARR_B Phosphotransfer ARR_A Type-A ARR ARR_B->ARR_A Activates Response Cytokinin Response (Gene Expression) ARR_B->Response Activates ARR_A->Receptor Negative Feedback

Caption: Generalized cytokinin signaling pathway.

References

Safety Operating Guide

Safe Disposal of Dihydrozeatin Riboside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Dihydrozeatin riboside, a cytokinin used in plant tissue culture and research, requires careful handling and disposal. While it is not classified as a hazardous substance under OSHA's 2012 Hazard Communication Standard, it is imperative to follow established laboratory safety protocols to minimize any potential environmental impact and ensure a safe working environment.[1]

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[2][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[4][5] In case of accidental contact, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[4]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation occurs.[4]
Eye Contact Rinse eyes with a steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center.[4]

Step-by-Step Disposal Protocol

The disposal of this compound, whether in pure form or in solution, should be managed through a designated chemical waste stream. Do not dispose of this compound down the drain or in regular solid waste.[6][7][8]

1. Waste Collection and Segregation:

  • Solid Waste: Collect surplus or expired solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, leak-proof container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's and local regulations. The label should clearly identify the contents, including the full chemical name "this compound" and its concentration if in solution.[7]

2. Storage of Chemical Waste:

  • Store the sealed waste container in a designated, secure area away from incompatible materials.[7]

  • Ensure the storage area is cool, dry, and well-ventilated.[5]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[6]

  • These professional services are equipped to handle chemical waste in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[6][9]

4. Decontamination of Labware:

  • All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate collected as chemical waste.

  • After decontamination, labware can be washed according to standard laboratory procedures.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container for Liquid Chemical Waste liquid_waste->collect_liquid merge_collection Store in Designated Chemical Waste Area collect_solid->merge_collection collect_liquid->merge_collection contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor merge_collection->contact_ehs decontaminate Decontaminate Glassware and Work Surfaces contact_ehs->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Essential Safety and Operational Guide for Handling Dihydrozeatin Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Dihydrozeatin riboside, a cytokinin involved in plant growth and development. The following procedures are designed to minimize risk and ensure proper disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The recommended PPE is detailed below.

PPE CategoryItemSpecifications
Hand Protection Chemical-impermeable glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Respiratory Protection N95 or higher rated dust mask or respiratorEssential when handling the powder to avoid inhalation of dust particles.[1]
Body Protection Laboratory coatShould be fully buttoned.
Additional Protection Face shieldRecommended when there is a risk of splashing.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Start Assess_Hazards Assess Hazards: - Inhalation of dust - Skin/Eye contact Select_Gloves Wear Chemical-Impermeable Gloves (Nitrile) Select_Eyewear Wear Safety Glasses with Side Shields or Goggles Select_Respiratory Use N95 Dust Mask or Respirator for Powder Select_Body Wear a Fully Buttoned Lab Coat Proceed Proceed with Handling

Figure 1. Procedural workflow for donning appropriate PPE before handling this compound.

Handling and Operational Plan

Proper handling procedures are critical to prevent contamination and accidental exposure. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to minimize dust formation.[2]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical spill kit is readily accessible.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of powdered this compound within a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use anti-static weigh boats to prevent the powder from clinging and becoming airborne.

  • Dissolving the Compound:

    • When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

    • If sonication is required, ensure the container is properly sealed.

  • Storage:

    • Store this compound in a tightly sealed container.

    • Keep in a cool, dry place, away from moisture. For long-term storage, a freezer at or below -20°C is recommended.

Handling_Workflow cluster_handling This compound Handling Protocol Start Start Area_Prep Prepare a Clean and Uncluttered Workspace PPE Don All Required PPE Weighing Weigh Powder in a Fume Hood or Ventilated Enclosure Dissolving Slowly Add Solvent to Powder to Prepare Solutions Storage Store in a Tightly Sealed Container in a Cool, Dry Place End Handling Complete

Figure 2. Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan

All waste generated from the handling of this compound must be considered chemical waste.

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Collect any unused this compound powder and contaminated materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste container.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.[1][2]

Disposal_Workflow cluster_disposal Waste Disposal Protocol Start Start Collect_Solid Collect Solid Waste in a Labeled Hazardous Container Collect_Liquid Collect Liquid Waste in a Separate Labeled Container Dispose_PPE Dispose of Contaminated PPE in Hazardous Waste Arrange_Pickup Arrange for Professional Waste Disposal End Disposal Complete

Figure 3. Logical workflow for the proper disposal of this compound waste.

References

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Dihydrozeatin riboside
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.